molecular formula C7H5F3N2 B1608484 3,4,5-Trifluoro-benzamidine CAS No. 504404-35-7

3,4,5-Trifluoro-benzamidine

Cat. No.: B1608484
CAS No.: 504404-35-7
M. Wt: 174.12 g/mol
InChI Key: RNEUKMKQVDEIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trifluoro-benzamidine is a useful research compound. Its molecular formula is C7H5F3N2 and its molecular weight is 174.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trifluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUKMKQVDEIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403525
Record name 3,4,5-Trifluoro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504404-35-7
Record name 3,4,5-Trifluorobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504404-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluoro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3,4,5-Trifluoro-benzamidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,4,5-Trifluoro-benzamidine is a highly functionalized building block of significant interest to the pharmaceutical and agrochemical research sectors. The strategic placement of three fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, pKa, and metabolic stability, making it a valuable scaffold in modern medicinal chemistry. This guide provides an in-depth analysis of its core chemical properties, a detailed and robust synthetic protocol, and explores the mechanistic rationale for its application in drug design, particularly as an inhibitor of serine proteases.

Core Physicochemical and Spectroscopic Profile

The utility of this compound in a research and development setting is underpinned by its distinct physicochemical and spectroscopic characteristics. The trifluorination pattern is key to its unique properties.

Physicochemical Properties

The introduction of fluorine atoms significantly alters the molecule's properties compared to unsubstituted benzamidine. Key quantitative data are summarized below.

PropertyValueSource
IUPAC Name 3,4,5-trifluorobenzenecarboximidamide;hydrochloride[]
CAS Number 910053-71-3[]
Molecular Formula C₇H₆ClF₃N₂[]
Molecular Weight 210.58 g/mol []
Appearance Typically a light yellow or off-white solid[2]
Purity ≥ 95% (by NMR)[2]
Storage Conditions Store at 0-8 °C[2]
Spectroscopic Signature

Spectroscopic analysis is critical for the structural confirmation of this compound. While specific spectra can vary slightly based on solvent and instrumentation, the expected patterns are highly informative.[3][4]

  • ¹H NMR: The proton NMR spectrum is relatively simple. The two aromatic protons would appear as a multiplet in the downfield region (typically δ 7.5-8.0 ppm). The protons of the amidinium group (-C(NH₂)₂⁺) are exchangeable and may appear as a broad singlet.

  • ¹³C NMR: Carbon signals will be influenced by fluorine coupling. The carbon attached to the amidine group (C1) and the fluorinated carbons (C3, C4, C5) will show characteristic splitting patterns (e.g., triplets or doublet of doublets) due to ¹J(C-F) and ²J(C-F) coupling.

  • ¹⁹F NMR: This is a key technique for fluorinated compounds. A single environment for the fluorine at the 4-position and a chemically equivalent environment for the fluorines at the 3- and 5-positions would be expected, leading to two distinct signals with characteristic coupling patterns.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the amidine group (around 3100-3300 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and strong C-F stretching vibrations in the fingerprint region (typically 1100-1300 cm⁻¹).[3]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule (M+H)⁺, confirming the molecular weight.

Synthesis Protocol and Mechanistic Considerations

The most common and reliable laboratory-scale synthesis of this compound hydrochloride proceeds from the corresponding nitrile, 3,4,5-Trifluorobenzonitrile, via the Pinner reaction. This method is valued for its high yield and the relative ease of handling the crystalline amidine salt product.

Recommended Synthetic Protocol: Pinner Reaction

This two-step protocol involves the formation of an intermediate imidate ester followed by ammonolysis.

Step 1: Formation of Ethyl 3,4,5-trifluorobenzimidate hydrochloride

  • Completely dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter.

  • To the flask, add 3,4,5-Trifluorobenzonitrile (10.0 g, 63.7 mmol).[5]

  • Add anhydrous ethanol (15 mL) and anhydrous diethyl ether (50 mL) to dissolve the nitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring for 2-3 hours. The reaction is exothermic and should be kept cold.

  • A white precipitate of the imidate salt will form. After the gas addition is complete, seal the flask and store it in a refrigerator (4 °C) overnight to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound hydrochloride

  • Suspend the dried imidate salt in a fresh solution of anhydrous ethanol (100 mL).

  • Cool the suspension to 0 °C.

  • Bubble anhydrous ammonia (NH₃) gas through the suspension with stirring for 3-4 hours. The solid will gradually dissolve and then a new precipitate (ammonium chloride) will form.

  • After the reaction is complete (monitored by TLC), remove the ammonium chloride by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Ammonolysis A 3,4,5-Trifluorobenzonitrile C Ethyl 3,4,5-trifluorobenzimidate HCl (precipitate) A->C 1. Diethyl Ether, 0°C 2. Overnight at 4°C B Anhydrous Ethanol + Dry HCl gas B->C Reagents D Imidate Salt C->D Isolate & Dry F This compound HCl D->F 1. Anhydrous Ethanol, 0°C 2. Filter NH4Cl 3. Concentrate & Recrystallize E Anhydrous Ammonia (gas) E->F Reagent G A Three Fluorine Atoms on Phenyl Ring B Strong Inductive Electron Withdrawal A->B H Increased Lipophilicity A->H C Reduced Electron Density at Amidine Group B->C F Blocked Metabolic Sites B->F D Lower pKa (Reduced Basicity) C->D E Altered Binding Affinity (Potency Tuning) D->E G Increased Metabolic Stability F->G I Improved Membrane Permeability H->I G cluster_0 Enzyme Active Site cluster_1 Inhibitor S1 S1 Pocket Asp Aspartate (Asp189) S2 S2 Pocket S3 S3 Pocket Amidine Trifluoro-benzamidine Headgroup Amidine->Asp Salt Bridge (Key Interaction) R_group R-Group Scaffold R_group->S2 Hydrophobic/ H-Bonding Interactions R_group->S3 Specificity Contacts

References

A Technical Guide to the Structural Elucidation of 3,4,5-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural confirmation of small molecules is a cornerstone of modern drug discovery and chemical research. 3,4,5-Trifluoro-benzamidine, a halogenated aromatic amidine, presents a unique set of analytical challenges and opportunities due to the influence of its fluorine substituents on the molecule's electronic and magnetic properties. This guide provides an in-depth, experience-driven approach to the definitive structural elucidation of this compound. We will move beyond rote procedural descriptions to explore the causal reasoning behind the selection of analytical techniques, the interpretation of complex spectral data, and the establishment of a self-validating, multi-pronged analytical workflow. This document is intended to serve as a practical, authoritative resource for scientists seeking to unambiguously confirm the structure and purity of this compound and similarly complex fluorinated molecules.

Introduction: The Strategic Importance of Fluorinated Benzamidines

The benzamidine moiety is a critical pharmacophore in medicinal chemistry, recognized for its ability to act as a bioisostere of the guanidinium group of arginine. This allows it to interact with a variety of biological targets, including serine proteases and nitric oxide synthases. The strategic incorporation of fluorine atoms onto the phenyl ring, as seen in this compound, can profoundly alter a compound's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the amidine group, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability—all highly desirable traits in drug candidates.[1]

However, these same fluorine atoms introduce significant complexity into the process of structural analysis. The strong nuclear spin (I = ½) and high natural abundance (100%) of the ¹⁹F isotope, combined with its large gyromagnetic ratio, make it a highly sensitive NMR nucleus.[2][3] This sensitivity, while advantageous, results in complex spin-spin coupling to both ¹H and ¹³C nuclei, which can render spectra challenging to interpret without a systematic approach. Therefore, a robust, multi-technique workflow is not merely recommended but essential for the unequivocal confirmation of the molecular structure.

This guide details a logical workflow, commencing with the synthesis and purification of the target compound, followed by a comprehensive analysis using high-resolution mass spectrometry (HRMS) and a suite of advanced one- and two-dimensional NMR spectroscopy techniques.

Synthesis and Purification: Establishing a High-Quality Analyte

The integrity of any structural elucidation is fundamentally dependent on the purity of the analyte. A common and effective route to synthesizing this compound is via the Pinner reaction, starting from the commercially available 3,4,5-trifluorobenzonitrile. The final product is typically isolated as a stable hydrochloride salt.[4][5][]

Experimental Protocol: Pinner Reaction for Amidine Synthesis

Rationale: The Pinner reaction is a reliable method for converting nitriles into the corresponding imidate hydrochlorides. The imidate is a key intermediate that is more susceptible to nucleophilic attack by ammonia than the starting nitrile, facilitating a high-yielding conversion to the desired amidine.

Step 1: Ethyl 3,4,5-trifluorobenzimidate hydrochloride Formation

  • Ensure all glassware is oven-dried at 120°C and cooled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive intermediates.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trifluorobenzonitrile (1.0 eq) in anhydrous diethyl ether (to a concentration of ~0.5 M).

  • Add anhydrous ethanol (1.1 eq) to the solution.

  • Cool the mixture to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction with HCl gas.

  • Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 1-2 hours. (CAUTION: HCl gas is highly corrosive and toxic. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment).

  • Seal the reaction vessel and maintain it at 0-4°C for 24-48 hours. The ethyl 3,4,5-trifluorobenzimidate hydrochloride will typically precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold, dry diethyl ether to remove any unreacted starting materials, and dry under high vacuum.

Step 2: Aminolysis to this compound hydrochloride

  • Suspend the dried imidate salt from Step 1 in a saturated solution of anhydrous ammonia in ethanol within a sealed pressure vessel.

  • Stir the suspension at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully vent the pressure vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude this compound hydrochloride can be purified by recrystallization, typically from an ethanol/ether solvent system, to yield a crystalline solid suitable for analysis.

The Integrated Workflow for Structure Elucidation

A self-validating analytical strategy relies on the convergence of data from orthogonal techniques. Our approach uses HRMS to establish the elemental composition and a suite of NMR experiments to piece together the atomic connectivity puzzle.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_nmr_details NMR Suite cluster_confirmation Final Confirmation Synthesis Synthesis & Purification HRMS High-Resolution MS Synthesis->HRMS Provides Exact Mass NMR NMR Spectroscopy Synthesis->NMR Provides Connectivity Confirmation Unambiguous Structure Confirmation HRMS->Confirmation NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Confirmation

Caption: Integrated workflow for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into complex NMR analysis, it is imperative to confirm the molecular formula. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirming the success of the synthesis. For aromatic compounds, the molecular ion is typically stable and readily observed.[7][8]

Experimental Protocol: ESI-TOF HRMS

  • Prepare a dilute solution of the purified this compound hydrochloride (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

  • Acquire the spectrum in positive ion mode. The amidine group is basic and will readily protonate to form the [M+H]⁺ ion.

  • Calibrate the instrument using a known standard immediately before or during the run (dual-spray) to ensure high mass accuracy (< 5 ppm).

  • Analyze the resulting spectrum for the monoisotopic mass of the protonated molecule.

Data Presentation: Expected HRMS Data

SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₇H₆F₃N₂⁺175.0478

The observation of an ion with a mass-to-charge ratio (m/z) matching this calculated value to within 5 ppm provides strong evidence for the correct elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the covalent framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential, with 2D correlation experiments serving to connect the individual pieces of data into a coherent structure.[9]

3.2.1. ¹⁹F NMR Spectroscopy

Causality: Due to its high sensitivity and the presence of three fluorine atoms, ¹⁹F NMR is the most informative starting point.[3] The chemical shifts and coupling patterns provide a direct fingerprint of the fluorination pattern on the aromatic ring.[10] For a 3,4,5-substitution pattern, symmetry dictates that the fluorine atoms at positions 3 and 5 are chemically equivalent, while the fluorine at position 4 is unique. This should result in two distinct signals.

Experimental Protocol: ¹⁹F NMR

  • Dissolve ~10-15 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings, though the coupled spectrum can also provide valuable information.

  • Reference the spectrum to an appropriate standard, such as CFCl₃ (0 ppm).[1]

Predicted ¹⁹F NMR Data:

  • Signal 1 (F3, F5): A doublet, integrating to 2F. The multiplicity arises from coupling to the single adjacent F4 nucleus.

  • Signal 2 (F4): A triplet, integrating to 1F. The multiplicity arises from coupling to the two equivalent adjacent F3 and F5 nuclei.

3.2.2. ¹H NMR Spectroscopy

Causality: ¹H NMR confirms the number and environment of the protons. The key features will be the aromatic protons and the exchangeable protons of the amidine group.

Experimental Protocol: ¹H NMR

  • Use the same sample prepared for ¹⁹F NMR.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data:

  • Aromatic Protons (H2, H6): A single signal integrating to 2H. Due to symmetry, H2 and H6 are chemically equivalent. This signal will appear as a triplet (or more complex multiplet) due to coupling to the two adjacent fluorine atoms (F3 and F5).

  • Amidine Protons (-C(NH)NH₂): One or two broad signals that are solvent-exchangeable (will disappear or shift upon addition of D₂O). These typically appear further downfield and their integration can be variable.

3.2.3. ¹³C NMR Spectroscopy

Causality: ¹³C NMR reveals the carbon skeleton of the molecule. The key feature in this case will be the observation of strong C-F coupling constants, which are diagnostic for directly attached and through-space fluorine atoms.

Experimental Protocol: ¹³C{¹H} NMR

  • Use the same sample. A higher concentration or longer acquisition time may be needed due to the lower sensitivity of the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, leaving only the C-F couplings.

Predicted ¹³C NMR Data:

  • Due to symmetry, four carbon signals are expected in the aromatic region, plus one for the amidine carbon.

  • C1, C3/C5, C4: These signals will appear as complex multiplets due to one-, two-, and three-bond couplings to the fluorine atoms. The C-F coupling constants (¹JCF, ²JCF, ³JCF) are highly characteristic.

  • C2/C6: A single signal for the two equivalent protonated carbons.

  • Amidine Carbon (C=N): A single signal, typically in the 150-165 ppm range.

3.2.4. 2D Correlation Spectroscopy: Tying It All Together

Causality: While 1D NMR provides lists of signals, 2D NMR experiments establish direct correlations, removing all ambiguity. HSQC links protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) H-C correlations, building the molecular framework.

NMR_Logic H1_NMR ¹H NMR (Proton Signals) HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine Signals) Confirmed_Structure Confirmed Connectivity F19_NMR->Confirmed_Structure Confirms Fluorination Pattern HSQC->Confirmed_Structure Direct ¹JCH Correlations HMBC->Confirmed_Structure Long-Range ²⁻³JCH Correlations

Caption: Logic flow for confirming molecular connectivity using 2D NMR experiments.

  • ¹H-¹³C HSQC: This experiment will show a correlation cross-peak between the aromatic proton signal (H2/H6) and its corresponding carbon signal (C2/C6).

  • ¹H-¹³C HMBC: This is the key experiment for final confirmation. It will show correlations from the aromatic protons (H2/H6) to neighboring carbons, such as C1, C3/C5, and the amidine carbon, definitively placing the amidine group and confirming the overall substitution pattern.

Data Consolidation and Final Confirmation

The unambiguous structural elucidation of this compound is achieved when all data points converge to support a single, consistent structure.

Summary of Validating Data

TechniqueObservationInterpretation
HRMS [M+H]⁺ ion at m/z 175.0478 (± 5 ppm)Confirms elemental formula C₇H₅F₃N₂.
¹⁹F NMR One doublet (2F), one triplet (1F)Confirms 3,4,5-trifluoro substitution pattern.
¹H NMR One aromatic signal (triplet, 2H)Confirms symmetric H2/H6 protons coupled to F3/F5.
¹³C NMR 5 distinct carbon signals with C-F couplingConsistent with the symmetric carbon framework.
HSQC Correlation between the 2H aromatic signal and its corresponding ¹³C signal.Identifies the protonated aromatic carbons (C2/C6).
HMBC Correlations from H2/H6 to C4 and the amidine carbon.Confirms the connectivity of the entire molecular skeleton.

By systematically acquiring and interpreting this full dataset, the structure of this compound is not merely suggested, but rigorously proven. This self-validating workflow provides the high degree of confidence required for advancing compounds in research and drug development pipelines.

References

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,4,5-trifluorobenzamidine, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles, including metabolic stability, binding affinity, and bioavailability. This document offers a detailed exploration of the most prominent and scientifically robust method for the synthesis of 3,4,5-trifluorobenzamidine, the Pinner reaction, starting from 3,4,5-trifluorobenzonitrile. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence its success. Furthermore, potential alternative synthetic strategies are considered, providing a well-rounded perspective for researchers in the field. This guide is intended to be a practical resource for chemists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 3,4,5-trifluorobenzamidine moiety is of particular interest due to the unique electronic properties conferred by the trifluorinated phenyl ring. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of the amidine group, impacting its interaction with biological targets.[1][2] Moreover, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the in vivo lifetime of a drug candidate.

The amidine functional group itself is a common pharmacophore found in a wide array of therapeutic agents, recognized for its ability to participate in hydrogen bonding and electrostatic interactions with biological macromolecules. Consequently, 3,4,5-trifluorobenzamidine serves as a valuable synthon for the development of novel inhibitors of enzymes such as kinases, proteases, and for targeting other protein-protein interactions.

This guide will focus on the practical synthesis of this important building block, providing the necessary detail for its successful preparation in a laboratory setting.

Primary Synthesis Pathway: The Pinner Reaction

The most direct and widely established method for the synthesis of unsubstituted benzamidines from benzonitriles is the Pinner reaction.[3][4][5][6] This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride, commonly known as a Pinner salt. In the second step, the Pinner salt is treated with ammonia to yield the desired amidine hydrochloride.[3][7]

Mechanistic Rationale

The Pinner reaction proceeds through a well-understood mechanism. The key steps are outlined below:

  • Activation of the Nitrile: In the presence of a strong acid, such as anhydrous hydrogen chloride, the nitrogen atom of the nitrile is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

  • Formation of the Imino Ester (Pinner Salt): An anhydrous alcohol, typically ethanol or methanol, acts as the nucleophile and attacks the activated nitrile carbon. This is followed by proton transfer to yield the imino ester hydrochloride (Pinner salt). It is crucial to maintain anhydrous conditions, as the presence of water would lead to the hydrolysis of the imino ester to an ester.[8]

  • Ammonolysis of the Pinner Salt: The isolated or in situ generated Pinner salt is then treated with ammonia. The ammonia, being a stronger nucleophile, displaces the alkoxy group of the imino ester to form the amidine, which is typically isolated as its hydrochloride salt.

The electron-withdrawing nature of the three fluorine atoms on the benzonitrile ring in 3,4,5-trifluorobenzonitrile makes the nitrile carbon even more electrophilic, which can facilitate the initial nucleophilic attack by the alcohol.[6] However, the stability of the intermediates and the overall reaction kinetics may be influenced by the electronic effects of the fluorine substituents.

Visualizing the Pinner Reaction Pathway

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis A 3,4,5-Trifluorobenzonitrile D Ethyl 3,4,5-trifluorobenzimidate HCl (Pinner Salt) A->D Nucleophilic Attack B Ethanol B->D C Anhydrous HCl C->A Protonation E Pinner Salt G 3,4,5-Trifluorobenzamidine HCl E->G Nucleophilic Substitution F Ammonia F->G

Caption: The two-step Pinner reaction for the synthesis of 3,4,5-Trifluorobenzamidine HCl.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3,4,5-trifluorobenzamidine hydrochloride via the Pinner reaction, adapted from general procedures for this transformation.[4][7]

Materials:

  • 3,4,5-Trifluorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Round-bottom flask with a magnetic stirrer

  • Gas dispersion tube

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

  • Filtration apparatus

Step 1: Formation of Ethyl 3,4,5-trifluorobenzimidate hydrochloride (Pinner Salt)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 3,4,5-trifluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

  • Cool the solution in an ice bath to 0 °C.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction progress can be monitored by the precipitation of the Pinner salt.

  • After the reaction is complete (as indicated by TLC or the cessation of precipitation), seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete formation of the Pinner salt.

  • The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. Alternatively, it can be used directly in the next step without isolation.

Step 2: Synthesis of 3,4,5-Trifluorobenzamidine Hydrochloride

  • To the suspension of the Pinner salt in ethanol from the previous step, or to the isolated Pinner salt suspended in fresh anhydrous ethanol, cool the mixture to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in ethanol, until the solution becomes basic.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • The precipitated ammonium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 3,4,5-trifluorobenzamidine hydrochloride.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Critical Experimental Parameters and Causality
ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolServes as both the reactant and the solvent. Must be anhydrous to prevent hydrolysis of the Pinner salt to the corresponding ester.[8]
Acid Catalyst Anhydrous Hydrogen ChlorideProtonates the nitrile, activating it for nucleophilic attack. Gaseous HCl is preferred to maintain anhydrous conditions.[5][7]
Temperature 0-5 °C for Pinner salt formationLow temperatures are crucial to prevent the thermodynamically favored rearrangement of the imino ester hydrochloride to the corresponding N-alkyl amide.[3][4]
Reaction Time 12-24 hours for each stepSufficient time is required to ensure complete conversion at low temperatures.
Ammonia Source Anhydrous ammonia gas or saturated solution in ethanolEnsures a high concentration of the nucleophile for the second step and maintains anhydrous conditions.

Alternative Synthetic Pathways: A Brief Overview

While the Pinner reaction is the most direct route, other methods for the synthesis of amidines exist and could potentially be adapted for 3,4,5-trifluorobenzamidine.

From 3,4,5-Trifluorobenzoyl Chloride

An alternative approach could commence with 3,4,5-trifluorobenzoyl chloride.

  • Amide Formation: 3,4,5-Trifluorobenzoyl chloride can be readily converted to 3,4,5-trifluorobenzamide by reaction with ammonia or an ammonia equivalent.[9]

  • Conversion of Amide to Amidine: The direct conversion of a primary amide to an unsubstituted amidine is not a standard transformation. It often requires specific reagents that can activate the amide carbonyl for nucleophilic attack by an amine source. This route is generally less common and potentially lower yielding than the Pinner reaction.

Catalytic Conversion of Nitriles

Recent advances in catalysis have led to methods for the direct addition of amines to nitriles mediated by various catalysts.[10] These methods often offer milder reaction conditions compared to the classical Pinner reaction. However, the application of these catalytic systems to the synthesis of unsubstituted amidines from electron-deficient nitriles like 3,4,5-trifluorobenzonitrile may require specific catalyst development and optimization.

Characterization of 3,4,5-Trifluorobenzamidine Hydrochloride

The successful synthesis of 3,4,5-trifluorobenzamidine hydrochloride (CAS: 910053-71-3) should be confirmed by standard analytical techniques.[]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons and the -NH₂ protons of the amidinium group. The chemical shifts of the aromatic protons will be influenced by the fluorine substituents.
¹⁹F NMR Signals corresponding to the fluorine atoms on the aromatic ring. The coupling patterns will provide information about their relative positions.
¹³C NMR Signals for the carbon atoms of the aromatic ring and the amidinium carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=N stretching of the amidinium ion, and C-F stretching.
Mass Spectrometry The molecular ion peak corresponding to the free base or the protonated molecule.
Melting Point A sharp melting point is indicative of a pure compound.

Conclusion

The Pinner reaction stands as the most reliable and well-documented method for the synthesis of 3,4,5-trifluorobenzamidine, a crucial building block for the development of novel fluorinated pharmaceuticals. This guide has provided a detailed, step-by-step protocol for this synthesis, emphasizing the critical experimental parameters and the underlying mechanistic principles. While alternative synthetic routes exist in the broader context of amidine synthesis, the Pinner reaction offers a direct and efficient pathway from the readily available 3,4,5-trifluorobenzonitrile. The information presented herein is intended to empower researchers to confidently synthesize this valuable compound and accelerate their drug discovery efforts.

References

3,4,5-Trifluoro-benzamidine CAS number 504404-35-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4,5-Trifluoro-benzamidine (CAS 504404-35-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles, practical synthetic methodologies, and prospective applications, grounding all claims in authoritative scientific literature.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a benzamidine core symmetrically substituted with three fluorine atoms. The strategic importance of this molecule lies in the convergence of two key pharmacophoric elements: the benzamidine moiety and the trifluorophenyl group.

  • The Benzamidine Moiety: Benzamidine itself is a well-established reversible, competitive inhibitor of trypsin and other serine proteases[1]. The basic amidine functional group can engage in crucial hydrogen bonding and ionic interactions with the acidic residues (e.g., aspartate) commonly found in the S1 pocket of these enzymes. This makes the benzamidine scaffold a privileged fragment in the design of anticoagulants, anti-inflammatory agents, and other therapeutics targeting proteases[1].

  • The Trifluorophenyl Group: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, membrane permeability, and binding affinity[2][3]. The 3,4,5-trifluoro substitution pattern, in particular, offers a unique electronic profile that can enhance binding interactions and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

The combination of these two features in a single, relatively simple molecule makes this compound a valuable starting point and building block for the synthesis of novel, highly functionalized drug candidates.

Physicochemical and Structural Properties

PropertyValueSource(s)
CAS Number 504404-35-7 (Free Base)[][5][6][7]
CAS Number 910053-71-3 (Hydrochloride Salt)[8][][10][11][12]
Molecular Formula C₇H₅F₃N₂ (Free Base)[13]
Molecular Weight 174.12 g/mol (Free Base)[13]
Molecular Formula C₇H₆ClF₃N₂ (Hydrochloride Salt)[][10]
Molecular Weight 210.58 g/mol (Hydrochloride Salt)[][10]
IUPAC Name 3,4,5-trifluorobenzenecarboximidamide[]
Appearance White to off-white solid (typical for amidine salts)
Purity Typically >95% (commercial sources)[]

Synthesis and Mechanistic Considerations: The Pinner Reaction

The most direct and widely employed method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction. This two-step acid-catalyzed process offers a reliable route to this compound from the readily available 3,4,5-Trifluorobenzonitrile.[14][15][16][17]

Mechanistic Pathway

The Pinner reaction proceeds through the formation of an intermediate imidate salt (a "Pinner salt"), which is subsequently converted to the amidine upon treatment with ammonia.[14][15]

  • Protonation and Nucleophilic Attack: The nitrile is activated by a strong acid (typically anhydrous HCl gas), making the nitrile carbon more electrophilic. An anhydrous alcohol (e.g., ethanol) then acts as a nucleophile, attacking the carbon to form a protonated imidate.

  • Formation of the Pinner Salt: The protonated imidate is a stable intermediate, often isolated as its hydrochloride salt.

  • Ammonolysis: The Pinner salt readily reacts with ammonia. The ammonia displaces the alkoxy group to form the amidine, which is typically isolated as its hydrochloride salt.

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 3,4,5-Trifluorobenzonitrile HCl_EtOH + HCl (gas) + Anhydrous Ethanol Nitrile->HCl_EtOH PinnerSalt Ethyl 3,4,5-trifluorobenzimidate HCl (Pinner Salt) HCl_EtOH->PinnerSalt Ammonia + Ammonia (in EtOH) Amidine This compound HCl Ammonia->Amidine PinnerSalt_ref->Ammonia

Caption: Workflow of the Pinner Reaction for Amidine Synthesis.
Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Pinner reaction methodologies.[16][17] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3,4,5-Trifluorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrogen Chloride (gas)

  • Ammonia (saturated solution in anhydrous EtOH or gas)

Step 1: Formation of the Pinner Salt (Ethyl 3,4,5-trifluorobenzimidate hydrochloride)

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 3,4,5-Trifluorobenzonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents) dissolved in anhydrous diethyl ether.

  • HCl Gas Introduction: Cool the reaction mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with gentle stirring.

    • Causality: Low temperature is crucial as the imidate hydrochloride intermediate is thermodynamically unstable and can rearrange at higher temperatures[17]. Anhydrous conditions are mandatory to prevent hydrolysis of the nitrile to the corresponding amide.

  • Precipitation and Isolation: A white precipitate of the Pinner salt will form. Continue bubbling HCl until the solution is saturated and precipitation is complete. Allow the mixture to stand at 0°C for several hours (or overnight in a cold room) to ensure complete reaction.

  • Filtration: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the Pinner salt under vacuum.

Step 2: Conversion to this compound hydrochloride

  • Suspension: Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

  • Ammonolysis: Cool the suspension to 0°C. Add a saturated solution of ammonia in anhydrous ethanol (or bubble ammonia gas through the mixture) in excess.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the Pinner salt is fully consumed.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the desired this compound hydrochloride and ammonium chloride.

  • Purification: The crude product can be purified by recrystallization. For example, dissolving the residue in hot ethanol and allowing it to cool slowly can yield the purified amidine hydrochloride salt[16].

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for several therapeutic areas.

Serine Protease Inhibition

The benzamidine core is a classic "warhead" for targeting serine proteases. It mimics the binding of arginine or lysine side chains, which are the natural substrates for enzymes like thrombin, trypsin, and Factor Xa. The trifluorophenyl group can form additional favorable interactions within the binding pocket, potentially increasing both potency and selectivity.

Pharmacophore cluster_Molecule This compound cluster_Target Serine Protease Active Site Amidine Benzamidine Moiety (Basic, H-Bond Donor/Acceptor) Asp Aspartic Acid Residue (S1 Pocket) (Anionic) Amidine->Asp Ionic Interaction Hydrogen Bonding Fluorophenyl 3,4,5-Trifluorophenyl Group (Lipophilic, Metabolic Blocker) HydrophobicPocket Hydrophobic Sub-pocket Fluorophenyl->HydrophobicPocket Hydrophobic/ van der Waals Interactions

Caption: Potential binding interactions with a serine protease.
Building Block for Complex Molecules

Beyond its intrinsic activity, this compound is a versatile intermediate. It can be used in the synthesis of more complex heterocyclic systems or as a key fragment in modern drug discovery paradigms like PROteolysis TArgeting Chimeras (PROTACs). Recently, fluorinated benzamide derivatives have been explored as novel, stable binders for the E3 ligase cereblon (CRBN), a critical component in many PROTAC designs[2]. While not a benzamidine, this research highlights the value of the fluorinated phenyl motif in this space.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the free base is not widely available, the SDS for the hydrochloride salt and related benzamidines provides essential guidance.[8][18][19]

  • Hazards: Benzamidine derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[18][19]. Some are suspected of causing genetic defects[18].

  • Personal Protective Equipment (PPE): Always handle this compound in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Avoid generating dust. Do not ingest or inhale. Wash hands thoroughly after handling[18][19].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[18]. The hydrochloride salt is hygroscopic and should be protected from moisture[19].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[18].

Conclusion

This compound represents a strategically valuable molecule for chemical and pharmaceutical research. Its synthesis is achievable through well-established methods like the Pinner reaction, and its structure combines the proven protease-inhibiting properties of the benzamidine scaffold with the pharmacokinetic benefits of trifluorination. As a building block, it offers significant potential for the development of novel therapeutics, particularly in the fields of enzyme inhibition and targeted protein degradation. Further investigation into its specific biological activities is warranted and could unveil new avenues for drug discovery.

References

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4,5-Trifluoro-benzamidine Hydrochloride Salt

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound hydrochloride. We will delve into its core properties, synthesis, analytical characterization, and significant biological applications, providing field-proven insights and detailed methodologies to support your research endeavors.

Benzamidine and its derivatives represent a cornerstone class of molecules in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1][2] The core benzamidine structure serves as a potent pharmacophore that mimics the binding of arginine or lysine residues in the active sites of enzymes like trypsin and urokinase.

The strategic introduction of fluorine atoms onto the phenyl ring, as seen in this compound hydrochloride, is a well-established method in modern drug design to modulate a compound's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. This guide provides an in-depth examination of this specific trifluorinated analogue, a compound of significant interest for its potential as a selective enzyme inhibitor.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in any experimental setting. The key properties of this compound hydrochloride are summarized below.

PropertyValueSource
Chemical Name This compound hydrochloride[3][][5][6]
Synonyms 3,4,5-Trifluorobenzimidamide hydrochloride[5]
CAS Number 910053-71-3[3][][5][6]
Molecular Formula C₇H₆ClF₃N₂[][5][7]
Molecular Weight 210.58 g/mol [][5][7]
IUPAC Name 3,4,5-trifluorobenzenecarboximidamide;hydrochloride[]
Physical Form Solid (Typical)-
Storage Store in a dry, sealed place[5]

Synthesis and Purification: The Pinner Reaction

The most reliable and widely adopted method for synthesizing benzamidine hydrochlorides from their corresponding benzonitriles is the Pinner reaction. This two-step process is highly effective for producing the desired amidine salt under anhydrous conditions.

The causality behind this choice of methodology lies in its efficiency. The reaction proceeds through a highly activated nitrilium ion intermediate, which is readily attacked by a weak nucleophile like an alcohol. The subsequent ammonolysis is a straightforward conversion of the resulting imino ester (Pinner salt) to the final amidine.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol outlines the synthesis of this compound hydrochloride from 3,4,5-Trifluorobenzonitrile.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • System Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) to protect the reaction from atmospheric moisture.

  • Reagents: Add 3,4,5-Trifluorobenzonitrile (1 equivalent) to anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in the flask.[8][9]

  • Acidification: Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen chloride (HCl) gas through the solution with gentle stirring.[10][11] The reaction is exothermic and should be controlled.

  • Reaction: Continue bubbling HCl gas for 2-4 hours. A white precipitate of the imino ester hydrochloride (Pinner salt) will form.[12]

  • Isolation: After the reaction is complete, seal the flask and allow it to stand at a low temperature (e.g., 4°C) overnight to ensure complete precipitation. Collect the solid product by filtration, wash with a small amount of cold, anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.

Step 2: Ammonolysis to Form this compound Hydrochloride

  • Reagents: Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol in a new flask.

  • Ammonolysis: Cool the solution to 0-10°C. Bubble anhydrous ammonia (NH₃) gas through the solution with stirring until the solution is saturated. Alternatively, a solution of ammonia in ethanol can be used.

  • Reaction: Stir the mixture at room temperature for 3-6 hours. Ammonium chloride will precipitate as a byproduct.

  • Workup: Remove the ammonium chloride precipitate by filtration.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Pinner_Reaction_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis start 3,4,5-Trifluorobenzonitrile + Anhydrous Ethanol hcl Anhydrous HCl Gas (0°C) start->hcl Protonation & Nucleophilic Attack pinner_salt Intermediate: Imino Ester HCl (Pinner Salt) hcl->pinner_salt ammonia Anhydrous NH₃ (in Ethanol) pinner_salt->ammonia Nucleophilic Substitution product Final Product: This compound HCl ammonia->product

Caption: Workflow for the Pinner reaction synthesis.

Analytical Characterization: A Self-Validating System

The structural elucidation and purity assessment of the final product are critical. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.[13] The fluorine atoms will cause characteristic splitting in both ¹H and ¹³C spectra (J-coupling), which is definitive for structure confirmation.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signals: Look for signals corresponding to the two aromatic protons and the exchangeable -NH₂ and =NH protons of the amidinium group. The aromatic signals will appear as complex multiplets due to H-F coupling.

    • Expected ¹³C NMR Signals: Expect signals for the four unique aromatic carbons and the amidine carbon (C=N). The aromatic carbon signals will exhibit large C-F coupling constants.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Protocol:

    • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Characteristic Peaks:

      • ~3300-3100 cm⁻¹: N-H stretching vibrations of the amidinium group.

      • ~1650-1680 cm⁻¹: C=N stretching of the amidine.

      • ~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

3. Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base (this compound), which would have an m/z value corresponding to C₇H₅F₃N₂. The presence of multiple fluorine atoms provides a unique mass defect signature.

Characterization_Workflow cluster_workflow Structural Elucidation & Purity Verification cluster_validation Data Validation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirms connectivity - Verifies C-F bonds synthesis->nmr Analysis ftir FT-IR Spectroscopy - Identifies functional groups (N-H, C=N, C-F) synthesis->ftir Analysis ms Mass Spectrometry - Confirms molecular weight synthesis->ms Analysis nmr_data NMR Spectra nmr->nmr_data ftir_data FT-IR Spectrum ftir->ftir_data ms_data Mass Spectrum ms->ms_data final Structurally Confirmed & Pure Compound nmr_data->final Corroboration ftir_data->final Corroboration ms_data->final Corroboration

Caption: Logical workflow for analytical characterization.

Biological Activity and Applications: Targeting the uPA System

The primary pharmacological interest in this compound hydrochloride stems from its potential as an inhibitor of the urokinase-type plasminogen activator (uPA) system. The uPA system is a critical player in extracellular matrix (ECM) remodeling.[14]

Mechanism of Action: Inhibition of a Serine Protease

The uPA enzyme is a serine protease that converts the zymogen plasminogen into active plasmin.[15] Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), leading to further tissue degradation.[16] In pathological conditions like cancer, the overexpression of uPA is strongly correlated with tumor invasion, metastasis, and poor prognosis.[17][18]

By inhibiting the catalytic activity of uPA, compounds like this compound hydrochloride can prevent the downstream cascade of ECM degradation, thereby reducing the invasive potential of cancer cells.[14][16] The positively charged amidinium group of the inhibitor docks into the S1 pocket of the uPA active site, which is specifically designed to accommodate basic amino acid residues (arginine/lysine), leading to potent and competitive inhibition.

uPA_Signaling_Pathway cluster_pathway uPA-Mediated Extracellular Matrix Degradation uPA uPA (Urokinase-type Plasminogen Activator) Plasmin Plasmin (Active) uPA->Plasmin Catalyzes Conversion Plasminogen Plasminogen (Inactive) Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM Metastasis Tumor Invasion & Metastasis ECM->Metastasis Inhibitor This compound HCl Inhibitor->uPA Inhibits

Caption: Inhibition of the uPA signaling pathway.

Conclusion

This compound hydrochloride is a valuable chemical tool for researchers in oncology and enzymology. Its synthesis is achievable through the classic Pinner reaction, and its structure can be rigorously validated using standard analytical techniques. As a potent inhibitor of the serine protease uPA, it serves as a critical lead compound for developing novel anti-cancer therapeutics aimed at preventing tumor invasion and metastasis. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound in their research and development efforts.

References

Spectroscopic Characterization of 3,4,5-Trifluorobenzamidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Trifluorobenzamidine is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. As such, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic data for 3,4,5-Trifluorobenzamidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed, predictive analysis based on data from structurally analogous compounds and fundamental spectroscopic principles. This approach not only offers a robust framework for the characterization of 3,4,5-Trifluorobenzamidine but also serves as a methodological template for the analysis of novel fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4,5-Trifluorobenzamidine, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4,5-Trifluorobenzamidine is expected to be relatively simple, showing signals for the aromatic protons and the protons of the amidine group. The strong electron-withdrawing nature of the three fluorine atoms will significantly deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4,5-Trifluorobenzamidine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
Ar-H7.5 - 7.8TripletJHF ≈ 7-9
-NH₂8.5 - 9.5Broad singlet-
=NH9.0 - 10.0Broad singlet-

Predicted in DMSO-d₆

The two equivalent aromatic protons are expected to appear as a triplet due to coupling with the two meta-fluorine atoms. The protons of the amidine group are expected to be broad singlets and may exchange with deuterium in the presence of D₂O. Their chemical shifts can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be influenced by the fluorine substituents and the amidine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4,5-Trifluorobenzamidine

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
C-NH₂~165Singlet-
C3, C5150 - 155Doublet of doublets¹JCF ≈ 240-260, ³JCF ≈ 10-15
C4140 - 145Triplet of doublets¹JCF ≈ 240-260, ³JCF ≈ 10-15
C2, C6110 - 115Doublet⁴JCF ≈ 3-5
C1125 - 130Triplet²JCF ≈ 15-20

Predicted in DMSO-d₆

The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). The other carbons will show smaller two-, three-, and four-bond couplings.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and is a key technique for the characterization of fluorinated compounds.[1]

Table 3: Predicted ¹⁹F NMR Chemical Shifts for 3,4,5-Trifluorobenzamidine

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
F3, F5-130 to -135Doublet³JFF ≈ 20
F4-155 to -160Triplet³JFF ≈ 20

Referenced to CFCl₃

The spectrum is expected to show two signals corresponding to the two different fluorine environments. The F3 and F5 fluorines are equivalent and will appear as a doublet due to coupling with the F4 fluorine. The F4 fluorine will appear as a triplet due to coupling with the two equivalent F3 and F5 fluorines.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of 3,4,5-Trifluorobenzamidine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The hydrochloride salt is expected to have better solubility.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard. For ¹⁹F NMR, an external reference of CFCl₃ is typically used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer h1 ¹H NMR transfer->h1 c13 ¹³C NMR transfer->c13 f19 ¹⁹F NMR transfer->f19 ft Fourier Transform h1->ft c13->ft f19->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Final Spectra Final Spectra reference->Final Spectra

Caption: NMR Spectroscopy Workflow for 3,4,5-Trifluorobenzamidine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 3,4,5-Trifluorobenzamidine will be characterized by absorptions corresponding to the N-H, C=N, C-F, and aromatic C-C bonds.

Table 4: Predicted IR Absorption Bands for 3,4,5-Trifluorobenzamidine

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (asymmetric and symmetric)
~1650StrongC=N stretching
1600 - 1450Medium-StrongAromatic C=C stretching
1350 - 1100StrongC-F stretching
900 - 700StrongAromatic C-H out-of-plane bending

The N-H stretching region may show two distinct bands for the -NH₂ group. The C=N stretch is a characteristic and strong absorption for amidines. The C-F stretching region will likely contain multiple strong bands due to the three fluorine atoms.

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

  • ATR-FTIR:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum.

  • KBr Pellet:

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder and acquire the spectrum.

IR_Workflow cluster_atr ATR Method cluster_kbr KBr Pellet Method start Solid Sample place_on_crystal Place on ATR crystal start->place_on_crystal grind Grind with KBr start->grind apply_pressure Apply pressure place_on_crystal->apply_pressure acquire_atr Acquire Spectrum apply_pressure->acquire_atr Final Spectrum Final Spectrum acquire_atr->Final Spectrum press Press into pellet grind->press acquire_kbr Acquire Spectrum press->acquire_kbr acquire_kbr->Final Spectrum MS_Workflow sample Sample Introduction (Direct Probe or GC) ionization Ionization (EI, 70 eV) sample->ionization analysis Mass Analysis (e.g., Quadrupole) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum detection->spectrum

References

The Advent of Fluorinated Benzamidines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide detailing the discovery and history of fluorinated benzamidines has been released, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides a thorough exploration of the introduction of fluorine into the benzamidine scaffold, a pivotal development in medicinal chemistry that continues to influence the design of novel therapeutics.

The guide meticulously traces the historical context of organofluorine chemistry, leading to the eventual synthesis of fluorinated benzamidines. It examines the strategic rationale behind incorporating fluorine into drug candidates, a practice that has become a cornerstone of modern pharmaceutical research.[1][2] By leveraging the unique properties of fluorine, such as its high electronegativity and small atomic size, medicinal chemists have been able to significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profiles of benzamidine-based compounds.

From Theory to Synthesis: A Historical Perspective

The journey to fluorinated benzamidines began with the foundational work in aromatic fluorination. Early methods, such as the Balz-Schiemann reaction, provided the initial pathways to synthesize fluorinated aromatic precursors, which were crucial for the subsequent development of more complex molecules. While a definitive first synthesis of a simple fluorinated benzamidine is not prominently documented in easily accessible historical records, the logical pathway to their creation emerged from the convergence of two established synthetic strategies: the preparation of fluorinated benzonitriles and the classical Pinner reaction for the conversion of nitriles to amidines.

The Pinner reaction, a cornerstone of amidine synthesis, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then converted to the corresponding amidine. It is highly probable that the first fluorinated benzamidines were synthesized by applying this trusted method to a fluorinated benzonitrile starting material.

The Evolution of Synthetic Methodologies

The guide provides a detailed overview of the evolution of synthetic routes to fluorinated benzamidines, from early classical methods to modern, more sophisticated techniques.

Classical Approach: The Pinner Reaction

The traditional Pinner synthesis remains a viable method for preparing fluorinated benzamidines. The general workflow involves the reaction of a fluorinated benzonitrile with an alcohol in the presence of a strong acid, followed by treatment with ammonia.

Experimental Protocol: Synthesis of 4-Fluorobenzamidine via the Pinner Reaction (Representative)

  • Imidate Formation: Dry hydrogen chloride gas is bubbled through a solution of 4-fluorobenzonitrile in anhydrous ethanol at 0°C. The reaction mixture is stirred until the formation of the ethyl 4-fluorobenzimidate hydrochloride salt is complete.

  • Ammonolysis: The isolated imidate salt is then treated with a solution of ammonia in ethanol. The reaction proceeds to yield 4-fluorobenzamidine hydrochloride.

  • Isolation: The final product is isolated by filtration and can be further purified by recrystallization.

Pinner_Reaction_Workflow Fluorobenzonitrile Fluorinated Benzonitrile Imidate_Salt Imidate Hydrochloride Salt Fluorobenzonitrile->Imidate_Salt Acid-catalyzed addition Alcohol_HCl Anhydrous Alcohol / HCl Alcohol_HCl->Imidate_Salt Fluorobenzamidine Fluorinated Benzamidine Imidate_Salt->Fluorobenzamidine Ammonolysis Ammonia Ammonia Ammonia->Fluorobenzamidine

Caption: General workflow of the Pinner reaction for fluorinated benzamidine synthesis.

Modern Synthetic Innovations

In recent decades, the synthetic toolbox for preparing fluorinated benzamidines has expanded significantly. The guide details contemporary methods that offer improved yields, functional group tolerance, and milder reaction conditions. These include advancements in catalytic cross-coupling reactions and the development of novel fluorinating agents.[3][4] For instance, Rh(III)-catalyzed C-H activation of benzamidine hydrochlorides and their subsequent annulation with trifluoromethyl-imidoyl sulfoxonium ylides represents a powerful modern strategy for constructing complex trifluoromethyl-functionalized benzo[de][4][5]naphthyridines in a single pot.[6]

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The introduction of fluorine atoms into the benzamidine structure imparts profound effects on its molecular properties, which are critical for drug efficacy and safety.

Impact of Fluorination on Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedThe strong carbon-fluorine bond is resistant to enzymatic cleavage, thus blocking sites of metabolic oxidation.
Binding Affinity Can be enhancedFluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
Lipophilicity IncreasedThe substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect membrane permeability and distribution.
pKa LoweredThe electron-withdrawing nature of fluorine can decrease the basicity of the amidine group, influencing its ionization state at physiological pH.

These modifications have been instrumental in the development of fluorinated benzamidine derivatives as potent and selective inhibitors of various enzymes, including serine proteases, and as promising therapeutic agents for a range of diseases. For example, the bithiophene fluorobenzamidine derivative (BFB) has demonstrated pro-apoptotic and anti-metastatic activities in breast cancer models.[7]

Bioisosteric_Replacement cluster_0 Parent Benzamidine cluster_1 Fluorinated Analog Benzamidine Benzamidine (Ar-C(=NH)NH2) Properties_H Physicochemical Properties (H) Benzamidine->Properties_H Properties_F Altered Physicochemical Properties (F) Properties_H->Properties_F Bioisosteric Replacement (H → F) Fluorobenzamidine Fluorinated Benzamidine (F-Ar-C(=NH)NH2) Fluorobenzamidine->Properties_F Biological_Effect Enhanced Biological Activity & PK Profile Properties_F->Biological_Effect Impacts

Caption: Bioisosteric replacement of hydrogen with fluorine and its impact.

Future Directions

The field of fluorinated benzamidines continues to be an active area of research. The development of novel, late-stage fluorination techniques is expected to provide even more efficient access to a wider array of structurally diverse compounds. Furthermore, a deeper understanding of the intricate interactions between fluorine and biological macromolecules will undoubtedly fuel the design of next-generation therapeutics with improved efficacy and safety profiles.

This technical guide serves as a critical resource for scientists and researchers, providing a solid foundation in the history, synthesis, and application of fluorinated benzamidines, and inspiring future innovations in this exciting field of medicinal chemistry.

References

Part 1: The Scientific Rationale - Why 3,4,5-Trifluoro-benzamidine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Research Areas of 3,4,5-Trifluoro-benzamidine

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The benzamidine moiety, a potent structural alert for interactions with various enzymes, has a long-standing history in drug discovery. When combined with the unique physicochemical properties conferred by fluorine substitution, novel therapeutic and material potentials emerge. This guide focuses on this compound, a largely unexplored molecule, to delineate its potential research avenues. The strategic placement of fluorine atoms on the phenyl ring is hypothesized to significantly modulate the electronic and metabolic properties of the benzamidine core, opening up new avenues for investigation.

This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of the potential of this compound. We will delve into its synthetic feasibility, propose key areas of biological investigation based on the established pharmacology of related compounds, and explore its potential in materials science. The insights provided are synthesized from established principles of medicinal chemistry and are intended to be a launchpad for innovative research programs.

The allure of this compound lies in the synergistic interplay between its benzamidine core and the trifluorinated phenyl ring.

The Benzamidine Core: A Privileged Scaffold

The benzamidine group is a well-established pharmacophore, primarily recognized for its ability to mimic a protonated arginine side chain. This allows it to act as a potent inhibitor of various enzymes, particularly serine proteases such as thrombin, trypsin, and plasmin, which play critical roles in coagulation, digestion, and fibrinolysis, respectively. The positively charged amidinium group at physiological pH enables strong electrostatic interactions and hydrogen bonding with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites.

The Impact of Trifluorination

The introduction of three fluorine atoms at the 3, 4, and 5 positions of the phenyl ring is a deliberate design choice aimed at enhancing the molecule's drug-like properties. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect, which can significantly alter the physicochemical properties of the parent molecule.

  • Modulation of pKa: The strong electron-withdrawing nature of the three fluorine atoms is expected to lower the pKa of the amidinium group. A lower pKa could be advantageous in certain biological contexts, potentially improving cell permeability or altering the binding kinetics with target proteins.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The 3,4,5-trifluoro substitution pattern effectively shields the aromatic ring from oxidative metabolism, a common liability for many small molecule drugs. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.

  • Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions with aromatic residues. These interactions can lead to a significant increase in binding affinity and selectivity.

  • Lipophilicity and Permeability: While fluorine is highly electronegative, the overall effect of trifluorination on lipophilicity can be complex. However, strategic fluorination has been shown to enhance membrane permeability in many cases, which is a critical factor for oral bioavailability and reaching intracellular targets.

The convergence of these properties makes this compound a compelling candidate for investigation in several key research areas.

Part 2: Proposed Research Areas

Medicinal Chemistry and Drug Discovery

The primary and most immediate research opportunities for this compound lie within the realm of medicinal chemistry.

Given the established role of benzamidine as a serine protease inhibitor, this is a logical starting point for investigation.

  • Proposed Research: Synthesize this compound and screen it against a panel of serine proteases, including thrombin, trypsin, factor Xa, and urokinase-type plasminogen activator (uPA). The unique electronic profile of the trifluorinated ring may lead to novel selectivity profiles compared to non-fluorinated benzamidines.

  • Causality of Experimental Choice: The choice of serine proteases is based on the well-documented activity of benzamidine derivatives against this class of enzymes. The hypothesis is that the trifluorination will modulate the binding affinity and selectivity, potentially leading to a more potent and specific inhibitor.

While less common, some benzamidine-containing compounds have shown activity against protein kinases. The trifluorophenyl moiety could serve as a unique scaffold for developing novel kinase inhibitors.

  • Proposed Research: Screen this compound against a broad panel of kinases, particularly those with a known tolerance for substituted phenyl rings in their ATP-binding pocket. Follow-up studies would involve structure-activity relationship (SAR) exploration by modifying the amidine group.

  • Causality of Experimental Choice: The ATP-binding site of many kinases is a hotspot for inhibitor development. The trifluorophenyl group offers a distinct electronic and steric profile that may enable novel interactions within this pocket.

The benzamidine scaffold has been explored for a variety of other targets. The unique properties of this compound may offer advantages in these areas as well.

  • Proposed Research: Investigate the activity of this compound against targets such as nitric oxide synthase (NOS), where arginine mimetics are known to bind, and as a potential scaffold for developing novel antibacterial or antifungal agents.

  • Causality of Experimental Choice: The exploration of diverse targets is warranted by the privileged nature of the benzamidine scaffold and the potential for the trifluorination to confer novel biological activities.

Materials Science

The unique electronic properties and potential for hydrogen bonding make this compound an interesting building block for novel materials.

  • Proposed Research: Explore the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer for the creation of functional polymers. The trifluorinated ring could impart desirable properties such as thermal stability, hydrophobicity, and unique electronic characteristics to the resulting materials.

  • Causality of Experimental Choice: The combination of a coordinating group (amidine) and a functionalized aromatic ring makes this molecule a prime candidate for creating advanced materials with tailored properties.

Part 3: Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Pinner reaction, starting from the commercially available 3,4,5-Trifluorobenzonitrile.

Step-by-Step Methodology:

  • Formation of the Ethyl Imidate Hydrochloride:

    • Dissolve 3,4,5-Trifluorobenzonitrile (1 equivalent) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation is reached.

    • Seal the reaction vessel and stir at room temperature for 24 hours.

    • The ethyl 3,4,5-trifluorobenzimidate hydrochloride will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Ammonolysis to form this compound Hydrochloride:

    • Suspend the dried ethyl 3,4,5-trifluorobenzimidate hydrochloride in anhydrous ethanol.

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the suspension until saturation is reached.

    • Seal the reaction vessel and stir at room temperature for 48 hours.

    • The product, this compound hydrochloride, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Optional: Free Base Formation:

    • Dissolve the hydrochloride salt in water.

    • Basify the solution with a suitable base (e.g., sodium hydroxide) to precipitate the free base of this compound.

    • Extract the free base with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Self-Validating System:

  • Intermediate and Final Product Characterization: Each step should be validated by appropriate analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm the structure and purity of the synthesized compounds.

  • Purity Assessment: The final product's purity should be assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro Serine Protease Inhibition Assay

This protocol outlines a general method for screening this compound against a serine protease like trypsin.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of trypsin in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a solution of a chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in the same buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a fixed volume of the trypsin solution.

    • Add varying concentrations of the this compound solution (or vehicle control) to the wells.

    • Incubate at a controlled temperature (e.g., 37 °C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Monitor the absorbance of the product (p-nitroaniline) over time at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the reaction rates as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Self-Validating System:

  • Controls: Include positive controls (a known trypsin inhibitor like benzamidine) and negative controls (vehicle only) in each assay plate to ensure the assay is performing as expected.

  • Reproducibility: Perform each experiment in triplicate to ensure the reproducibility of the results.

Part 4: Visualizations

G cluster_synthesis Proposed Synthesis of this compound Start 3,4,5-Trifluorobenzonitrile Step1 Pinner Reaction: EtOH, HCl (g) Start->Step1 Intermediate Ethyl 3,4,5-trifluorobenzimidate HCl Step1->Intermediate Step2 Ammonolysis: NH3 (g), EtOH Intermediate->Step2 Product This compound HCl Step2->Product

Caption: Synthetic pathway for this compound.

G TF_Benzamidine This compound + Amidinium Group - Trifluorophenyl Ring Serine_Protease Serine Protease Active Site Asp189 (Negative Charge) Ser195 (Catalytic Residue) TF_Benzamidine->Serine_Protease Electrostatic Interaction & H-Bonding Inhibition Inhibition of Substrate Hydrolysis Serine_Protease->Inhibition Blocks Catalysis

Caption: Proposed mechanism of serine protease inhibition.

G Start Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubate Incubate Enzyme with This compound Start->Incubate Initiate Add Chromogenic Substrate Incubate->Initiate Measure Monitor Absorbance Change (Kinetic Read) Initiate->Measure Analyze Calculate IC50 Value Measure->Analyze

Caption: Workflow for in vitro enzyme inhibition assay.

Part 5: Concluding Remarks

This compound represents a compelling, yet underexplored, molecule at the intersection of established pharmacophore design and modern fluorine chemistry. The strategic incorporation of a trifluorinated phenyl ring onto the benzamidine scaffold is poised to deliver significant advantages in terms of metabolic stability, binding affinity, and selectivity. The proposed research avenues in serine protease and kinase inhibition, as well as in materials science, provide a robust framework for initiating investigations into this promising compound. The detailed synthetic and screening protocols offered herein serve as a practical guide for researchers to embark on the characterization and application of this compound. It is our firm belief that the exploration of such novel chemical entities is essential for driving innovation and addressing unmet needs in both medicine and materials science.

Methodological & Application

Application Notes and Protocols for 3,4,5-Trifluoro-benzamidine as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, making them compelling targets for therapeutic intervention. This document provides a detailed technical guide on the characterization and application of 3,4,5-Trifluoro-benzamidine, a halogenated benzamidine derivative, as a reversible, competitive inhibitor of serine proteases. We will delve into the mechanistic basis of inhibition, provide detailed protocols for kinetic analysis and cell-based assays, and present a framework for interpreting the resulting data. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their research and drug discovery endeavors.

Introduction: The Critical Role of Serine Proteases and Their Inhibition

Serine proteases are a large and diverse family of enzymes characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site.[1][2] These enzymes play pivotal roles in processes ranging from digestion and blood coagulation to inflammation and apoptosis.[3] Dysregulation of serine protease activity is implicated in numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer, making them a significant class of drug targets.[4][5]

Benzamidine and its derivatives are a well-established class of synthetic, reversible inhibitors of serine proteases.[6][7] The positively charged amidinium group of benzamidine mimics the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases.[8] The aromatic ring of benzamidine further stabilizes this interaction through hydrophobic and van der Waals forces within the active site. The nature and position of substituents on the benzamidine core are known to significantly influence the inhibitor's potency and selectivity.[9][10] Halogenation, in particular, can modulate the electronic properties and binding affinity of the inhibitor. This guide focuses on this compound, a derivative where the fluorine atoms are expected to alter its physicochemical properties and potentially enhance its inhibitory activity and selectivity.

Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound is presumed to act as a competitive inhibitor, binding reversibly to the active site of serine proteases and preventing the binding of the natural substrate.[6][11]

The Serine Protease Catalytic Mechanism

The catalytic activity of serine proteases proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.

Serine Protease Catalysis cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation Enzyme-Substrate Complex Enzyme-Substrate Complex Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Enzyme-Substrate Complex->Tetrahedral Intermediate 1 Nucleophilic attack by Ser195 Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Tetrahedral Intermediate 1->Acyl-Enzyme Intermediate Collapse of intermediate Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Acyl-Enzyme Intermediate->Tetrahedral Intermediate 2 Water attacks Regenerated Enzyme Regenerated Enzyme Tetrahedral Intermediate 2->Regenerated Enzyme Release of product Competitive Inhibition E Free Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I This compound ES->E + P P Product IC50 Determination Workflow cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Reaction and Measurement cluster_3 Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of Trypsin add_enzyme Add Trypsin solution prep_enzyme->add_enzyme prep_substrate Prepare working solution of BAPNA add_substrate Add BAPNA to initiate reaction prep_substrate->add_substrate add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate1 Incubate at RT for 10 min add_enzyme->incubate1 incubate1->add_substrate measure Measure absorbance at 405 nm kinetically for 15 min add_substrate->measure plot_data Plot initial velocity vs. inhibitor concentration measure->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

References

Application Notes and Protocols for the Use of 3,4,5-Trifluoro-benzamidine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4,5-Trifluoro-benzamidine in Serine Protease Inhibition

In the landscape of drug discovery and biochemical research, the selective inhibition of enzymes remains a cornerstone of therapeutic strategy and a fundamental tool for elucidating biological pathways. Among the most studied classes of enzymes are the serine proteases, which play critical roles in processes ranging from digestion and blood coagulation to inflammation and cancer progression. Consequently, the identification and characterization of potent and selective serine protease inhibitors are of paramount importance.

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, including trypsin, thrombin, and plasmin.[1][2] The basic benzamidine moiety effectively mimics the side chain of arginine, a common substrate recognition motif for these enzymes, allowing it to bind reversibly to the active site.[2] The strategic addition of fluorine atoms to the benzamidine scaffold, as seen in this compound, can significantly enhance its inhibitory potential and selectivity. The electron-withdrawing nature of fluorine can modulate the pKa of the amidine group, influencing its binding affinity and interaction with the enzyme's active site residues. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound hydrochloride (CAS: 910053-71-3) in enzyme inhibition assays.

Physicochemical Properties and Handling

This compound is typically supplied as its hydrochloride salt, a more stable and soluble form.[2][]

PropertyValueSource
CAS Number 910053-71-3[2][4]
Molecular Formula C₇H₆ClF₃N₂[2][]
Molecular Weight 210.58 g/mol [2][]
Appearance White to off-white solidGeneral observation
Solubility Soluble in water and organic solvents like DMSO and ethanol.[5][5]

Storage and Handling: Store this compound hydrochloride at room temperature in a dry, well-ventilated place.[2] For long-term storage, it is advisable to keep it in a tightly sealed container. When preparing stock solutions, use of an inert gas to purge the solvent can be beneficial.[5] Aqueous solutions are best prepared fresh daily.[5] Always consult the Safety Data Sheet (SDS) for complete safety information before use.

Principle of the Enzyme Inhibition Assay

The protocol described herein is a generalized method for determining the inhibitory activity of this compound against a model serine protease, such as trypsin. The assay is based on the use of a chromogenic substrate, which upon enzymatic cleavage, releases a colored product that can be quantified spectrophotometrically.[1][6] The rate of color development is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of this compound, its inhibitory potency can be determined.

The general workflow of the enzyme inhibition assay is depicted below:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Dispense Assay Buffer to Microplate Wells P1->A1 P2 Prepare Enzyme Stock Solution A3 Add Enzyme Solution and Pre-incubate P2->A3 P3 Prepare Substrate Stock Solution A4 Initiate Reaction with Substrate P3->A4 P4 Prepare Inhibitor (this compound) Stock Solution A2 Add Inhibitor Dilutions P4->A2 A1->A2 A2->A3 A3->A4 D1 Measure Absorbance at 405 nm (Kinetic Read) A4->D1 D2 Calculate Reaction Velocity (ΔAbs/min) D1->D2 D3 Plot Velocity vs. Inhibitor Concentration D2->D3 D4 Determine IC50 and/or Ki D3->D4

Caption: General workflow for the enzyme inhibition assay using this compound.

Detailed Experimental Protocol: Trypsin Inhibition Assay

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening and analysis.

Materials and Reagents
  • This compound hydrochloride (CAS: 910053-71-3)

  • Trypsin from bovine pancreas (e.g., Sigma-Aldrich, Cat. No. T8003)[7]

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich, Cat. No. B3279)[7]

  • Tris-HCl

  • Calcium Chloride (CaCl₂)

  • Hydrochloric acid (HCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 410 nm[8]

Solution Preparation
  • Assay Buffer (100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2): Prepare a solution of 100 mM Tris-HCl and 20 mM CaCl₂ in deionized water. Adjust the pH to 8.2 with HCl.

  • Trypsin Stock Solution (1.25 mg/mL): Dissolve 1.25 mg of bovine trypsin in 1 mL of 1 mM HCl (pH 3.0).[7] Prepare fresh and keep on ice.

  • L-BAPNA Stock Solution (60 mM): Dissolve 130.47 mg of L-BAPNA in 5 mL of DMSO.[7] Store at -20°C, protected from light.

  • L-BAPNA Working Solution (1.2 mM): On the day of the experiment, dilute the L-BAPNA stock solution 1:50 in Assay Buffer (e.g., 200 µL of stock solution in 9.8 mL of Assay Buffer).[7] Protect from light.

  • This compound Stock Solution (10 mM): Dissolve 2.11 mg of this compound hydrochloride in 1 mL of DMSO. This will serve as the high-concentration stock for serial dilutions.

Assay Procedure
  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, etc.). Include a no-inhibitor control (Assay Buffer only).

  • Assay Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Blank: 100 µL Assay Buffer + 100 µL L-BAPNA Working Solution

    • Control (Uninhibited): 50 µL Assay Buffer + 50 µL Trypsin Working Solution (diluted from stock in Assay Buffer)

    • Test (Inhibited): 50 µL of each this compound dilution + 50 µL Trypsin Working Solution

  • Pre-incubation: Mix the contents of the wells by gentle tapping and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: To all wells except the blank, add 100 µL of the pre-warmed L-BAPNA Working Solution.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 15-30 minutes.[8]

Data Analysis and Interpretation

  • Calculate Reaction Velocity: For each well, determine the rate of reaction (velocity) by plotting absorbance versus time. The slope of the linear portion of this curve (ΔAbs/min) represents the initial velocity (v₀).

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (v₀ with inhibitor / v₀ without inhibitor)] x 100%

  • IC₅₀ Determination: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

  • Mechanism of Inhibition and Kᵢ Determination: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate concentrations in the presence of different inhibitor concentrations. Construct a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis. The inhibition constant (Kᵢ) can then be calculated from the following equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)[9]

    where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Hypothetical Screening Data

The following table presents hypothetical data for the inhibition of trypsin by this compound, for illustrative purposes. Actual experimental results may vary.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
This compoundTrypsin8.5Competitive
Benzamidine (Reference)Trypsin35Competitive[5]

This hypothetical data suggests that the trifluorination of the benzamidine core could lead to a significant increase in inhibitory potency against trypsin.

Mechanism of Action: Competitive Inhibition

Benzamidine and its derivatives act as competitive inhibitors of serine proteases.[2] They bind reversibly to the active site of the enzyme, directly competing with the endogenous substrate. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. This interaction mimics the binding of the arginine or lysine side chains of natural substrates.

G E Enzyme (Trypsin) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (e.g., BAPNA) I Inhibitor (this compound) ES->E k-1 E_P Enzyme + Product ES->E_P k_cat EI->E k_off P Product (p-nitroaniline)

Caption: Simplified model of competitive inhibition of trypsin by this compound.

Troubleshooting and Considerations

  • Low Enzyme Activity: Ensure the enzyme is stored correctly and has not lost activity. Prepare fresh enzyme solutions for each experiment.

  • High Background Absorbance: Check the purity of the substrate and buffer components. The substrate may undergo slow spontaneous hydrolysis.

  • Inhibitor Precipitation: If the inhibitor is not fully soluble in the assay buffer, this can lead to inaccurate results. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells.

  • Non-linear Reaction Progress Curves: This may indicate substrate depletion, product inhibition, or enzyme instability. Use the initial linear phase of the reaction for velocity calculations.

Conclusion

This compound is a promising candidate for the potent and selective inhibition of serine proteases. The detailed protocol provided in this application note offers a robust framework for researchers to characterize its inhibitory activity. By understanding the principles of the assay and adhering to best practices in experimental design and data analysis, scientists can effectively leverage this compound in their drug discovery and chemical biology research endeavors.

References

The Strategic Application of 3,4,5-Trifluoro-benzamidine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Scaffolds in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The unique electronic characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide focuses on a particularly valuable building block that leverages these advantages: 3,4,5-Trifluoro-benzamidine. The trifluorinated phenyl ring, combined with the well-established pharmacophoric properties of the benzamidine group, creates a versatile scaffold for the design of potent and selective inhibitors of key physiological targets, particularly serine proteases.

The benzamidine moiety is a known bioisostere of the guanidinium group of arginine and is recognized for its ability to form strong interactions with the active sites of enzymes such as trypsin-like serine proteases. By presenting a trifluorinated substitution pattern, this compound offers medicinal chemists an opportunity to modulate the pKa of the amidine group, enhance binding through fluorine-protein interactions, and block potential sites of metabolic attack, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.

This document provides a comprehensive overview of the applications of this compound, including detailed protocols for its synthesis and its utilization as a key building block in the development of targeted therapeutics.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a key building block for the synthesis of enzyme inhibitors, particularly for serine proteases involved in thrombosis and cancer.

Antithrombotic Agents: Targeting Factor Xa

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. The active site of FXa contains a highly conserved S1 pocket that accommodates and recognizes the side chains of specific amino acids. The benzamidine moiety is a well-established S1 binding element in many FXa inhibitors.

The incorporation of the 3,4,5-trifluorophenyl group can offer several advantages in the design of novel FXa inhibitors:

  • Modulated Basicity: The electron-withdrawing nature of the three fluorine atoms lowers the pKa of the amidine group. This can be beneficial for improving oral bioavailability by reducing the charge state of the molecule at physiological pH.

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone in the S1 pocket, potentially increasing binding affinity.

  • Improved Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Synthesis Protocols

Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[1][2] This protocol details the conversion of 3,4,5-Trifluorobenzonitrile to this compound hydrochloride.

G cluster_0 Reaction Mixture A 3,4,5-Trifluorobenzonitrile E Ethyl 3,4,5-trifluorobenzimidate hydrochloride (Pinner Salt) A->E Reaction B Anhydrous Ethanol B->E C Dry HCl gas C->E Catalyst D Anhydrous Diethyl Ether D->E Solvent G cluster_0 Reaction Mixture A Ethyl 3,4,5-trifluorobenzimidate hydrochloride D This compound hydrochloride A->D Reaction B Anhydrous Ethanol B->D Solvent C Ammonia (gas or solution in alcohol) C->D G A Known Benzamidine-based uPA Inhibitor Scaffold C Synthetic Coupling A->C B This compound B->C D Novel Trifluorinated uPA Inhibitor C->D E Biological Evaluation (IC50, Selectivity) D->E

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,4,5-Trifluoro-benzamidine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 3,4,5-Trifluoro-benzamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust safety guidelines.

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

The benzamidine moiety is a critical pharmacophore found in a variety of biologically active compounds, notably as a potent inhibitor of serine proteases like trypsin. The introduction of fluorine atoms into the benzene ring can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. Specifically, the 3,4,5-trifluoro substitution pattern can enhance metabolic stability, improve binding affinity, and alter the pKa of the amidine group, making this compound a highly sought-after intermediate for the synthesis of novel therapeutics. This guide details a reliable laboratory-scale synthesis of its hydrochloride salt, ensuring high purity and suitability for further research and development.

The Synthetic Pathway: A Two-Step Pinner Reaction Approach

The synthesis of this compound hydrochloride is most effectively achieved via the Pinner reaction.[1] This classic method involves a two-step sequence starting from the corresponding nitrile, 3,4,5-Trifluorobenzonitrile.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

The first step is the acid-catalyzed reaction of 3,4,5-Trifluorobenzonitrile with an alcohol, typically anhydrous ethanol, in the presence of dry hydrogen chloride gas.[2] This reaction forms the ethyl 3,4,5-trifluorobenzimidate hydrochloride, commonly known as a Pinner salt. The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by the alcohol.[2] It is crucial to maintain strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the imidate to an ester. The reaction is also conducted at low temperatures to prevent the thermal decomposition of the thermodynamically unstable imidate salt.[3]

Step 2: Ammonolysis of the Pinner Salt

The isolated Pinner salt is then subjected to ammonolysis. In this step, the imidate is treated with ammonia, which acts as a nucleophile, displacing the ethoxy group to form the final amidine hydrochloride. This reaction is typically carried out in an anhydrous solvent, and the product, this compound hydrochloride, can be isolated and purified by recrystallization.

Experimental Protocols

Detailed Synthesis of this compound Hydrochloride

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagent/MaterialGradeSupplier
3,4,5-Trifluorobenzonitrile≥98%Commercially Available
Anhydrous Ethanol≥99.5%Commercially Available
Hydrogen Chloride GasAnhydrousCommercially Available
Anhydrous Diethyl Ether≥99%Commercially Available
Ammonia GasAnhydrousCommercially Available
Anhydrous Methanol≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available

Step 1: Synthesis of Ethyl 3,4,5-Trifluorobenzimidate Hydrochloride

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a drying tube filled with calcium chloride, and a low-temperature thermometer.

  • In the flask, dissolve 3,4,5-Trifluorobenzonitrile (1.0 eq.) in anhydrous ethanol (3.0 eq.).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature does not rise above 5 °C. The reaction is exothermic.

  • After the introduction of HCl is complete, seal the flask and allow the reaction mixture to stir at 0-5 °C for 24 hours. A white precipitate of the Pinner salt should form.

  • Collect the precipitated ethyl 3,4,5-trifluorobenzimidate hydrochloride by vacuum filtration under an inert atmosphere (e.g., nitrogen or argon).

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the Pinner salt under vacuum to obtain a white crystalline solid.

Step 2: Synthesis of this compound Hydrochloride

  • In a flame-dried, round-bottom flask, suspend the dried ethyl 3,4,5-trifluorobenzimidate hydrochloride (1.0 eq.) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Bubble anhydrous ammonia gas through the stirred suspension for 1-2 hours.

  • After the addition of ammonia, seal the flask and allow the mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting imidate has been consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude this compound hydrochloride.

  • The crude product can be purified by recrystallization.[4]

  • Dissolve the crude solid in a minimal amount of hot absolute ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of this compound Hydrochloride

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton and the protons of the amidinium group.

    • Aromatic Region: A multiplet (likely a triplet of doublets) is expected for the two equivalent aromatic protons (H-2 and H-6).

    • Amidinium Protons: Broad singlets corresponding to the -NH₂ and =NH₂⁺ protons of the hydrochloride salt are anticipated. The chemical shift of these protons can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms in the molecule, with characteristic splitting patterns due to carbon-fluorine coupling.

    • Aromatic Carbons: Signals for the fluorinated and non-fluorinated aromatic carbons will be observed, with coupling constants (J-CF) providing structural information.

    • Amidinium Carbon: A signal for the C=N carbon is expected in the downfield region.

Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the free base.

The IR spectrum should exhibit characteristic absorption bands for N-H stretching, C=N stretching, and C-F stretching.

Safety Precautions
  • 3,4,5-Trifluorobenzonitrile: This compound may be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate PPE in a fume hood.

  • Hydrogen Chloride (HCl) Gas: HCl is a corrosive and toxic gas.[2] It should be handled with extreme caution in a well-ventilated fume hood using appropriate gas handling equipment.

  • Ammonia Gas: Ammonia is a corrosive and toxic gas with a pungent odor. Handle in a fume hood.

  • General Precautions: All reactions should be performed in a fume hood.[5] Safety glasses, lab coats, and chemical-resistant gloves are mandatory. An emergency eyewash and safety shower should be readily accessible.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_purification Purification Nitrile 3,4,5-Trifluorobenzonitrile Reaction1 Reaction at 0-5°C (24 hours) Nitrile->Reaction1 Ethanol Anhydrous Ethanol Ethanol->Reaction1 HCl Dry HCl Gas HCl->Reaction1 PinnerSalt Ethyl 3,4,5-Trifluorobenzimidate HCl Reaction1->PinnerSalt Reaction2 Reaction at RT (12-18 hours) PinnerSalt->Reaction2 Ammonia Anhydrous Ammonia Ammonia->Reaction2 Methanol Anhydrous Methanol Methanol->Reaction2 CrudeProduct Crude this compound HCl Reaction2->CrudeProduct Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization FinalProduct Pure this compound HCl Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound HCl.

References

Application Note: 3,4,5-Trifluoro-benzamidine as a Tool Compound for Target Validation of Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tool Compounds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the validation of a biological target is a critical step that precedes extensive and costly developmental efforts. Tool compounds, which are well-characterized small molecules designed to interact with a specific protein or target, are indispensable for this process.[1] They allow researchers to probe the biological function of a target and establish a causal link between target modulation and a desired phenotypic outcome.[2] An ideal tool compound possesses sufficient potency and selectivity to enable the investigation of a biological hypothesis.[3] This application note describes the utility of 3,4,5-Trifluoro-benzamidine as a hypothetical tool compound for the target validation of serine proteases, a large and therapeutically relevant family of enzymes.

The benzamidine scaffold is a well-established pharmacophore known to competitively inhibit serine proteases such as trypsin, thrombin, and plasmin.[4][5] The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of these enzymes. The trifluorination of the benzene ring in this compound is anticipated to modulate its physicochemical properties, potentially enhancing its binding affinity, selectivity, and metabolic stability. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known serine protease inhibitors makes it an excellent candidate for target validation studies.

This guide provides detailed protocols for two key experimental workflows to validate the engagement of this compound with a putative serine protease target: a biochemical Thermal Shift Assay (TSA) to confirm direct binding and a cell-based NanoBRET™ Target Engagement Assay to verify its interaction in a physiological context.

Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine and its derivatives act as competitive inhibitors of serine proteases.[5] These enzymes utilize a catalytic triad, typically composed of serine, histidine, and aspartate, to hydrolyze peptide bonds. The active site of many serine proteases, such as trypsin, contains a specificity pocket (S1 pocket) with an aspartate residue at its base, which accommodates and forms an ionic bond with the positively charged side chains of arginine or lysine residues of the substrate.

The amidinium group of benzamidine is protonated at physiological pH, conferring a positive charge that allows it to bind to the S1 pocket of serine proteases, mimicking the natural substrates. This binding event physically occludes the active site, preventing the substrate from binding and being processed. The trifluorophenyl group of this compound would be expected to form additional interactions within the active site, potentially influencing its potency and selectivity for different members of the serine protease family.

Serine Protease Inhibition by this compound cluster_0 Serine Protease Active Site cluster_1 Substrate / Inhibitor S1 Pocket S1 Pocket (Aspartate) Catalytic Triad Catalytic Triad (Ser, His, Asp) S1 Pocket->Catalytic Triad Positioning for cleavage Product Product Catalytic Triad->Product Peptide Bond Cleavage Substrate Substrate (Arg/Lys residue) Substrate->S1 Pocket Binding Inhibitor This compound (Amidinium group) Inhibitor->S1 Pocket Competitive Binding No Product No Product Inhibitor->No Product Inhibition of Cleavage

Figure 1: Competitive inhibition of a serine protease by this compound.

Part 1: Biochemical Target Engagement - Thermal Shift Assay (TSA)

A Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a powerful technique to assess the direct binding of a small molecule to a purified protein.[6] The principle is based on the fact that ligand binding generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[6] This change in Tm (ΔTm) is a direct indicator of target engagement.

Protocol: Thermal Shift Assay for a Putative Serine Protease Target

This protocol outlines the steps to determine the ΔTm of a purified serine protease in the presence of this compound.

Materials and Reagents:

  • Purified serine protease of interest (e.g., Trypsin, Thrombin)

  • This compound hydrochloride

  • SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • DMSO

  • 96-well PCR plates

  • Real-Time PCR instrument capable of performing a melt curve analysis

Experimental Workflow:

TSA Workflow A Prepare Protein-Dye Master Mix C Dispense Master Mix into 96-well Plate A->C B Prepare Compound Dilutions D Add Compound or Vehicle to Wells B->D C->D E Seal and Centrifuge Plate D->E F Run Melt Curve in RT-PCR Instrument E->F G Analyze Data to Determine Tm and ΔTm F->G

Figure 2: Experimental workflow for the Thermal Shift Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

    • Prepare serial dilutions of the compound stock in DMSO. For a final assay concentration range of 1 µM to 100 µM, you can prepare 100x stocks.

    • Dilute the SYPRO™ Orange dye to a 200x working stock in the assay buffer.

    • Dilute the purified serine protease to a working concentration of 2 µM in the assay buffer.

  • Plate Setup:

    • In a microcentrifuge tube, prepare a master mix of the protein and dye. For each 20 µL reaction, you will need 10 µL of 2 µM protein and 2 µL of 200x SYPRO™ Orange.

    • Dispense 18 µL of the protein-dye master mix into each well of a 96-well PCR plate.

    • Add 0.2 µL of the 100x compound dilutions or DMSO (vehicle control) to the respective wells. The final DMSO concentration should be kept constant at 1% across all wells.

  • Melt Curve Experiment:

    • Seal the PCR plate with an optically clear adhesive film.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to mix the components and remove any bubbles.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial hold at 25°C for 2 minutes.

      • Temperature ramp from 25°C to 95°C with a ramp rate of 0.05°C/second.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Export the fluorescence vs. temperature data.

    • Plot the raw fluorescence data against temperature to generate the melting curves.

    • The Tm is the temperature at which the protein is 50% unfolded, which corresponds to the inflection point of the sigmoidal curve. This can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melting curve.

    • Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample.

Expected Results and Interpretation:

Compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (Vehicle)55.20.0
156.10.9
1058.53.3
5061.36.1
10062.06.8

A dose-dependent increase in the melting temperature (a positive ΔTm) indicates that this compound is binding to and stabilizing the serine protease. A significant thermal shift provides strong evidence of direct target engagement.

Part 2: Cellular Target Engagement - NanoBRET™ Assay

While a TSA confirms direct binding to a purified protein, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell.[5] The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a target protein in intact cells.[7]

Principle of the NanoBRET™ Assay:

The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target protein (the acceptor).[8] When an unlabeled test compound, such as this compound, is introduced, it competes with the tracer for binding to the target protein.[7] This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the intracellular affinity of the test compound.[7]

Protocol: NanoBRET™ Target Engagement Assay for a Serine Protease

This protocol describes the steps to measure the intracellular target engagement of this compound with a serine protease expressed as a NanoLuc® fusion protein in HEK293 cells.

Materials and Reagents:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • Plasmid DNA encoding the serine protease-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ tracer specific for the serine protease of interest

  • This compound hydrochloride

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

Experimental Workflow:

NanoBRET Workflow A Transfect HEK293 cells with Serine Protease-NanoLuc® construct B Incubate for 24h to allow protein expression A->B C Harvest and resuspend cells B->C E Add cell suspension containing tracer to plate C->E D Prepare compound dilutions and add to plate D->E F Incubate for 2h at 37°C E->F G Add Nano-Glo® Substrate + Extracellular Inhibitor F->G H Measure Donor (460nm) and Acceptor (618nm) signals G->H I Calculate NanoBRET™ ratio and determine IC50 H->I

Figure 3: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Opti-MEM™ I supplemented with 10% FBS.

    • Transiently transfect the cells with the serine protease-NanoLuc® fusion vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the transfected cells for 24 hours to allow for the expression of the fusion protein.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in Opti-MEM™ with 4% FBS.

    • Harvest the transfected cells and resuspend them in Opti-MEM™ with 4% FBS at a density of 2 x 10^5 cells/mL.

    • Add the NanoBRET™ tracer to the cell suspension at the recommended final concentration.

  • Compound Addition and Incubation:

    • Dispense the cell suspension containing the tracer into the wells of a white assay plate.

    • Add the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Interpretation:

A dose-dependent decrease in the NanoBRET™ ratio indicates that this compound is engaging the target serine protease in living cells and displacing the fluorescent tracer. The calculated IC50 value represents the concentration of the compound required to inhibit 50% of tracer binding, providing a quantitative measure of intracellular target engagement. This cellular data, in conjunction with the biochemical TSA data, provides a robust validation of this compound as a tool compound for the target serine protease.

The protocols detailed in this application note provide a comprehensive framework for validating the engagement of a tool compound, such as this compound, with its putative target. By combining biochemical and cellular assays, researchers can gain a high degree of confidence in the on-target activity of their tool compounds. While this compound is presented here as a hypothetical tool for serine protease validation, the principles and methodologies are broadly applicable to a wide range of tool compounds and protein targets. The successful application of these techniques is a critical step in the early stages of drug discovery, enabling informed decisions about the progression of a target into more extensive and resource-intensive research and development programs.

References

Application Notes & Protocols: Leveraging 3,4,5-Trifluoro-benzamidine for Protein Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Structural Biology

In the landscape of structure-based drug discovery, the ability to obtain high-resolution crystal structures of protein-ligand complexes is paramount. Small molecule fragments, in particular, serve as powerful probes for identifying novel binding sites and providing starting points for lead optimization.[1][2][3] 3,4,5-Trifluoro-benzamidine emerges as a strategic tool in this context, combining the well-established protein-binding scaffold of benzamidine with the unique physicochemical properties of fluorine.

Benzamidine is a known reversible inhibitor of serine proteases, such as trypsin, thrombin, and plasmin, making its derivatives immediate candidates for crystallizing these important drug targets.[4][5][6] The addition of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeation.[7] In the context of molecular interactions, fluorine can play a crucial role by forming weak hydrogen bonds and other non-covalent interactions that can stabilize a protein-ligand complex, potentially aiding in the formation of a well-ordered crystal lattice.[7]

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for using this compound as a crystallization additive, primarily through co-crystallization and fragment soaking techniques.

Scientific Rationale: Why Use this compound?

The utility of this compound in protein crystallization is rooted in three key principles:

  • The Benzamidine Scaffold: The core benzamidine structure is a potent mimic of the guanidinium group of arginine. It readily engages with the aspartate residue (Asp189 in the canonical trypsin numbering) found at the bottom of the S1 specificity pocket of many serine proteases, forming a strong salt bridge that anchors the fragment. This well-defined binding mode provides a high probability of specific interaction.

  • Fragment-Based Approach: As a low molecular weight compound, this compound acts as an ideal fragment.[3] It can bind with lower affinity (micromolar to millimolar range) but higher efficiency, exploring binding landscapes to reveal druggable pockets. Crystallography is a uniquely powerful method for fragment screening as it directly visualizes the binding event, providing rich structural information for downstream drug design.[8]

  • The Role of Trifluorination: The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties.

    • Modulated pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the amidine group, which can influence the precise geometry and strength of the interaction in the S1 pocket.

    • Orthogonal Interactions: Fluorine atoms are poor hydrogen bond acceptors but can participate in favorable electrostatic and multipolar interactions with backbone carbonyls or other polar groups within the binding site.[7]

    • Enhanced Binding & Solubility: The trifluorophenyl motif can engage in favorable interactions with hydrophobic or aromatic residues lining the binding pocket and can influence the compound's solubility profile, a critical parameter in crystallization experiments.

Physicochemical Properties

A clear understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
Chemical Name This compound hydrochloride[2][9][]
Synonym 3,4,5-Trifluorobenzimidamide hydrochloride[9]
CAS Number 910053-71-3[2][9][]
Molecular Formula C₇H₆ClF₃N₂[2][9][]
Molecular Weight 210.58 g/mol [2][9][]

Experimental Design & Protocols

Two primary strategies can be employed to obtain protein crystals in complex with this compound: Co-crystallization and Fragment Soaking . The choice between them depends on factors such as the availability of apo-protein crystals and the binding affinity of the fragment.

Protocol 1: Co-crystallization by Vapor Diffusion

This method involves setting up crystallization trials with the protein and the fragment mixed together from the start. It is often preferred when the ligand is required for protein stability or when soaking proves unsuccessful.

Workflow Diagram: Co-crystallization

prep prep mix mix setup setup observe observe harvest harvest A Prepare Protein & Ligand Stocks B Mix Protein + Ligand (e.g., 1:5 molar ratio) A->B Incubate 30 min C Set up Crystallization Drop (e.g., Sitting/Hanging Drop) B->C Use in place of apo-protein D Incubate & Monitor for Crystal Growth C->D E Harvest, Cryo-protect & Collect Data D->E Crystal Found

Caption: Workflow for the co-crystallization method.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Protein: Purify the target protein to >95% homogeneity.[11] Concentrate it to a suitable level for crystallization (typically 5-20 mg/mL) in a low ionic strength buffer (e.g., 20 mM HEPES or Tris, pH 7.5).

    • Ligand: Prepare a 100 mM stock solution of this compound hydrochloride in sterile, nuclease-free water. Given its hydrochloride salt form, it is expected to be water-soluble. If solubility is an issue, DMSO can be used, but the final concentration in the crystallization drop should ideally be kept below 5% to avoid detrimental effects on crystal formation. Self-Validation: Confirm solubility by visual inspection. The solution should be clear and free of precipitates.

  • Protein-Ligand Complex Formation:

    • Combine the protein and the ligand stock solution to achieve a final molar excess of the ligand, typically ranging from 5-fold to 20-fold. For a 10 mg/mL protein solution of a 25 kDa protein (0.4 mM), adding the 100 mM ligand stock to a final concentration of 2-8 mM would be a good starting point.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Use the protein-ligand complex solution in place of the apo-protein solution for setting up crystallization trials. The hanging drop or sitting drop vapor diffusion methods are recommended.[12]

    • Drop Composition: Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution from a commercial crystallization screen (e.g., screens targeting serine proteases or broad sparse matrix screens).[12]

    • Seal the plate and incubate at a constant temperature (4°C or 20°C are common starting points).

  • Optimization:

    • If initial screening yields promising hits (e.g., microcrystals, precipitates with crystalline-like shapes), optimize conditions by systematically varying the precipitant concentration, pH, and the protein-to-ligand ratio.[11]

Protocol 2: Fragment Soaking into Apo-Crystals

This is a highly efficient method if you already have a robust, well-diffracting apo-protein crystal system.[1] The fragment is introduced to the crystal after it has grown.

Workflow Diagram: Fragment Soaking

prep prep soak soak cryo cryo harvest harvest A Grow & Select Apo-Protein Crystal B Prepare Soaking Solution & Incubate Crystal A->B Transfer crystal C Briefly Transfer to Cryoprotectant Solution B->C Soak 10 min - 24 hr D Flash-cool in Liquid N2 & Collect Data C->D <30 seconds

Caption: Workflow for the crystal soaking method.

Step-by-Step Methodology:

  • Apo-Crystal Preparation:

    • Grow high-quality crystals of your target protein using an established protocol. The crystals should be of sufficient size (>50 µm) and diffract to a suitable resolution (ideally <2.5 Å) to allow for unambiguous identification of the fragment.[1]

  • Soaking Solution Preparation:

    • Prepare a "soaking solution" that is a mixture of the reservoir solution (the solution the crystal grew in) and the this compound stock solution.

    • The final concentration of the fragment in the soaking solution should typically be in the 1-20 mM range.

    • Trustworthiness Check: It is critical that the soaking solution does not dissolve the crystal. Before soaking your best crystal, test the stability of a smaller, lower-quality crystal in the soaking solution. If the crystal cracks or dissolves, reduce the concentration of the fragment or any co-solvent (like DMSO).

  • Crystal Soaking:

    • Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a new drop containing ~2 µL of the soaking solution.

    • Incubation time can vary widely, from minutes to overnight. A typical starting point is 1-4 hours at the same temperature the crystal was grown. For low-affinity fragments, longer soaking times may be required.

  • Cryoprotection and Data Collection:

    • After soaking, the crystal must be cryoprotected before being flash-cooled in liquid nitrogen.

    • Prepare a cryoprotectant solution, which is typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent. Crucially, this cryoprotectant solution should also contain the same concentration of this compound as the soaking solution. This prevents the fragment from diffusing out of the crystal during the cryo-soak step.[13]

    • Briefly move the soaked crystal into the cryoprotectant solution (<30 seconds), then immediately retrieve it with the loop and plunge it into liquid nitrogen.

    • Collect X-ray diffraction data. The presence of the bound fragment is confirmed by analyzing the resulting electron density maps.

Conclusion and Outlook

This compound represents a valuable, rationally designed tool for structural biologists, especially those working on serine proteases. Its benzamidine core ensures a high likelihood of targeting the active site, while the trifluorophenyl moiety provides unique electronic and steric properties that can promote stable binding and the formation of high-quality crystals. By following the detailed co-crystallization and soaking protocols outlined in this guide, researchers can effectively leverage this compound to unlock novel protein-ligand structures, thereby accelerating fragment-based drug discovery efforts.

References

Application Notes and Protocols for the In Vitro Evaluation of 3,4,5-Trifluoro-benzamidine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to Characterizing a Novel Benzamidine Derivative

Benzamidine and its analogs represent a well-established class of molecules known for their inhibitory activity against serine proteases.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a critical serine residue, play pivotal roles in a vast array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression.[2] The core benzamidine structure acts as a mimetic of the guanidinium group of arginine, allowing it to bind reversibly and competitively to the S1 specificity pocket of trypsin-like serine proteases.[1]

The compound of interest, 3,4,5-Trifluoro-benzamidine, introduces a unique trifluorination pattern on the phenyl ring. The high electronegativity of fluorine can significantly alter the electronic distribution, pKa, and lipophilicity of the molecule, potentially modulating its binding affinity, selectivity, and overall bioactivity compared to the parent benzamidine structure.[3] This document provides a comprehensive guide for the initial in vitro characterization of this compound, outlining a logical, multi-tiered experimental approach. We will proceed from foundational biochemical assays to cell-based evaluations, providing not just the "how" but the critical "why" behind each protocol. This ensures a robust and self-validating assessment of the compound's biological potential.

Part 1: Foundational Biochemical Characterization: Serine Protease Inhibition

The primary hypothesis, based on the compound's structure, is its activity as a serine protease inhibitor. Therefore, the initial and most critical evaluation is to quantify its inhibitory potency against a panel of relevant serine proteases. A typical primary screen would include trypsin (as a model trypsin-like protease), plasmin (key in fibrinolysis), and urokinase-type plasminogen activator (uPA), which is frequently overexpressed in tumors and is a target for anti-metastatic therapies.[4][5]

Principle of the Chromogenic Assay

The activity of these proteases can be conveniently and quantitatively measured using a chromogenic substrate. This method relies on a synthetic peptide that mimics the enzyme's natural substrate and is conjugated to a chromophore, typically p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, pNA is released, causing a measurable increase in absorbance at 405 nm.[6][7] The rate of this color change is directly proportional to the enzyme's activity. An inhibitor will slow down this rate in a concentration-dependent manner.

Workflow for Determining Inhibitor Potency (IC50 and Ki)

The following workflow outlines the process of determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), a true measure of inhibitor potency.

G cluster_prep Reagent Preparation cluster_assay IC50 Determination Assay cluster_analysis Data Analysis cluster_ki Ki Determination (Advanced) prep_inhibitor Prepare this compound Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilution of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Stock (e.g., Trypsin, uPA) plate_setup Plate Setup: Buffer, Inhibitor, Enzyme prep_enzyme->plate_setup prep_substrate Prepare Chromogenic Substrate Stock (e.g., S-2222 for uPA) initiate_reaction Initiate Reaction with Substrate Addition prep_substrate->initiate_reaction serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation pre_incubation->initiate_reaction read_plate Kinetic Read at 405 nm (e.g., every 60s for 15 min) initiate_reaction->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition plot_ic50 Plot % Inhibition vs. [Inhibitor] (Log Scale) calc_inhibition->plot_ic50 determine_ic50 Determine IC50 from Curve plot_ic50->determine_ic50 ki_assay Repeat Assay with Varying Substrate and Inhibitor Concentrations determine_ic50->ki_assay ki_analysis Global Nonlinear Regression or Dixon/Lineweaver-Burk Plot ki_assay->ki_analysis determine_ki Determine Ki and Inhibition Type ki_analysis->determine_ki

Caption: Workflow for determining the IC50 and Ki of this compound.

Detailed Protocol: Serine Protease Inhibition Assay

This protocol is optimized for a 96-well plate format and is adaptable for various trypsin-like serine proteases.

Materials:

  • This compound hydrochloride

  • Target Protease (e.g., human uPA, bovine trypsin)

  • Chromogenic Substrate (e.g., S-2222 for trypsin, pyro-Glu-Gly-Arg-pNA for uPA)[8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Anhydrous DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Benzamidine hydrochlorides are generally soluble in DMSO and ethanol.[9][10] Fresh solutions are recommended.[11]

    • Enzyme Working Solution: Dilute the enzyme stock in Assay Buffer to a concentration that yields a linear reaction rate (ΔAbs/min of ~0.02-0.05) with the chosen substrate concentration. This must be determined empirically in a preliminary experiment.

    • Substrate Working Solution: Dilute the substrate stock in Assay Buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for IC50 determination. For Ki determination, a range of concentrations bracketing the Km will be required.[12]

  • Assay Plate Setup (IC50 Determination):

    • Prepare a serial 2-fold dilution of the inhibitor stock in Assay Buffer in a separate plate to create a range of concentrations (e.g., from 100 µM to ~0.1 µM final concentration).

    • In the assay plate, add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted inhibitor series to the appropriate wells. For control wells (100% activity), add 10 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.

    • Add 20 µL of the Enzyme Working Solution to all wells.

    • Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells. The final volume should be 100 µL.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[13]

Determining the Inhibition Constant (Ki)

While the IC50 value is a useful measure of potency, it is dependent on the substrate concentration. The Ki is a more fundamental measure of the affinity between the inhibitor and the enzyme.[12] To determine the Ki for a competitive inhibitor, the assay is repeated with multiple fixed concentrations of the inhibitor across a range of substrate concentrations. The data can then be analyzed by global nonlinear regression, fitting all data simultaneously to the competitive inhibition equation, or visualized using a Dixon plot.[1][14]

Part 2: Cell-Based Assays: Assessing Cytotoxicity and Potential Antimicrobial Activity

After characterizing the biochemical activity, it is crucial to evaluate the compound's effect on whole cells. This provides insights into its cell permeability, potential for off-target effects, and a more physiologically relevant measure of its bioactivity.

General Cytotoxicity Evaluation using the MTT Assay

The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[15] Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into an insoluble purple formazan product.[2] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Adherent cell line (e.g., HEK-293 for general toxicity, or a relevant cancer cell line like DU-145 if targeting uPA)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control wells (medium with DMSO only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[17]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Antimicrobial Activity Screening: Broth Microdilution Method

Some benzamidine derivatives have shown antimicrobial properties. A primary screen for antibacterial activity can be efficiently performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well U-bottom microplates

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Antimicrobial Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB. Typically, 50 µL of broth is added to wells 2-12, 100 µL of the starting drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11, discarding the final 50 µL from well 11. Well 12 serves as the growth control.[18]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture plate in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay wells.[4]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.[19]

Part 3: Data Interpretation and Next Steps

The data gathered from these foundational assays will provide a robust initial profile of this compound's bioactivity.

Assay TypeKey ParameterInterpretation
Serine Protease Inhibition IC50 (µM)Potency of inhibition under specific assay conditions.
Ki (µM)Intrinsic binding affinity of the inhibitor to the enzyme. A lower Ki indicates higher potency.
Inhibition TypeElucidates the mechanism (e.g., competitive, non-competitive).
General Cytotoxicity CC50 (µM)Concentration that causes 50% reduction in cell viability. Indicates general toxicity.
Antimicrobial Activity MIC (µg/mL or µM)Lowest concentration that inhibits bacterial growth.

A promising compound would exhibit a low Ki for a specific target protease and a high CC50 against a non-target cell line, indicating a favorable therapeutic window. Should the compound show potent and selective activity, further studies would be warranted, including:

  • Selectivity Profiling: Testing against a broader panel of serine proteases to determine its selectivity profile.

  • Mechanism of Action Studies: More detailed kinetic analysis to confirm the mode of inhibition.

  • Cell-based Functional Assays: Evaluating its effect on processes mediated by the target enzyme, such as cancer cell invasion assays if uPA is the primary target.

This structured approach ensures that the in vitro evaluation of this compound is conducted with scientific rigor, providing a solid foundation for any subsequent drug development efforts.

References

Application Notes: Agrochemical Applications of Fluorinated Benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Executive Summary: The Strategic Rationale for Fluorinated Benzamidines

The relentless drive for novel agrochemicals is necessitated by the dual challenges of increasing global food demand and the evolution of resistance to existing pesticides. Within this landscape, the strategic combination of specific structural motifs offers a powerful approach to discovering next-generation active ingredients. This guide focuses on the synthesis, formulation, and biological evaluation of fluorinated benzamidines, a chemical class uniquely positioned at the intersection of two high-impact agrochemical strategies.

  • The Role of Fluorine: The incorporation of fluorine atoms or fluorinated groups (e.g., -CF₃) into active ingredients is a cornerstone of modern agrochemical design.[1] Fluorination can profoundly enhance a molecule's biological efficacy by increasing its metabolic stability (blocking sites of oxidative degradation), modulating its lipophilicity for better transport to the target site, and improving its binding affinity to target enzymes or receptors.[2][3] This often leads to greater potency, longer residual activity, and a more favorable environmental profile.[4]

  • The Benzamidine Moiety: Benzamidine (benzenecarboximidamide) and its derivatives are recognized as potent reversible inhibitors of serine proteases, such as trypsin.[5][6] This mode of action is highly relevant in pest control, as many digestive and regulatory enzymes in insects and pathogens are serine proteases. The benzamidine scaffold serves as a robust pharmacophore that can be decorated to optimize target specificity and physicochemical properties.[7]

By combining these two features, fluorinated benzamidines represent a promising, yet underexplored, class of compounds for the development of novel insecticides, fungicides, and herbicides with potentially new modes of action. This document provides the foundational protocols and scientific rationale for researchers embarking on the exploration of this chemical space.

Synthesis and Characterization of a Candidate Compound

The first step in evaluating any new chemical class is a robust and reproducible synthesis. The following protocol outlines a representative synthesis for a hypothetical candidate, 4-trifluoro-N-methylbenzamidine (FB-1) , which serves as a model for this class.

Protocol: Two-Step Synthesis of FB-1

Objective: To synthesize a model fluorinated benzamidine from a commercially available fluorinated benzonitrile.

Step 1: Formation of the N-methyl imidoyl chloride intermediate

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 4-(trifluoromethyl)benzonitrile (1 eq.) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the solution for 15-20 minutes until saturation is achieved.

    • Causality: The HCl gas protonates the nitrile nitrogen, activating the carbon for nucleophilic attack.

  • Slowly add methylamine solution (1.1 eq., 2M in THF) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed.

  • Upon completion, evaporate the solvent under reduced pressure to yield the crude N-methyl imidoyl chloride hydrochloride salt. This intermediate is often used directly in the next step without further purification.

Step 2: Amination to form the Benzamidine

  • Dissolve the crude intermediate from Step 1 in anhydrous methanol (15 mL/g).

  • Cool the solution to 0 °C.

  • Bubble ammonia (NH₃) gas through the solution for 30 minutes, or add a saturated solution of ammonia in methanol (2 eq.) dropwise.

    • Causality: The ammonia acts as the nucleophile, displacing the chloride to form the final amidine product.

  • Seal the flask and stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield the final product, FB-1, typically as a hydrochloride salt.

Physicochemical Characterization

All newly synthesized compounds must be rigorously characterized to confirm their identity, purity, and key physical properties before biological testing.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS)Confirms the chemical structure and molecular weight.
Purity HPLC-UV, LC-MSQuantifies the percentage of the desired compound, ensuring it meets a minimum threshold (e.g., >95%) for biological assays.
Solubility Kinetic or thermodynamic solubility assaysDetermines solubility in relevant solvents (water, DMSO, acetone) for formulation and bioassay preparation.
LogP Calculated or experimental (e.g., shake-flask method)Measures lipophilicity, which influences membrane permeability and environmental fate.
pKa Potentiometric titration or computational predictionDetermines the ionization state at physiological pH, affecting target interaction and transport.

Agrochemical Formulation Principles

An active ingredient (AI) is rarely applied in its pure form.[8] Formulation is a critical step that transforms a synthesized compound into a stable, safe, and effective product.[9] For initial screening, simple formulations are used to ensure bioavailability in laboratory assays.

Protocol: Preparation of a Stock Solution for Primary Screening

Objective: To prepare a standardized stock solution of the test compound for use in various bioassays.

  • Accurately weigh 10 mg of the test compound (e.g., FB-1 hydrochloride) into a sterile 2 mL glass vial.

  • Add 1 mL of dimethyl sulfoxide (DMSO) to the vial.

    • Causality: DMSO is a common solvent for solubilizing a wide range of organic compounds for biological screening.

  • Vortex the vial thoroughly for 1-2 minutes until the compound is completely dissolved. This creates a 10 mg/mL (or ~10,000 ppm) stock solution.

  • Store the stock solution at -20°C in a desiccated environment to prevent degradation and moisture absorption.

  • For aqueous-based assays, this stock is serially diluted into the final assay medium. The final concentration of DMSO should be kept constant across all treatments and not exceed a non-toxic level (typically ≤0.5%).[10]

  • Trustworthiness Note: Always include a "solvent control" in all experiments, which contains the same final concentration of DMSO as the highest dose of the test compound, to ensure the solvent itself has no biological effect.[11]

Primary Biological Screening: Workflow and Protocols

The goal of primary screening is to efficiently identify whether a novel compound possesses any desirable biological activity (insecticidal, herbicidal, or fungicidal) at a single, high concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical high-throughput screening cascade for a new chemical entity (NCE).

Agrochemical_Screening_Workflow cluster_0 Phase 1: Synthesis & Formulation cluster_1 Phase 2: Primary Screening (High Concentration) cluster_2 Phase 3: Dose-Response & Lead ID Synthesis Synthesis of Fluorinated Benzamidine Purity QC/QA (HPLC, NMR, MS) Synthesis->Purity Stock Stock Solution Preparation (DMSO) Purity->Stock Insect Insecticidal Assay (e.g., Leaf-dip) Stock->Insect Herbicide Herbicidal Assay (e.g., Seedling Spray) Stock->Herbicide Fungus Fungicidal Assay (e.g., Mycelial Growth) Stock->Fungus Decision Hit Identified? (e.g., >80% Efficacy) Insect->Decision Herbicide->Decision Fungus->Decision DoseResponse Dose-Response Curve (EC50 / LC50) Decision->DoseResponse Yes NoHit Inactive / Archive Decision->NoHit No Lead Lead Candidate DoseResponse->Lead

Caption: High-level workflow for the discovery and validation of a novel agrochemical candidate.

Protocol: Primary Insecticidal Leaf-Dip Assay

Target Pest: Spodoptera exigua (Beet Armyworm), a common lepidopteran pest.

  • Preparation of Test Solutions: Prepare a 100 ppm test solution by diluting the 10,000 ppm DMSO stock. For example, add 10 µL of stock to 990 µL of a 0.02% Triton X-100 aqueous solution.

    • Causality: Triton X-100 is a non-ionic surfactant that helps the solution spread evenly over the waxy leaf surface.

  • Leaf Treatment: Using forceps, dip a cotton leaf disc (2 cm diameter) into the test solution for 5 seconds.

  • Drying: Place the treated leaf disc on a wire rack and allow it to air dry completely (approx. 1-2 hours).

  • Assay Setup: Place one dried leaf disc into each well of a 24-well plate lined with a small, moistened filter paper disc.

  • Infestation: Using a fine paintbrush, transfer five 2nd-instar S. exigua larvae into each well.

  • Controls: Prepare a positive control (a known insecticide) and a negative/solvent control (0.02% Triton X-100 with the corresponding DMSO concentration) in the same manner.

  • Incubation: Seal the plate with a ventilated lid and incubate at 25°C with a 16:8 light:dark photoperiod.

  • Assessment: After 72 hours, record the number of dead larvae in each well. Mortality is confirmed if a larva does not move when prodded.[11] Calculate the percentage mortality. A compound showing ≥80% mortality is considered a "hit".

Protocol: Primary Herbicidal Post-Emergence Assay

Target Plant: Lolium perenne (Perennial Ryegrass), a common model grass species.

  • Plant Propagation: Sow L. perenne seeds in small pots (5x5 cm) filled with standard potting mix. Grow in a greenhouse or growth chamber until they reach the two-leaf stage.[12]

  • Preparation of Spray Solution: Prepare a 500 ppm spray solution from the DMSO stock, diluted in an aqueous solution containing 0.1% Tween-20 (surfactant).

  • Application: Use a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). Spray the plants uniformly.[13]

  • Controls: Include a solvent control and a positive control (e.g., glyphosate). Replicate each treatment three times.

  • Incubation: Return the pots to the growth chamber and observe for 14 days.

  • Assessment: Assess phytotoxicity using a visual rating scale from 0% (no effect) to 100% (complete plant death).[13] Symptoms include chlorosis, necrosis, and stunting. A compound causing ≥80% injury is considered a hit.

Protocol: Primary Fungicidal Mycelial Growth Inhibition Assay

Target Pathogen: Botrytis cinerea (Gray Mold), a broad-spectrum fungal pathogen.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave it and cool to 50-55°C in a water bath.[14]

  • Amended Media: Add the test compound stock solution to the molten PDA to achieve a final concentration of 50 ppm. For example, add 0.5 mL of a 1000 ppm aqueous dilution of the stock to 9.5 mL of PDA. Swirl gently to mix.[15]

  • Plate Pouring: Pour the amended PDA into 6 cm petri dishes and allow them to solidify. Prepare solvent control and positive control (e.g., Tebuconazole) plates.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture and place it, mycelium-side down, in the center of each test plate.

  • Incubation: Incubate the plates at 22°C in the dark for 4-5 days, or until the mycelium on the control plate reaches the edge.

  • Assessment: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage inhibition of growth relative to the solvent control using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100.[14] A compound showing ≥80% inhibition is considered a hit.

Data Interpretation and Next Steps

If a compound is identified as a "hit" in any of the primary screens, the next logical step is to determine its potency through dose-response studies. This involves testing a range of concentrations (typically a 5- to 10-point serial dilution) to calculate the EC₅₀ (Effective Concentration for 50% response) or LC₅₀ (Lethal Concentration for 50% mortality).[10] Compounds with low EC₅₀/LC₅₀ values are prioritized for further investigation, including mode of action studies, spectrum of activity testing against other pests/weeds/pathogens, and initial safety profiling. This structured, data-driven approach ensures that research efforts are focused on the most promising candidates derived from the fluorinated benzamidine class.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Solubilizing 3,4,5-Trifluoro-benzamidine for Experimental Success

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,4,5-Trifluoro-benzamidine. This molecule, a benzamidine derivative, is of significant interest to researchers, particularly in fields involving serine protease inhibition and drug discovery. However, its trifluorinated aromatic ring, while often key to its biological activity, presents a significant challenge to achieving adequate solubility in aqueous buffers required for many biological experiments. The highly electronegative fluorine atoms increase the compound's hydrophobicity, making it prone to precipitation.[1][2]

This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility issues. We will progress from fundamental principles and first-line strategies to more advanced techniques, ensuring you can prepare stable, usable solutions for reliable and reproducible experimental results.

Part 1: Foundational Knowledge & First Steps

This section addresses the most common initial questions and provides the essential groundwork for working with this compound.

Q1: I am about to purchase this compound. What form is best for solubility?

A: Always opt for the hydrochloride (HCl) salt form (CAS No. 910053-71-3) when available.[3][4]

Causality: The amidine group (-C(NH)NH₂) in the molecule is basic. Reacting this basic group with an acid like hydrochloric acid forms a salt. Salt forms of drugs are generally crystalline solids that are significantly more water-soluble than their corresponding free-base forms.[5][6] This is a fundamental and widely used strategy in pharmaceutical chemistry to improve the dissolution and handling of basic compounds.

Q2: What are the key physicochemical properties I need to know to get started?

A: Having the correct molecular properties is critical for accurately preparing solutions. Refer to the table below for the hydrochloride salt form.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[3][]
CAS Number 910053-71-3[3][4]
Molecular Formula C₇H₆ClF₃N₂[3][]
Molecular Weight 210.58 g/mol [3][]
Appearance Typically a white to off-white solid[8]
Q3: I tried dissolving the compound directly in my aqueous buffer (e.g., PBS) and it won't go into solution. What is the most common first step to fix this?

A: The standard and most effective initial approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous medium.[9][10]

Causality: Many poorly aqueous-soluble compounds face a high energy barrier to dissolve directly in water (a kinetic solubility issue), even if they might be stable at that concentration. Dissolving the compound first in an organic solvent where it is highly soluble breaks down the crystal lattice energy effectively. This pre-dissolved state allows for more manageable dilution into the final aqueous buffer, though care must be taken to avoid precipitation, as discussed in the next section. For benzamidine derivatives, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are excellent starting choices.[11]

Part 2: Troubleshooting & Optimization Workflows

This section provides actionable steps for when initial attempts at solubilization are unsuccessful.

Q4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my buffer. What should I do?

A: This is a common phenomenon known as "crashing out." It occurs when the addition of the aqueous buffer dramatically increases the polarity of the solvent mixture, causing the hydrophobic compound to fall out of solution. Follow the troubleshooting workflow below to address this.

G cluster_troubleshoot Troubleshooting Options start Start: Prepare high-concentration stock solution in 100% DMSO. dilute Dilute stock solution into final aqueous buffer. start->dilute check Does the compound precipitate? dilute->check success Success! Proceed with experiment. check->success No opt1 Option 1: Lower the Final Concentration (Is a lower concentration viable?) check->opt1 Yes opt2 Option 2: Use a Co-solvent (Add 1-10% of a biocompatible co-solvent to the final buffer) opt1->opt2 opt3 Option 3: Adjust Buffer pH (Lower the pH of the final buffer to < 7.0 to increase ionization) opt2->opt3

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol provides a general method for preparing a stock solution, which is a fundamental first step.[10][12]

  • Calculation: Determine the mass of this compound HCl needed for your desired stock concentration and volume.

    • Formula: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (g) = 0.010 mol/L × 0.001 L × 210.58 g/mol = 0.002106 g (or 2.11 mg).

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Solubilization: Transfer the weighed compound to an appropriate vial. Add the calculated volume of your chosen solvent (e.g., DMSO).

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes. If dissolution is slow, sonicate the solution in an ultrasonic bath for 5-10 minutes.[10] Visually inspect to ensure no solid particulates remain.

  • Storage: Label the vial clearly and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[10]

Q5: How does adjusting pH improve solubility, and what are the limitations?

A: The amidine group on your compound is a base. In an acidic to neutral environment (e.g., pH < 8), this group will be protonated, carrying a positive charge. This charged, or ionized, form is significantly more soluble in polar solvents like water.[13]

Causality: The protonated amidine can form stronger ion-dipole interactions with water molecules compared to the weaker hydrogen bonds of the neutral form. By lowering the pH of your final aqueous buffer (e.g., from 7.4 to 6.0), you shift the equilibrium toward the more soluble protonated species.

Protocol Steps:

  • Prepare your experimental buffer as usual.

  • Before adding the compound, check the pH.

  • Adjust the pH downwards using small additions of dilute HCl (e.g., 0.1 M HCl).

  • Once the desired pH is reached, add your DMSO stock solution slowly while vortexing.

Trustworthiness Check: Before implementing this method, you must verify that the lower pH does not affect your experimental system (e.g., enzyme activity, cell viability, or protein stability).

Q6: What are co-solvents, and how can I use them effectively?

A: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution in small amounts (typically <10% v/v) to increase the solubility of a poorly soluble compound.[14][15]

Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[16] This creates a more "hospitable" environment for the hydrophobic trifluorophenyl ring, preventing it from precipitating while still maintaining a largely aqueous medium.

Co-solventTypical Starting Concentration (v/v)Key Considerations
Ethanol 1-10%Widely used, but can have biological effects at higher concentrations.[17]
Propylene Glycol (PG) 1-10%Common in pharmaceutical formulations; generally low toxicity.[14]
Polyethylene Glycol 300/400 (PEG 300/400) 1-20%Viscous; very effective for many compounds.[17]
Glycerin 1-20%Biocompatible and viscous.[14]
Protocol 2: Screening for an Effective Co-solvent
  • Preparation: Prepare several small tubes of your final aqueous buffer.

  • Co-solvent Addition: To each tube, add a different co-solvent from the table above to a final concentration of 5% (v/v). For example, add 50 µL of co-solvent to 950 µL of buffer. Include a "no co-solvent" control.

  • Compound Addition: Add your DMSO stock of this compound to each tube to achieve the desired final concentration. Add the stock slowly while vortexing.

  • Observation: Observe the tubes immediately and after 30 minutes for any signs of precipitation (cloudiness, visible particles).

  • Selection: The co-solvent that results in a clear, stable solution is the best candidate for your experiment. Remember to run a vehicle control (buffer + co-solvent, no compound) in your main experiment to check for any effects of the co-solvent itself.

Part 3: Advanced Solubilization Strategies

When standard methods are insufficient or interfere with the assay, more advanced techniques may be required.

Q7: I need a higher final concentration, but my assay is sensitive to organic solvents and pH changes. Is there another option?

A: Yes. An excellent advanced strategy is complexation with cyclodextrins .[18][19] Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming a water-soluble inclusion complex.[20][21]

Causality: Cyclodextrins have a unique donut-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface.[22][23] The hydrophobic trifluorophenyl ring of your compound can partition into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[21]

Caption: Mechanism of cyclodextrin inclusion complexation.

Protocol 3: Preparation using Cyclodextrin Complexation
  • Molar Ratio Determination: A 1:1 molar ratio of the drug to cyclodextrin is a common starting point.[18]

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. For example, to make a 40% (w/v) solution, dissolve 400 mg of HP-β-CD in 1 mL of buffer. Warming and stirring may be required.

  • Drug Addition: Add the solid this compound HCl powder directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Filtration: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your final, solubilized drug-cyclodextrin complex solution.

  • Validation: It is crucial to include a control in your experiment containing only the HP-β-CD in buffer at the same concentration to ensure the cyclodextrin itself does not influence the results.

Summary of Strategies
StrategyEase of UsePotential for Assay InterferenceNotes
Stock in Organic Solvent (DMSO) HighMedium (solvent effects are common)The universal first step. Always keep the final solvent concentration low (<0.5%).[11]
pH Adjustment HighHigh (pH can alter protein function/stability)Effective for basic compounds, but requires careful validation of pH compatibility.[13]
Co-solvents MediumMedium-High (can alter protein conformation)A good second option if DMSO stock fails. Requires vehicle controls.[14][17]
Cyclodextrins LowLow (generally considered inert)Advanced method for when other options fail or are incompatible with the assay.[18][21]

References

Technical Support Center: Stability of 3,4,5-Trifluoro-benzamidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 3,4,5-Trifluoro-benzamidine in aqueous environments. Authored for scientists by scientists, this resource offers troubleshooting solutions and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter when working with this compound, providing not just solutions but the scientific rationale behind them.

Issue 1: Diminished or Inconsistent Biological Activity in Assays
  • Symptoms: You observe a progressive loss of the compound's expected effect in your experiments, or results vary significantly between different time points or replicates. In analytical readouts like HPLC, a new peak appears and grows over time, corresponding to a decrease in the parent compound's peak.

  • Underlying Cause: The primary culprit is the hydrolysis of the benzamidine functional group. In neutral or basic aqueous solutions (pH ≥ 7), the amidine is susceptible to nucleophilic attack by water or hydroxide ions.[1][2][3][4][5] This reaction cleaves the amidine to form the inactive 3,4,5-trifluorobenzoic acid and ammonia, leading to a loss of potency. The rate of this degradation increases significantly with higher pH.[1][2][3] For instance, unsubstituted benzamidinium's hydrolysis half-life is around 300 days at pH 9, but this shortens to just 6 days at pH 11.[1][2][3][4][5]

  • Strategic Solutions:

    • Control the pH: The protonated form of the amidine (the amidinium ion), which is predominant in acidic conditions, is more stable.

      • Actionable Protocol: Prepare stock solutions and conduct experiments in acidic buffers (pH 3-5) whenever your experimental system allows. To validate this, run a time-course stability study by dissolving the compound in buffers of varying pH (e.g., 4.0, 5.0, 7.4) and quantifying the remaining parent compound at different time points using RP-HPLC.

    • Manage Temperature: Like most chemical reactions, hydrolysis is accelerated by heat.

      • Best Practices: Always prepare aqueous solutions of this compound fresh for each experiment. If temporary storage is unavoidable, keep solutions at 2-8°C. For longer-term storage, use aliquoted stock solutions in an anhydrous solvent like DMSO, stored at -20°C or -80°C.[6]

    • Minimize Aqueous Exposure Time:

      • Workflow: Prepare a high-concentration primary stock solution in anhydrous DMSO.[7] Immediately before your experiment, perform serial dilutions into your pre-chilled, acidic aqueous buffer. This minimizes the compound's contact time with water, thereby reducing the extent of hydrolysis.

  • Workflow for Maximizing Stability:

Caption: Recommended workflow for preparing and using this compound.

Issue 2: Compound Precipitation in Aqueous Buffers
  • Symptoms: Upon adding the compound to your aqueous buffer, you notice the solution becoming cloudy, or a visible precipitate forms over time.

  • Underlying Cause: While the hydrochloride salt form of benzamidines generally has good water solubility, the free base is less soluble.[8] Solubility can be exceeded at higher concentrations or in buffers where the pH is not optimal for maintaining the protonated, more soluble salt form.

  • Strategic Solutions:

    • Leverage pH for Solubility: As with stability, an acidic pH favors the formation of the more soluble amidinium salt.

      • Actionable Protocol: Prepare your aqueous solutions using buffers with a pH between 3 and 5. This ensures the compound remains protonated and fully dissolved.

    • Method of Preparation:

      • Best Practices: Instead of adding the solid compound directly to the buffer, first create a concentrated stock solution in an organic solvent like DMSO or ethanol, where it is highly soluble.[7] Then, add this stock solution dropwise to the vortexing aqueous buffer to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.

  • Solubility Profile Summary:

Parameter Aqueous Buffer (pH 7.4) Aqueous Buffer (pH 4.5) DMSO
Solubility Limited, risk of precipitationSignificantly HigherVery High[7]
Recommendation Not recommended for stock solutionsRecommended for working solutionsRecommended for primary stock solutions

Frequently Asked Questions (FAQs)

Q1: What is the definitive degradation pathway for this compound in water? A1: The primary degradation route is hydrolysis. The process is initiated by the attack of a water molecule or a hydroxide ion on the carbon atom of the amidine group.[1][3] This leads to a tetrahedral intermediate which then collapses, eliminating ammonia and forming 3,4,5-trifluorobenzoic acid. This pathway is significantly more favorable in neutral to basic conditions where the concentration of the nucleophile (hydroxide ion) is higher and the amidine is in its less stable, unprotonated form.[1][3]

  • Hydrolysis Reaction Diagram:

Caption: The hydrolysis of this compound into its degradation products.

Q2: What are the best practices for storing aqueous solutions of this compound? A2: It is strongly advised not to store this compound in aqueous solutions for any significant length of time.[7] For consistent results, prepare aqueous dilutions from a frozen organic stock solution (e.g., in DMSO) immediately before each experiment.[6][7] If you must prepare a batch for use within a single day, it should be kept on ice (2-4°C) in an acidic buffer (pH 3-5) to minimize degradation.

Q3: Can I use standard phosphate-buffered saline (PBS) at pH 7.4? A3: While PBS is a common biological buffer, its pH of 7.4 is not ideal for this compound due to the accelerated rate of hydrolysis at this pH.[1][3] If your experimental protocol absolutely requires a physiological pH, you must account for the compound's instability. This includes preparing the solution immediately before the experiment, minimizing the experiment's duration, and running appropriate controls to measure degradation over the experimental timeframe. For long-term incubations at physiological pH, this compound may not be suitable.

Q4: How can I analytically confirm the stability of my this compound solution? A4: The most reliable method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Protocol Outline:

    • Column: Use a standard C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA), is effective. The acid ensures the amidine is protonated, leading to sharp, well-defined peaks.

    • Detection: Monitor the compound's absorbance, typically around 230-260 nm.

    • Analysis: Inject samples of your solution at different time points (e.g., 0, 1, 4, 8, 24 hours). Stability is assessed by monitoring the decrease in the peak area of the parent compound and the potential appearance and increase of the 3,4,5-trifluorobenzoic acid peak. Several established HPLC methods for benzidine and related compounds can be adapted for this purpose.[9][10][11][12]

References

Technical Support Center: Synthesis of Trifluorinated Benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluorinated benzamidines. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these valuable compounds. Trifluorinated benzamidines are crucial building blocks in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4] However, their synthesis is not without challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of trifluorinated benzamidines. The information presented here is grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to trifluorinated benzamidines, and what are their primary challenges?

A1: The most prevalent method for synthesizing trifluorinated benzamidines is a variation of the Pinner reaction .[5][6][7] This typically involves two main stages:

  • Formation of a trifluoroacetimidoyl intermediate: This is often a trifluoroacetimidoyl halide (e.g., chloride or bromide) or a trifluoroacetimidate.

  • Amination of the intermediate: The intermediate is then reacted with ammonia or an appropriate amine to form the desired benzamidine.

Primary Challenges:

  • Handling of Reagents: Many routes involve moisture-sensitive and potentially hazardous reagents, such as strong acids (e.g., HCl gas), phosphorus pentachloride, or trifluoroacetic anhydride (TFAA).[8][9]

  • Stability of Intermediates: Trifluoroacetimidoyl halides can be unstable and susceptible to hydrolysis.[10][11] However, the electron-withdrawing nature of the trifluoromethyl group generally imparts more stability to these intermediates compared to their non-fluorinated analogs.[10]

  • Side Reactions: Incomplete conversion, hydrolysis of intermediates to amides, and the formation of orthoesters are common side reactions that can complicate purification and reduce yields.[5][6]

  • Purification: The final products can be challenging to purify due to their basicity and potential for salt formation, as well as the presence of polar byproducts.[8]

Q2: My Pinner reaction to form the trifluoroacetimidate intermediate is giving low yields. What are the likely causes?

A2: Low yields in the formation of the trifluoroacetimidate (a key Pinner reaction intermediate) are often traced back to several factors. Here's a breakdown of potential causes and solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Water The nitrilium ion intermediate in the Pinner reaction is highly electrophilic and will readily react with water to form an amide, which is a common and often difficult-to-remove byproduct.[5][12][13]Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Acid Catalyst The Pinner reaction is acid-catalyzed. An insufficient amount of acid (typically anhydrous HCl gas) will result in a slow or incomplete reaction.[6][7][14]Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. Alternatively, use a solution of HCl in an anhydrous solvent like dioxane or ether. Lewis acids can also be employed.[9]
Suboptimal Temperature Pinner salts (the imidate hydrochlorides) can be thermally unstable and may decompose or rearrange at higher temperatures.[5][6]Maintain a low reaction temperature, typically 0 °C or below, especially during the addition of the acid catalyst.
Poorly Reactive Nitrile Electron-withdrawing groups on the benzonitrile starting material can decrease the nucleophilicity of the nitrile nitrogen, making protonation and subsequent reaction more difficult.For electron-deficient nitriles, consider using a stronger Lewis acid catalyst or exploring base-catalyzed alternatives, as these conditions can favor the reaction with electron-poor nitriles.[5][6]
Q3: I'm observing a significant amount of the corresponding trifluoroacetamide as a byproduct. How can I minimize this?

A3: The formation of trifluoroacetamide is a classic sign of hydrolysis of your trifluoroacetimidoyl intermediate.[10][12]

Causality: The imine functionality of the intermediate is susceptible to attack by water, leading to the formation of the more thermodynamically stable amide.[12][13] The trifluoromethyl group, while stabilizing the imidoyl halide itself, makes the imino carbon highly electrophilic and thus prone to nucleophilic attack by any water present.

Mitigation Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. Ensure all solvents are rigorously dried, and the reaction is protected from atmospheric moisture.

  • Controlled Work-up: During the work-up, avoid prolonged exposure to aqueous basic conditions, as hydrolysis is rapid under these conditions.[10] A rapid extraction with a non-polar organic solvent is recommended.

  • Choice of Base in Amination: When converting the intermediate to the amidine, use an anhydrous base (e.g., anhydrous ammonia in an organic solvent) rather than an aqueous solution.

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common problems.

Problem 1: The reaction to form the trifluoroacetimidoyl chloride from trifluoroacetamide appears to have stalled.

Scenario: You are reacting trifluoroacetamide with a chlorinating agent (e.g., PCl₅ or SOCl₂) and the reaction is not proceeding to completion, as indicated by TLC or GC-MS analysis showing significant starting material.

Troubleshooting Workflow

start Reaction Stalled: Formation of Trifluoroacetimidoyl Chloride check_reagents 1. Verify Reagent Activity start->check_reagents check_temp 2. Check Reaction Temperature start->check_temp check_solvent 3. Evaluate Solvent start->check_solvent check_stoichiometry 4. Review Stoichiometry start->check_stoichiometry reagent_issue Issue: Reagents may be old or decomposed. check_reagents->reagent_issue Inactive? temp_issue Issue: Temperature may be too low. check_temp->temp_issue Too low? solvent_issue Issue: Solvent may be inappropriate. check_solvent->solvent_issue Inappropriate? stoichiometry_issue Issue: Insufficient chlorinating agent. check_stoichiometry->stoichiometry_issue Insufficient? reagent_solution Solution: Use fresh or newly opened reagents. reagent_issue->reagent_solution temp_solution Solution: Gradually increase temperature and monitor reaction progress. temp_issue->temp_solution solvent_solution Solution: Ensure the solvent is anhydrous and non-reactive. solvent_issue->solvent_solution stoichiometry_solution Solution: Add an additional portion of the chlorinating agent. stoichiometry_issue->stoichiometry_solution cluster_0 Step 1: Trifluoroacetylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification Aniline Aniline TFAA TFAA Aniline->TFAA + TFAA (0°C to RT) Trifluoroacetamide Trifluoroacetamide TFAA->Trifluoroacetamide PPh3_CCl4 PPh3_CCl4 Trifluoroacetamide->PPh3_CCl4 + PPh₃, CCl₄ (Reflux) ImidoylChloride ImidoylChloride PPh3_CCl4->ImidoylChloride Crude Product Chromatography Chromatography ImidoylChloride->Chromatography Silica Gel PureProduct PureProduct Chromatography->PureProduct Pure Imidoyl Chloride

References

3,4,5-Trifluoro-benzamidine off-target effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Trifluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential complexities of using this compound in experimental assays. While this compound is a valuable tool, particularly as an inhibitor of serine proteases like urokinase-type plasminogen activator (uPA), its structural features—a benzamidine core and trifluoro-substituents—necessitate a careful consideration of potential off-target effects and assay interference.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your research findings.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound, focusing on its potential for off-target interactions and assay-related artifacts.

Q1: What are the primary known and potential off-target classes for this compound?

The benzamidine moiety is a well-established pharmacophore that mimics arginine and lysine, leading to interactions with a variety of proteins.[2] The primary off-target concerns fall into two main categories:

  • Other Serine Proteases: The benzamidine group can bind to the active site of many trypsin-like serine proteases that have a conserved aspartate residue in the S1 pocket.[1] Therefore, in addition to its intended target (e.g., uPA), this compound may exhibit inhibitory activity against other serine proteases such as thrombin, plasmin, and tissue plasminogen activator (tPA).[3][4]

  • Kinases: While less common for benzamidines, the trifluoromethylphenyl group is a feature found in some kinase inhibitors.[5] There is a possibility of weak, off-target inhibition of certain kinases, particularly at higher concentrations.

Q2: Can the trifluoromethyl groups on the phenyl ring influence the compound's behavior in assays?

Yes, the trifluoromethyl (CF3) groups have a significant impact on the physicochemical properties of the molecule.[6] They increase lipophilicity, which can enhance cell permeability but also raises the potential for non-specific interactions and cytotoxicity.[7] The electron-withdrawing nature of the fluorine atoms can also influence the pKa of the amidine group, potentially altering its binding characteristics compared to non-fluorinated analogs.

Q3: My results show cytotoxicity at concentrations where I expect to see specific inhibition. Is this an on-target or off-target effect?

This is a critical question that requires careful dissection. Cytotoxicity can arise from several sources:

  • On-target toxicity: Inhibition of the primary target could lead to a cytotoxic phenotype in certain cell lines.

  • Off-target toxicity: Inhibition of other essential proteins (e.g., critical kinases or proteases) can induce cell death.

  • Compound-induced cellular stress: The physicochemical properties of the compound itself, such as membrane disruption or the generation of reactive oxygen species, could be cytotoxic.[8] It is crucial to run control experiments to distinguish between these possibilities (see Troubleshooting Guide).

Q4: I am observing a high background signal in my fluorescence-based assay. Could this compound be interfering?

It is possible. Aromatic compounds, including those with fluorinated rings, can exhibit intrinsic fluorescence.[9][10][11][12] This auto-fluorescence can interfere with assay readouts, leading to false positives or negatives. It is essential to measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay.

Q5: How can I be sure that my observed inhibition is not due to compound aggregation?

Compound aggregation is a common artifact in high-throughput screening and in vitro assays, where small molecules form non-specific aggregates that can inhibit enzymes.[13] This is a particular concern for compounds with increased lipophilicity. The inclusion of a non-ionic detergent, such as Triton X-100, in the assay buffer can help to mitigate aggregation-based inhibition.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues encountered when using this compound.

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

If you observe a cellular phenotype that is inconsistent with the known function of your primary target, it is essential to investigate the possibility of off-target effects.

Experimental Workflow:

  • Confirm Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to verify that this compound is binding to its intended target in your cellular model at the concentrations used.

  • Use a Structurally Unrelated Inhibitor: If available, use a well-characterized inhibitor of your target that has a different chemical scaffold. If this compound recapitulates the observed phenotype, it strengthens the likelihood of an on-target effect.

  • Rescue Experiment: If your target has a known substrate or downstream effector, attempt to rescue the phenotype by adding it back to the system. For example, if you are inhibiting a protease, see if adding the product of its enzymatic reaction can reverse the cellular effect.

  • Counter-Screening: Screen this compound against a panel of relevant off-targets, such as other serine proteases or a kinase panel. This can help to identify specific off-target interactions.

Data Interpretation Table:

Observation Possible Cause Next Steps
Phenotype observed with this compound but not with a structurally unrelated inhibitor of the same target.Off-target effectPerform counter-screening against likely off-target classes (e.g., serine proteases, kinases).
Phenotype is rescued by adding back the product of the target's activity.On-target effectProceed with further characterization of the on-target mechanism.
Target engagement is not observed at concentrations that produce the phenotype.Off-target effect or non-specific cytotoxicityInvestigate cytotoxicity and perform broad off-target screening.

Troubleshooting Workflow Diagram:

G start Unexpected Cellular Phenotype Observed target_engagement Confirm Target Engagement (e.g., CETSA) start->target_engagement structurally_unrelated Test Structurally Unrelated Inhibitor target_engagement->structurally_unrelated Engagement Confirmed off_target Conclusion: Likely Off-Target Effect target_engagement->off_target No Engagement rescue_experiment Perform Rescue Experiment structurally_unrelated->rescue_experiment Phenotype Reproduced structurally_unrelated->off_target Phenotype Not Reproduced on_target Conclusion: Likely On-Target Effect rescue_experiment->on_target Phenotype Rescued rescue_experiment->off_target Phenotype Not Rescued counter_screen Counter-Screen Against Off-Targets off_target->counter_screen

Caption: Workflow for differentiating on-target and off-target effects.

Guide 2: Investigating Assay Interference

If you suspect that this compound is interfering with your assay readout, follow these steps to identify and mitigate the issue.

Step-by-Step Protocol for Detecting Fluorescence Interference:

  • Prepare Compound Solutions: Prepare a serial dilution of this compound in the same assay buffer used for your experiment.

  • Plate Setup: In a microplate compatible with your plate reader, add the compound dilutions to empty wells. Include wells with buffer only as a negative control.

  • Read Fluorescence: Read the plate at the same excitation and emission wavelengths used in your primary assay.

  • Analyze Data: Compare the fluorescence intensity of the wells containing the compound to the buffer-only wells. A significant, concentration-dependent increase in fluorescence indicates that the compound is auto-fluorescent.

Step-by-Step Protocol for Assessing Compound Aggregation:

  • Primary Assay with Detergent: Rerun your primary inhibition assay with this compound, but include 0.01% Triton X-100 in the assay buffer.

  • Compare IC50 Values: Compare the IC50 value obtained in the presence of the detergent to the original IC50 value. A significant rightward shift in the IC50 (i.e., a decrease in potency) in the presence of the detergent suggests that aggregation may be contributing to the observed inhibition.

Data Summary Table for Assay Interference:

Interference Test Result Interpretation Mitigation Strategy
Fluorescence Check Concentration-dependent increase in signal from compound alone.Compound is auto-fluorescent.Subtract the background fluorescence from the compound-only wells from your experimental wells. Consider using a different assay format (e.g., absorbance-based).
Aggregation Assay IC50 value increases significantly in the presence of Triton X-100.Inhibition is at least partially due to aggregation.Routinely include 0.01% Triton X-100 in your assay buffer. Confirm hits with an orthogonal assay.

Assay Interference Troubleshooting Diagram:

G start Suspected Assay Interference fluorescence_check Check for Auto-fluorescence start->fluorescence_check aggregation_check Test for Aggregation (with detergent) start->aggregation_check no_interference Conclusion: No Significant Interference fluorescence_check->no_interference No Signal fluorescence_issue Conclusion: Auto-fluorescence Detected fluorescence_check->fluorescence_issue Signal Detected aggregation_check->no_interference No IC50 Shift aggregation_issue Conclusion: Aggregation Detected aggregation_check->aggregation_issue IC50 Shift

Caption: Decision tree for troubleshooting assay interference.

References

Technical Support Center: Overcoming Resistance to Benzamidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of benzamidine-based inhibitors. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with inhibitor efficacy, particularly in the context of acquired or intrinsic resistance. Here, you will find comprehensive troubleshooting guides and frequently asked questions to diagnose and overcome these experimental hurdles.

Frequently Asked questions (FAQs)

This section addresses common questions regarding the use of benzamidine-based inhibitors and the mechanisms underlying resistance.

Q1: What is the primary mechanism of action for benzamidine-based inhibitors?

Benzamidine-based inhibitors are synthetic molecules that primarily act as competitive inhibitors of serine proteases.[1] Their mechanism relies on the positively charged benzamidine group, which mimics the natural arginine or lysine substrates of these enzymes. This allows the inhibitor to bind to the active site's S1 pocket, blocking the enzyme's catalytic activity.[2] This interaction is typically reversible.[3][4]

Q2: What are the most common reasons for observing resistance to benzamidine-based inhibitors in cell-based assays?

Resistance to benzamidine-based inhibitors can stem from several factors, broadly categorized as on-target and off-target resistance.

  • On-target resistance often involves mutations in the active site of the target protein, specifically within the S1 pocket where the benzamidine moiety binds. These mutations can diminish the inhibitor's binding affinity, reducing its effectiveness.

  • Off-target resistance is more multifaceted and can include:

    • Increased drug efflux: The overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, lowering its intracellular concentration.[5][6][7]

    • Activation of bypass signaling pathways: Cells might activate alternative signaling pathways to compensate for the inhibition of the primary target, thereby maintaining their proliferative or survival signals.

    • Metabolic inactivation: The inhibitor may be converted into an inactive form by cellular enzymes.

Q3: How can I determine if the resistance I'm observing is due to on-target mutations or off-target effects?

Differentiating between on-target and off-target resistance is a critical troubleshooting step. A combination of approaches is often required:

  • Sequence the target protein: Sequencing the gene that codes for the target protease from resistant cells can identify mutations in the active site.

  • Biochemical assays: Compare the inhibitory activity of your compound against both the wild-type and mutant versions of the target enzyme in a cell-free system. A significant increase in the IC50 for the mutant enzyme points to on-target resistance.

  • Target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is reaching and binding to its target within resistant cells.[8][9][10][11] A lack of thermal stabilization could suggest either reduced binding affinity or a lower intracellular concentration.

  • Efflux pump inhibition: Treat resistant cells with known ABC transporter inhibitors along with your benzamidine-based inhibitor. If sensitivity is restored, it indicates that drug efflux is a contributing factor.[5][7]

Troubleshooting Guide: Experimental Scenarios

This section provides a structured approach to troubleshooting common experimental issues when working with benzamidine-based inhibitors.

Scenario 1: Decreased Inhibitor Potency in Cell-Based Assays Over Time

You have observed a steady increase in the IC50 of your lead benzamidine-based inhibitor in your long-term cell culture experiments.

Caption: Initial workflow for diagnosing decreased inhibitor potency.

  • Verify Inhibitor Integrity:

    • Action: Prepare a fresh stock of the inhibitor and repeat the IC50 determination. Compare these results with those from the older stock.

    • Rationale: Benzamidine compounds can degrade over time, particularly with repeated freeze-thaw cycles or improper storage.[12] Ensuring the integrity of your inhibitor stock is a critical first step to rule out any compound-related issues.

  • Establish a Resistance Timeline:

    • Action: Compare the IC50 values from early-passage and late-passage cells.

    • Rationale: A significant shift in the IC50 between early and late passages strongly suggests acquired resistance. This indicates that prolonged exposure to the inhibitor has selected for a resistant cell population.

  • Investigate the Mechanism of Resistance:

    • On-Target Effects:

      • Protocol: Target Gene Sequencing

        • Isolate genomic DNA or RNA from both the parental (sensitive) and resistant cell lines.

        • If using RNA, perform reverse transcription to generate cDNA.

        • Amplify the coding sequence of the target gene using PCR with a high-fidelity polymerase.

        • Sequence the PCR products and align them with sequences from the sensitive and resistant cells to identify any mutations.

    • Off-Target Effects:

      • Protocol: ABC Transporter Efflux Assay

        • Seed resistant cells in a 96-well plate.

        • Pre-treat the cells with a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein) for 1-2 hours.

        • Add your benzamidine-based inhibitor at various concentrations, both with and without the ABC transporter inhibitor.

        • After the desired incubation period, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

        • Interpretation: A significant leftward shift in the IC50 curve in the presence of the efflux pump inhibitor suggests that drug efflux is a major contributor to the observed resistance.[5][7]

Cell LinePassage NumberIC50 (µM)Fold Change
Parental51.2-
Resistant2515.813.2
Resistant + Verapamil253.52.9
Scenario 2: High Background Signal in an In Vitro Protease Assay

You are screening a library of benzamidine-based compounds against a purified serine protease but are observing a high background signal, which makes it difficult to determine true inhibition.

G A Start: High Background Signal B Is the substrate auto-hydrolyzing? A->B C Run 'substrate only' control B->C Test D Is the enzyme preparation pure? B->D No H Optimize substrate concentration C->H Yes E Run SDS-PAGE of enzyme stock D->E Test F Are compounds interfering with the detection method? D->F Yes I Source higher purity enzyme E->I No F->A No, re-evaluate G Run 'compound only' control with detection reagents F->G Test J Choose an alternative detection method G->J Yes

Caption: Troubleshooting high background in in vitro protease assays.

  • Assess Substrate Stability:

    • Action: Run a control reaction containing only the buffer and the substrate (no enzyme).

    • Rationale: Some fluorogenic or chromogenic protease substrates can be unstable and undergo auto-hydrolysis, leading to a high background signal.[13] If you observe a significant increase in signal without the enzyme, you may need to switch to a more stable substrate or adjust the buffer conditions (e.g., pH).[14]

  • Evaluate Enzyme Purity:

    • Action: Run a sample of your purified enzyme on an SDS-PAGE gel and stain with Coomassie blue.

    • Rationale: Contaminating proteases in your enzyme preparation can cleave the substrate, contributing to the high background.[15] The presence of multiple bands on the gel indicates an impure preparation. In this case, you should consider further purification steps or obtaining a higher purity enzyme.

  • Check for Compound Interference:

    • Action: Run control reactions with the buffer, substrate, and your test compounds (without the enzyme).

    • Rationale: Some compounds can interfere with the detection method itself. For instance, fluorescent compounds can cause a false-positive signal in fluorescence-based assays.[15] If your compounds are contributing to the background, you might need to use a different detection method (e.g., absorbance instead of fluorescence) or apply a correction factor.[15]

References

Technical Support Center: Purification of 3,4,5-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3,4,5-Trifluoro-benzamidine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this highly functionalized building block. The unique electronic properties conferred by the trifluorinated phenyl ring combined with the basicity of the amidine group present specific challenges and opportunities in purification.

This guide moves beyond simple protocols to provide a deep, mechanistic understanding of the purification process. We will explore the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Core Concepts: The Physicochemical Nature of this compound

Understanding the structure is paramount to designing a purification strategy. This compound, often handled as its hydrochloride salt, is a polar aromatic compound.[1][2][]

  • The Trifluorophenyl Ring: The three fluorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring and influences its interaction with stationary phases in chromatography.

  • The Benzamidine Group: This functional group is basic and capable of hydrogen bonding, rendering the molecule highly polar. As a hydrochloride salt, its polarity is further enhanced, making it highly soluble in polar solvents like water, methanol, and ethanol, but sparingly soluble in nonpolar organic solvents.[4]

  • Common Impurities: Synthesis of benzamidines can introduce several impurities.[5] These may include unreacted starting materials such as 3,4,5-trifluorobenzonitrile, intermediates from the Pinner reaction (if used), or byproducts from side reactions.[6] Isomeric impurities can also arise if the fluorobenzene starting material is not pure.[7]

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most frequent issues encountered during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[8]

Q1: My this compound product "oiled out" of the solution instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal lattice. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.

  • Immediate Action: Re-heat the solution until the oil fully redissolves. Then, allow it to cool much more slowly. Vigorous stirring during the initial cooling phase can sometimes help. If it oils out again, add a small amount of additional hot solvent to decrease the saturation level before attempting slow cooling.

  • Root Cause & Prevention:

    • Solvent Choice: The chosen solvent may be too good a solvent for your compound. A good recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[8]

    • Cooling Rate: Rapid cooling (e.g., placing the flask directly in an ice bath) does not give molecules sufficient time to orient themselves into a crystal lattice. Employ gradual cooling: allow the flask to cool to room temperature on the benchtop first, then move it to a refrigerator, and finally to a freezer.

    • Seeding: Introduce a tiny crystal of pure product (a "seed crystal") to the supersaturated solution just as it begins to cool. This provides a nucleation point for crystal growth to begin.

Q2: After recrystallization, my yield is very low. How can I improve recovery without sacrificing purity?

A2: Low recovery is a common trade-off for high purity. However, several factors can be optimized.

  • Solvent Volume: Using an excessive amount of solvent is the most frequent cause of low yield. While ensuring the compound fully dissolves at high temperature, use the minimum amount of hot solvent necessary. Add the hot solvent portion-wise to your crude solid until it just dissolves.

  • Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath or freezer) to maximize precipitation before filtration.

  • Solvent System: Consider a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, cool slowly. For this compound HCl, a system like methanol/diethyl ether or ethanol/ethyl acetate could be effective.

Column Chromatography Issues

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[9] For polar compounds like this compound, this technique requires careful optimization.

Q3: My compound is streaking badly on the silica gel column, leading to poor separation. What's causing this?

A3: Streaking or "tailing" is typically caused by strong, non-ideal interactions between the analyte and the stationary phase. Given the basic nature of the amidine group, this is a very common issue on acidic silica gel.

  • Root Cause: The basic amidine group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents a clean elution band, causing the compound to slowly "bleed" down the column.

  • Solution: Add a small amount of a basic modifier to your eluent. For this compound, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase will neutralize the acidic sites on the silica. The TEA will preferentially bind to the silanol groups, allowing your basic compound to elute symmetrically.

  • Workflow Diagram:

G start Problem: Streaking on Silica Column cause Cause: Strong acid-base interaction between basic amidine and acidic silica start->cause solution Solution: Neutralize acidic silica sites cause->solution action Action: Add 0.5-1% Triethylamine (TEA) or NH3/MeOH to the mobile phase solution->action result Result: Symmetrical peak shape and improved separation action->result

Caption: Troubleshooting workflow for streaking in column chromatography.

Q4: I can't find a solvent system that separates my product from a very polar impurity. What are my options?

A4: When dealing with highly polar compounds, traditional silica gel chromatography can be challenging.[1][10] If a simple gradient (e.g., ethyl acetate/hexanes followed by methanol/dichloromethane) fails, consider these advanced strategies:

  • Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), the stationary phase is nonpolar, and a polar mobile phase is used (e.g., water/acetonitrile or water/methanol). This is an excellent alternative for polar compounds. A shallow gradient of increasing organic solvent will elute compounds in order of decreasing polarity. You may need to add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to ensure sharp peaks.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[10] Water acts as the strong eluting solvent. This technique is specifically designed for purifying very polar compounds that are not retained in reversed-phase.[10]

  • Ion-Exchange Chromatography: Since the benzamidine is basic and likely protonated (especially as the HCl salt), it can be purified using a cation-exchange column. The compound will bind to the negatively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the buffer.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to confirm the purity of my final product?

A: A multi-technique approach is essential for a comprehensive purity assessment.[11]

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining purity percentage. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point. Purity is calculated by the area percentage of the main peak.[12]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹⁹F NMR will confirm the structure and identify any fluorine-containing impurities. Quantitative ¹H-NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[11][12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of your compound ([M+H]⁺) and any impurities separated by the LC.[2][12]

Q: How should I store this compound to ensure its stability?

A: As a solid, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light.[2][13] Benzamidines can be sensitive to oxidation and hydrolysis.[14][15] Aqueous solutions are not recommended for long-term storage; it is best to prepare them fresh.[4] If you must store a solution, use an organic solvent like DMSO, aliquot it, and store it at -20°C or below.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Solvent Selection: In a small test tube, test the solubility of ~10 mg of crude product in various solvents (e.g., isopropanol, ethanol, methanol, water, ethyl acetate). Find a solvent that requires heating to dissolve the solid and in which the solid precipitates upon cooling to room temperature and then 0 °C. Isopropanol is often a good starting point.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, you can move the flask to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3. For this polar compound, start with a mobile phase of 5-10% Methanol in Dichloromethane (DCM), with 0.5% Triethylamine (TEA) added.

  • Column Packing: Pack a flash chromatography column with silica gel using a wet slurry method with your initial, less polar eluent (e.g., 100% DCM with 0.5% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent to dryness. This "dry loading" method typically results in better separation. Carefully add the dried silica with your adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with the less polar solvent system. Gradually increase the polarity of the mobile phase (e.g., from 0% MeOH in DCM to 10% MeOH in DCM, all containing 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Technique Recommended Solvent Systems (Starting Points) Key Considerations
Recrystallization Isopropanol, Ethanol, Methanol/Diethyl EtherUse minimal hot solvent; ensure slow cooling.
Normal-Phase Chromatography 5-15% Methanol in Dichloromethane + 0.5% TriethylamineThe addition of TEA is critical to prevent streaking.
Reversed-Phase Chromatography 10-90% Acetonitrile in Water + 0.1% TFAExcellent for high-purity isolation and analysis.

Purification Strategy Decision Tree

G start Start: Crude this compound HCl is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) purity_check1 Check Purity (HPLC/TLC) recrystallize->purity_check1 is_pure1 Is Purity >98%? purity_check1->is_pure1 end_product Final Product is_pure1->end_product Yes is_pure1->column_chrom No select_phase Select Phase column_chrom->select_phase normal_phase Normal Phase (Silica) Eluent: MeOH/DCM + TEA select_phase->normal_phase Default reversed_phase Reversed Phase (C18) Eluent: ACN/H2O + TFA select_phase->reversed_phase Polar Impurities purity_check2 Check Purity of Fractions (TLC) normal_phase->purity_check2 reversed_phase->purity_check2 combine Combine Pure Fractions & Evaporate purity_check2->combine combine->end_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: 3,4,5-Trifluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of 3,4,5-Trifluoro-benzamidine hydrochloride (CAS 910053-71-3). The trifluoromethyl group significantly influences the compound's chemical properties, making adherence to specific protocols crucial for experimental success and safety.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for its effective application. The presence of three fluorine atoms on the benzene ring enhances its lipophilicity and metabolic stability, which can be advantageous in many biological assays.[1][2]

PropertyValueSource
CAS Number 910053-71-3[3]
Molecular Formula C7H6ClF3N2[4][3]
Molecular Weight 210.58 g/mol [4][3]
Appearance White to light yellow solid/crystalline powder[5]
Purity ≥ 95-98% (typical)[4][5]

Section 2: Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound hydrochloride. As with many benzamidine derivatives, this compound is susceptible to degradation, particularly in the presence of moisture.

FAQs: Storage and Stability

Q1: What are the ideal storage conditions for solid this compound hydrochloride?

A1: The solid compound should be stored in a cool, dry, and well-ventilated area, ideally at 0-8°C.[5] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic. For long-term storage, consider placing the container inside a desiccator.

Q2: How should I store solutions of this compound hydrochloride?

A2: Due to the potential for hydrolysis, it is strongly recommended to prepare aqueous solutions fresh for each experiment. If a stock solution must be prepared, use an anhydrous organic solvent such as DMSO or ethanol. For short-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is the expected shelf-life of the compound?

Section 3: Handling and Safety

As with any chemical reagent, proper handling procedures are paramount to ensure personnel safety and prevent contamination.

FAQs: Handling and Safety

Q1: What personal protective equipment (PPE) should I use when handling this compound?

A1: Always handle this compound hydrochloride in a well-ventilated area or a fume hood. Standard PPE includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a respirator may be necessary.

Q2: What are the known incompatibilities of this compound?

A2: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.

Q3: How should I dispose of waste containing this compound hydrochloride?

A3: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste containing fluorinated compounds should be collected in clearly labeled, compatible containers and not mixed with incompatible waste streams.[5]

Section 4: Experimental Protocols and Troubleshooting

This compound hydrochloride is primarily used as an intermediate in the synthesis of biologically active molecules, particularly as a potential inhibitor of proteases and kinases.[1][5]

Experimental Workflow: Preparing a Stock Solution

G cluster_0 Preparation of Stock Solution start Equilibrate compound to room temperature weigh Weigh the required amount in a fume hood start->weigh 1 dissolve Dissolve in anhydrous DMSO or ethanol weigh->dissolve 2 vortex Vortex until fully dissolved dissolve->vortex 3 aliquot Aliquot into single-use vials vortex->aliquot 4 store Store at -20°C aliquot->store 5

Caption: Workflow for preparing a stock solution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low experimental activity/potency Compound degradationPrepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and is not expired.
Incomplete dissolutionEnsure the compound is fully dissolved in the solvent before adding it to your experimental system. Gentle warming may aid dissolution in some organic solvents.
Inconsistent results Hygroscopicity of the compoundStore the solid compound in a desiccator and handle it quickly to minimize moisture absorption.
Pipetting errors with small volumesUse calibrated pipettes and appropriate techniques for handling small volumes of concentrated stock solutions.
Precipitation in aqueous buffer Poor aqueous solubilityWhile hydrochloride salts are generally water-soluble, the trifluoro-substituents increase lipophilicity.[1][2] If precipitation occurs, consider using a co-solvent or preparing a more dilute solution.

References

Technical Support Center: 3,4,5-Trifluoro-benzamidine in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Trifluoro-benzamidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of using this compound in your enzyme kinetics experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Higher than Expected Kᵢ Value or Low Potency

You've performed your enzyme inhibition assay, but the calculated inhibition constant (Kᵢ) for this compound is significantly higher than anticipated, or the compound shows weak inhibition.

Possible Causes & Solutions:

  • Compound Stability and Degradation:

    • The "Why": Benzamidine and its derivatives can be susceptible to hydrolysis, especially at non-optimal pH or over extended incubation periods. The fluorination on the phenyl ring of this compound can influence its chemical stability.

    • Troubleshooting Steps:

      • Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in an appropriate solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1][2]

      • pH of Assay Buffer: Ensure your assay buffer pH is optimal for both enzyme activity and inhibitor stability. Benzamidine derivatives are generally used in buffers with a pH around 8.0 for studying serine proteases like trypsin.[3] However, extreme pH values should be avoided to prevent hydrolysis.[4]

      • Incubation Time: Minimize pre-incubation times of the inhibitor with the enzyme or in the assay buffer, unless required by the experimental design to determine time-dependent inhibition.

  • Solubility Issues and Aggregation:

    • The "Why": Poor solubility of the inhibitor in the aqueous assay buffer can lead to the formation of aggregates. These aggregates can result in non-specific inhibition or an underestimation of the true monomeric inhibitor concentration, leading to an artificially high Kᵢ value.

    • Troubleshooting Steps:

      • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is low in the final assay volume (typically ≤1%) to prevent solvent-induced effects on the enzyme or inhibitor solubility.[5][6]

      • Visual Inspection: Before adding to the assay, visually inspect the diluted inhibitor solution for any signs of precipitation or turbidity.

      • Detergent Test: To test for aggregation-based inhibition, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant rightward shift in the IC₅₀ curve in the presence of the detergent suggests that aggregation was contributing to the observed inhibition.[5]

  • Incorrect Assay Conditions:

    • The "Why": The inhibitory potency of competitive inhibitors is dependent on the substrate concentration.

    • Troubleshooting Steps:

      • Substrate Concentration: For competitive inhibitors, the IC₅₀ value will increase with increasing substrate concentration. Ensure you are using a substrate concentration at or below the Michaelis constant (Kₘ) for accurate Kᵢ determination.

      • Enzyme Concentration: The concentration of the enzyme should be significantly lower than the Kᵢ of the inhibitor to ensure the "tight-binding" assumption is not violated.

Problem 2: Irreproducible Results or High Variability Between Replicates

Your replicate wells or independent experiments show significant variation in the measured inhibition, making it difficult to obtain reliable data.

Possible Causes & Solutions:

  • Inconsistent Pipetting:

    • The "Why": Small volumes of concentrated inhibitor stock solutions are often used, and any inaccuracies in pipetting can lead to large variations in the final inhibitor concentration.

    • Troubleshooting Steps:

      • Calibrated Pipettes: Ensure all pipettes are properly calibrated.

      • Serial Dilutions: Prepare a series of intermediate dilutions of your inhibitor rather than directly pipetting very small volumes from a highly concentrated stock.

  • Compound Precipitation During Assay:

    • The "Why": The inhibitor may be soluble at the stock concentration but precipitate when diluted into the aqueous assay buffer over the course of the experiment.

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the solubility of this compound in your specific assay buffer. You can do this by preparing a dilution series and visually inspecting for precipitation or by using a nephelometer.

      • Order of Addition: Experiment with the order of reagent addition. Sometimes, adding the inhibitor to a buffer containing a protein (like BSA, if compatible with your assay) can help maintain solubility.

Problem 3: No Inhibition Observed

Despite adding this compound to your assay, you do not observe any significant inhibition of enzyme activity.

Possible Causes & Solutions:

  • Incorrect Target Enzyme:

    • The "Why": Benzamidine and its derivatives are primarily known as inhibitors of serine proteases, particularly those with trypsin-like specificity that cleave after basic amino acid residues (arginine, lysine).[7][8] They function by the cationic amidino group interacting with a carboxylate at the bottom of the S1 subsite.[8] If your target enzyme is not a serine protease or lacks this specific binding pocket, this compound is unlikely to be an effective inhibitor.

    • Troubleshooting Steps:

      • Verify Enzyme Class: Confirm that your target enzyme is a serine protease for which benzamidine derivatives are known inhibitors.

      • Literature Review: Search for literature on the inhibition of your specific enzyme or closely related enzymes by benzamidine analogs.

  • Inactive Inhibitor:

    • The "Why": The compound may have degraded due to improper storage or handling.

    • Troubleshooting Steps:

      • Check Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C for long-term storage).[9]

      • Source a New Batch: If you suspect the compound has degraded, obtain a fresh batch from a reputable supplier.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, like other benzamidine derivatives, is expected to act as a reversible, competitive inhibitor of trypsin-like serine proteases.[8][10] The core benzamidine group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of the enzyme's active site.[8] The positively charged amidinium group forms a key electrostatic interaction with a conserved aspartate residue at the bottom of the S1 pocket. The trifluorinated phenyl ring will occupy other parts of the active site, and the specific fluorine substitutions can influence binding affinity and selectivity compared to unsubstituted benzamidine.

Q2: How do I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[6] For example, a 10 mM or 50 mM stock solution can be prepared and stored at -20°C or -80°C.[9] When preparing your working solutions, dilute the stock solution into your aqueous assay buffer, ensuring the final DMSO concentration is kept to a minimum (ideally below 1%) to avoid affecting the enzyme's activity.[5]

Q3: What is the expected Kᵢ of this compound?

A3: The specific Kᵢ value will depend on the target enzyme and the assay conditions. For comparison, the Kᵢ of unsubstituted benzamidine for trypsin is in the micromolar range, often cited around 10-40 µM.[8][9] The trifluoro-substitutions on the phenyl ring may increase or decrease the potency depending on the specific interactions within the enzyme's active site. It is essential to experimentally determine the Kᵢ for your specific enzyme and conditions.

Q4: Can this compound be used in cell-based assays?

A4: While benzamidine derivatives are primarily used in biochemical assays, their use in cell-based assays can be challenging. Potential issues include poor cell permeability, active efflux from cells, or rapid metabolism. If a compound is active in a biochemical assay but not in a cell-based assay, these factors should be investigated.

Q5: My dose-response curve has a very steep slope. What could be the cause?

A5: A steep dose-response curve can be an indication of compound aggregation.[5] As mentioned in the troubleshooting section, this can lead to non-specific inhibition. Performing a detergent test by including a small amount of Triton X-100 in the assay can help determine if aggregation is the cause. A rightward shift of the IC₅₀ curve in the presence of the detergent would support this hypothesis.

Visualizing Experimental Workflows
General Protocol for an Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potential of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, and Inhibitor (Varying Concentrations) to Plate prep_buffer->add_reagents prep_enzyme Prepare Enzyme Stock prep_enzyme->add_reagents prep_substrate Prepare Substrate Stock prep_inhibitor Prepare Inhibitor Stock (this compound in DMSO) prep_inhibitor->add_reagents pre_incubate Pre-incubate (Optional) add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Reaction Rate (e.g., Spectrophotometrically) add_substrate->measure plot_data Plot % Inhibition vs. [Inhibitor] measure->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 calc_ki Determine Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for an enzyme inhibition assay.

Troubleshooting Decision Tree for Low Potency

If you observe lower than expected potency, this decision tree can guide your troubleshooting process.

G start Low Potency / High Ki Observed check_solubility Is inhibitor soluble in assay buffer? start->check_solubility check_stability Are stock solutions fresh? Is pH optimal? check_solubility->check_stability Yes solubility_no Optimize Buffer or Decrease [Inhibitor] check_solubility->solubility_no No check_assay Is [Substrate] <= Km? Is enzyme correct type? check_stability->check_assay Yes stability_no Prepare Fresh Reagents and Re-run Assay check_stability->stability_no No assay_yes Consider Intrinsic Low Affinity of Inhibitor check_assay->assay_yes Yes assay_no Optimize Assay Conditions or Verify Enzyme Target check_assay->assay_no No solubility_yes Perform Detergent Test (e.g., 0.01% Triton X-100) solubility_no->start stability_yes Proceed to next check stability_no->start assay_no->start

Caption: Decision tree for troubleshooting low potency.

Quantitative Data Summary
CompoundTarget Enzyme(s)Typical Kᵢ Range (µM)Solubility Notes
BenzamidineTrypsin, Plasmin, Thrombin10 - 350Readily soluble in water and ethanol.[8] In PBS (pH 7.2), solubility is ~3 mg/mL.[6]
This compound Trypsin-like Serine ProteasesEnzyme-dependent; must be determined experimentally.Expected to be soluble in DMSO and other organic solvents. Aqueous solubility must be verified.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out a desired amount of this compound hydrochloride (MW: 210.58 g/mol ) in a microfuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 474.9 µL of DMSO per 1 mg of compound).

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol: Detergent Test for Aggregation
  • Prepare Buffers: Prepare two sets of assay buffers: one standard buffer and one buffer containing 0.01% (v/v) Triton X-100.

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in both the standard buffer and the detergent-containing buffer.

  • Run Assays: Perform the enzyme inhibition assay in parallel using both sets of inhibitor dilutions.

  • Analyze Data: Calculate the IC₅₀ value for each condition. A significant increase in the IC₅₀ value (rightward shift of the curve) in the presence of Triton X-100 is indicative of aggregation-based inhibition.

References

Technical Support Center: Minimizing Cytotoxicity of 3,4,5-Trifluoro-benzamidine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of 3,4,5-Trifluoro-benzamidine in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the potential cytotoxic effects of this compound, ensuring reliable and reproducible results.

I. Understanding this compound and its Cytotoxic Potential

This compound belongs to the benzamidine class of compounds, which are known as serine protease inhibitors.[1][2] Benzamidines, including their derivatives, are investigated for various therapeutic applications, and some have shown potential as anticancer agents by inducing apoptosis.[3][4] However, this inherent biological activity can also lead to unintended cytotoxicity in cell culture models, making it crucial to establish optimal experimental conditions. Studies on various benzamidine derivatives have demonstrated a range of cytotoxic effects, from minimal to significant, depending on the specific compound, its concentration, and the cell line used.[5][6]

II. Frequently Asked Questions (FAQs)

Here we address common issues encountered when working with this compound.

Q1: My cells are showing high levels of death even at low concentrations of this compound. What could be the cause?

A1: Several factors could be contributing to this observation:

  • Solvent Toxicity: The solvent used to dissolve the compound, commonly DMSO or ethanol, can be toxic to cells, especially at higher concentrations.[7] It is crucial to use the minimal amount of solvent necessary and to include a vehicle control (media with the same concentration of solvent used for the compound) in your experiments to differentiate between compound- and solvent-induced cytotoxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

  • Compound Stability: Ensure the compound is properly stored to prevent degradation into potentially more toxic byproducts. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

  • Initial Seeding Density: Sub-optimal cell seeding density can make cells more susceptible to cytotoxic effects. Ensure you are using a consistent and appropriate seeding density for your cell line.[9]

Q2: I'm observing a decrease in cell viability at mid-range concentrations, but at higher concentrations, the viability appears to recover. Is this a real effect?

A2: This phenomenon, known as a non-monotonic dose-response, can be misleading. Potential causes include:

  • Compound Precipitation: At higher concentrations, the compound may not be fully soluble in the culture medium and could precipitate out, reducing its effective concentration and apparent toxicity.[10] Always visually inspect your wells for any signs of precipitation.

  • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, a compound with reducing properties might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[10] It is advisable to include a cell-free control with the compound and the assay reagent to check for direct chemical interactions.

Q3: How can I distinguish between cytotoxic and cytostatic effects of this compound?

A3: This is a critical distinction in drug discovery.

  • Cytotoxicity refers to cell death.

  • Cytostatic effects refer to the inhibition of cell proliferation without causing cell death.

To differentiate between these, it is recommended to use complementary assays. For instance, an MTT or resazurin assay, which measures metabolic activity, can be paired with a direct cell counting method or a cytotoxicity assay that measures membrane integrity, such as the LDH release assay.[11][12] A decrease in metabolic activity without a corresponding increase in markers of cell death would suggest a cytostatic effect.

III. Troubleshooting Guide

This section provides a more in-depth guide to resolving common experimental issues.

Problem 1: High Variability in Cytotoxicity Assay Results

High variability can obscure the true effect of your compound.

Potential Causes & Solutions:

Cause Explanation Solution
Inconsistent Cell Seeding Uneven cell distribution across the plate leads to variable cell numbers per well, affecting the final readout.[13]Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
Edge Effects Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[12]
Pipetting Errors Inaccurate pipetting of the compound, media, or assay reagents can introduce significant variability.Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency.
Bubbles in Wells Air bubbles can interfere with absorbance or fluorescence readings.[14]Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be carefully removed with a sterile pipette tip or a syringe needle.[14]
Problem 2: Unexpected or Inconsistent Dose-Response Curve

An illogical dose-response curve can be frustrating and difficult to interpret.

Workflow for Investigating Inconsistent Dose-Response:

A Inconsistent Dose-Response Observed B Check for Compound Precipitation at High Concentrations A->B E Test for Assay Interference A->E H Re-evaluate Dilution Series and Solvent Concentration A->H C Visually Inspect Wells Under Microscope B->C D Perform Solubility Test in Culture Medium B->D K Analyze and Re-run Experiment C->K D->K F Run Cell-Free Assay with Compound and Reagent E->F G Consider Alternative Cytotoxicity Assay E->G F->K G->K I Ensure Accurate Serial Dilutions H->I J Maintain Consistent Final Solvent Concentration H->J I->K J->K

Caption: Troubleshooting workflow for an inconsistent dose-response curve.

IV. Experimental Protocols

Here are detailed protocols for key experiments to assess and minimize the cytotoxicity of this compound.

Protocol 1: Determining the Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include vehicle controls (media with solvent only) and untreated controls (media only).

    • Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[16]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[17]

  • Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[18][19]

Materials:

  • Cells and culture reagents

  • This compound

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents in-house.

  • Lysis buffer (provided in kits or 10X Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.[20]

    • Background control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[20]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.[20]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) with a reference wavelength (e.g., 680 nm).[20]

  • Calculation of Cytotoxicity:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Apoptosis Detection by Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21][22] This assay can be analyzed by flow cytometry or fluorescence microscopy.

Materials:

  • Cells and culture reagents

  • This compound

  • Annexin V-FITC (or other fluorophore) apoptosis detection kit

  • Propidium Iodide (PI) or other viability dye

  • Binding buffer (provided in the kit)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and treat with this compound as determined by previous cytotoxicity assays.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.[23]

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[23]

  • Cell Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]

Visualization of Apoptosis Assay Outcomes:

cluster_0 Cell Population cluster_1 Staining Profile A Viable D Annexin V (-) / PI (-) A->D is B Early Apoptosis E Annexin V (+) / PI (-) B->E is C Late Apoptosis/Necrosis F Annexin V (+) / PI (+) C->F is

Caption: Interpretation of Annexin V and PI staining in apoptosis assays.

V. Strategies to Minimize Cytotoxicity

If this compound exhibits undesirable cytotoxicity at concentrations required for its primary effect, consider these strategies:

  • Optimize Exposure Time: Reducing the incubation time with the compound may lessen cytotoxic effects while still allowing for the desired biological activity to be observed. Perform a time-course experiment to determine the optimal duration.

  • Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (e.g., N-acetylcysteine) or other cytoprotective agents may mitigate off-target effects. This requires a thorough understanding of the compound's mechanism of action.

  • Use of Serum-Free or Reduced-Serum Media: Serum components can sometimes interact with test compounds, altering their bioavailability or toxicity. While serum is necessary for the growth of many cell lines, temporarily reducing its concentration during compound exposure might be an option, but this must be carefully validated as it can also stress the cells.

  • Drug Encapsulation: For in vivo applications or advanced in vitro models, encapsulating the compound in nanoparticles or liposomes can control its release and reduce systemic toxicity.[24]

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively manage and minimize the cytotoxicity of this compound, leading to more accurate and reliable experimental outcomes.

VI. References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from --INVALID-LINK--

  • MTT assay protocol. (n.d.). Abcam. Retrieved from --INVALID-LINK--

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from --INVALID-LINK--

  • Apoptosis Assays. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from --INVALID-LINK--

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US. Retrieved from --INVALID-LINK--

  • Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1363. Retrieved from --INVALID-LINK--

  • Apoptosis Assays. (n.d.). Thermo Fisher Scientific - US. Retrieved from --INVALID-LINK--

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation. Retrieved from --INVALID-LINK--

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from --INVALID-LINK--

  • CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! (2024). Pricella. Retrieved from --INVALID-LINK--

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC - NIH. Retrieved from --INVALID-LINK--

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved from --INVALID-LINK--

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from --INVALID-LINK--

  • Apoptosis. (n.d.). Abcam. Retrieved from --INVALID-LINK--

  • The effect of the benzamidine derivatives on (left panel) Topoisomerase... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2021). PMC - PubMed Central. Retrieved from --INVALID-LINK--

  • Smart Cells Against Cancer: Advances in Cell-Based Drug Delivery and Diagnostics. (2023). MDPI. Retrieved from --INVALID-LINK--

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved from --INVALID-LINK--

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from --INVALID-LINK--

  • Is there any protocols for making stock solution in cytotoxicity assay? (2017). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for 3,3'-Difluorobenzaldazine in Cell Culture. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • The Application of Benzamides in Cancer Cell Culture: A Technical Guide. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Comparative Cytotoxicity of N-(2-hydroxyethyl)-4-methoxybenzamide and its Derivatives: A Guide for Researchers. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). NIH. Retrieved from --INVALID-LINK--

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019). JoVE. Retrieved from --INVALID-LINK--

  • Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. (2024). ResearchGate. Retrieved from --INVALID-LINK--

  • Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not? (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from --INVALID-LINK--

  • Benzamidine. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Efficacy of CR3294, a new benzamidine derivative, in the prevention of 5-fluorouracil-induced gastrointestinal mucositis and diarrhea in mice. (2011). NIH. Retrieved from --INVALID-LINK--

  • BNRF GENERAL CELL CULTURE PROTOCOL. (2014). WVU Shared Research Facilities. Retrieved from --INVALID-LINK--

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Benzamidine HCl Serine/threonin kinase inhibitor. (n.d.). Selleck Chemicals. Retrieved from --INVALID-LINK--

  • What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH. Retrieved from --INVALID-LINK--

  • Cell Culture Protocols. (n.d.). Cell Biologics Inc. Retrieved from --INVALID-LINK--

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). PubMed. Retrieved from --INVALID-LINK--

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2019). PMC - NIH. Retrieved from --INVALID-LINK--

  • Cell Culture Protocol 5: Subculture of Suspension Cell Lines. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2023). MDPI. Retrieved from --INVALID-LINK--

  • This compound HYDROCHLORIDE. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Benzamidine. (n.d.). PubChem - NIH. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Technical Guide to 3,4,5-Trifluoro-benzamidine and its Place in the Serine Protease Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Protease Inhibition in Research

Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes, from digestion and blood coagulation to cell signaling and apoptosis. Their activity, however, must be meticulously regulated. Unchecked proteolysis during protein isolation can lead to sample degradation and artifactual results, while in a physiological context, dysregulated protease activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, protease inhibitors are indispensable tools in the laboratory and are the foundation for many therapeutic strategies.[2][]

Proteases are broadly categorized into four main classes based on the key catalytic residue in their active site: serine, cysteine, aspartic, and metalloproteases.[1] This guide focuses on inhibitors of serine proteases, a widely studied class that includes crucial enzymes like trypsin, thrombin, and plasmin. Specifically, we will provide a comparative analysis of 3,4,5-Trifluoro-benzamidine , contextualizing its potential utility against established inhibitors.

The Benzamidine Scaffold: A Classic Competitive Inhibitor

Benzamidine is a well-established reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[4][5] Its mechanism relies on the positively charged amidinium group, which mimics the side chain of arginine and lysine residues. This allows the inhibitor to bind to the S1 specificity pocket of the protease, which contains a key aspartic acid residue (Asp189 in trypsin), effectively blocking substrate access to the catalytic triad (Ser195, His57, Asp102).[5]

Mechanism of Competitive Inhibition by Benzamidine Derivatives

G Competitive inhibition at the S1 binding pocket. cluster_0 Serine Protease Active Site cluster_1 S1_Pocket S1 Specificity Pocket (contains Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Products Cleaved Peptides Catalytic_Triad->Products Catalyzes Cleavage Substrate Substrate (e.g., Arginine/Lysine residue) Substrate->S1_Pocket Normal Binding Inhibitor This compound (Positively Charged) Inhibitor->S1_Pocket Binds Reversibly

Caption: Competitive inhibitors like benzamidine bind to the S1 pocket, preventing substrate entry.

Profiling this compound: A Structure-Function Perspective

This compound is a derivative of the parent benzamidine molecule. While extensive public data on its specific inhibition constants (Kᵢ) are not as readily available as for its parent compound, we can infer its properties and potential advantages based on its structure.

  • Core Moiety: It retains the essential benzamidine pharmacophore, indicating it will function as a competitive inhibitor targeting the S1 pocket of trypsin-like serine proteases.[6]

  • Trifluorination: The addition of three fluorine atoms to the phenyl ring is a common strategy in medicinal chemistry. This modification can significantly alter the molecule's physicochemical properties:

    • Increased Potency: Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions within the binding pocket.

    • Metabolic Stability: C-F bonds are exceptionally strong, often making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450s, which could enhance their in-vivo half-life.

    • Lipophilicity and Solubility: Fluorination can increase lipophilicity, which may improve cell permeability. However, the precise substitution pattern determines the overall effect on properties like aqueous solubility.

Without direct experimental data, we must hypothesize that this compound is designed to be a more potent or metabolically stable version of benzamidine. However, this requires empirical validation.

Comparative Analysis of Serine Protease Inhibitors

To understand the practical application of this compound, it is best compared against a panel of commonly used inhibitors with differing mechanisms and specificities.

InhibitorClass / TypeMechanismTarget ProteasesKᵢ for Trypsin (µM)Kᵢ for Plasmin (µM)Kᵢ for Thrombin (µM)Key Features
Benzamidine Small MoleculeReversible, CompetitiveTrypsin, Plasmin, Thrombin[7][8][9]19 - 35[8][9][10]350[8][9]220[8][9]Reversible; good for general use; moderate potency.[4][11]
This compound Small MoleculeReversible, Competitive (Predicted)Trypsin-like (Predicted)Not Publicly AvailableNot Publicly AvailableNot Publicly AvailablePotentially higher potency and metabolic stability.
AEBSF (Pefabloc SC) Small Molecule (Sulfonyl Fluoride)Irreversible, CovalentTrypsin, Chymotrypsin, Plasmin, Thrombin[12]~38~150~8Irreversible; water-soluble and less toxic than PMSF.[12]
Aprotinin Polypeptide (58 aa)Reversible, Tight-BindingTrypsin, Plasmin, Kallikrein[12]0.000006 (6 x 10⁻⁶)0.001N/AExtremely high potency; specific for certain proteases.
Leupeptin Peptide AldehydeReversible, CovalentSerine & Cysteine Proteases (Trypsin, Plasmin)[12]~0.5~3.4N/ABroad inhibitor of serine and cysteine proteases.

Kᵢ values can vary based on assay conditions. Data are compiled from multiple sources for general comparison.

This comparison highlights a critical decision point for researchers: choosing between a reversible inhibitor like a benzamidine derivative, which can be removed (e.g., by dialysis) if needed, and an irreversible one like AEBSF, which permanently inactivates the target protease. The choice depends entirely on the experimental goal.

Experimental Protocol: Determining Inhibitor Potency via a Fluorometric Assay

To empirically determine and compare the inhibitory potency (typically as an IC₅₀ value, which can be used to calculate Kᵢ) of compounds like this compound, a fluorometric enzyme activity assay is a robust and sensitive method.

Objective: To measure the concentration-dependent inhibition of a serine protease (e.g., Trypsin) by a test compound.

Principle: The assay utilizes a fluorogenic substrate, such as Boc-Gln-Ala-Arg-AMC, which is non-fluorescent until cleaved by the protease.[13] The cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the rate of increase in fluorescence is directly proportional to enzyme activity.[14] An inhibitor will reduce this rate.

Materials and Reagents:
  • Protease: Human Trypsin (e.g., 1 µM stock solution in 1 mM HCl).

  • Inhibitors: this compound HCl, Benzamidine HCl (e.g., 10 mM stock solutions in DMSO).

  • Substrate: Boc-Gln-Ala-Arg-AMC (e.g., 10 mM stock solution in DMSO).[13]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.0.

  • Equipment: 96-well black, flat-bottom microplates; fluorescence microplate reader (Excitation: 360-380 nm, Emission: 450-460 nm).[14][15]

Step-by-Step Methodology:
  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the inhibitor stocks (e.g., this compound) in Assay Buffer to create a range of concentrations. For an unknown inhibitor, a wide range is recommended (e.g., 100 µM to 1 nM).

    • Include a "no inhibitor" control (Enzyme Control, EC) containing only Assay Buffer.

  • Prepare Enzyme Solution:

    • Dilute the Trypsin stock solution to the desired working concentration in ice-cold Assay Buffer (e.g., 2X final concentration, such as 2 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for 15-30 minutes.

  • Assay Plate Setup:

    • Add 50 µL of the diluted inhibitor solutions (or Assay Buffer for the EC) to the wells of the 96-well plate.

    • Add 50 µL of the 2X Trypsin working solution to each well.

    • Causality Check: Mix gently and incubate the plate at room temperature for 10-15 minutes. This pre-incubation step is crucial for reversible inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced.[16]

  • Prepare Substrate Solution:

    • During the incubation, dilute the Boc-Gln-Ala-Arg-AMC stock in Assay Buffer to its 2X final working concentration (e.g., 20 µM). The final substrate concentration should ideally be at or below its Kₘ value for accurate Kᵢ determination.

  • Initiate and Read the Reaction:

    • Initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 20-30 minutes.

Data Analysis Workflow

G Data analysis pipeline for IC50 determination. A Collect Kinetic Data (Fluorescence vs. Time) B Calculate Reaction Rate (V) (Slope of linear phase for each well) A->B C Calculate Percent Inhibition %I = 100 * (1 - V_inhibitor / V_no_inhibitor) B->C D Plot % Inhibition vs. [Inhibitor] (log scale for concentration) C->D E Fit Data to Sigmoidal Curve (Non-linear regression) D->E F Determine IC50 Value (Concentration for 50% inhibition) E->F

Caption: A standard workflow for calculating inhibitor potency from kinetic assay data.

Conclusion and Future Directions

This compound represents a logical evolution of the classic benzamidine scaffold, aiming to enhance potency and drug-like properties through strategic fluorination. While it is predicted to act as a competitive inhibitor of trypsin-like serine proteases, its true performance relative to established inhibitors like the parent benzamidine, AEBSF, and aprotinin must be confirmed through direct experimental evaluation. The provided fluorometric assay protocol offers a robust framework for such a comparison, enabling researchers to determine the IC₅₀ and Kᵢ values that are essential for making informed decisions. For drug development professionals, understanding the structure-activity relationship, including the impact of fluorination on potency, selectivity, and pharmacokinetic properties, is a critical step in designing next-generation protease inhibitors for therapeutic applications.

References

A Comparative Guide to the Efficacy of 3,4,5-Trifluoro-benzamidine and Benzamidine as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibitors, the selection of an appropriate small molecule inhibitor is a critical decision. Benzamidine, a well-established reversible competitive inhibitor, serves as a foundational scaffold in the design of more potent and selective therapeutic agents.[1] This guide provides an in-depth technical comparison of the parent molecule, benzamidine, with its trifluorinated analogue, 3,4,5-Trifluoro-benzamidine. While direct, head-to-head experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a scientifically grounded efficacy comparison.

Introduction to Benzamidine and its Derivatives as Serine Protease Inhibitors

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-known class of compounds that competitively inhibit serine proteases, particularly those with trypsin-like activity that cleave peptide bonds after basic amino acid residues such as arginine and lysine.[2] The positively charged amidinium group of benzamidine forms a key salt bridge with a conserved aspartate residue in the S1 specificity pocket of these enzymes, anchoring the inhibitor in the active site.

Efficacy Comparison: The Influence of Trifluorination

The substitution of hydrogen atoms with fluorine on a phenyl ring can dramatically alter the physicochemical properties of a molecule, impacting its binding affinity, selectivity, and pharmacokinetic profile. The introduction of three fluorine atoms at the 3, 4, and 5 positions of the benzamidine ring is expected to have the following effects on its efficacy as a serine protease inhibitor:

  • Electronic Effects: Fluorine is a highly electronegative atom, and the presence of three fluorine atoms on the benzene ring will have a strong electron-withdrawing effect. This will decrease the pKa of the amidinium group, making it more acidic. A lower pKa could potentially weaken the ionic interaction with the aspartate residue in the S1 pocket, which might lead to a decrease in potency for some serine proteases. However, the altered electronic distribution across the aromatic ring could also lead to more favorable interactions with other residues in the active site, potentially compensating for the weakened salt bridge.

  • Hydrophobicity: The trifluorinated phenyl ring is significantly more hydrophobic than the unsubstituted ring. This increased hydrophobicity can enhance binding affinity if the S1 pocket or adjacent subsites have hydrophobic character. The interaction between the inhibitor and the enzyme is not solely dependent on the salt bridge; hydrophobic interactions play a crucial role in the overall binding energy.[3]

  • Conformational Effects and Selectivity: The trifluoro-substitution pattern can influence the preferred conformation of the inhibitor and its ability to fit into the active sites of different serine proteases. This can lead to altered selectivity profiles. For instance, the specific arrangement of the fluorine atoms might favor binding to one serine protease over another, depending on the unique topology of their respective active sites.

Comparative Data Summary

The following table summarizes publicly available inhibition data for benzamidine against several common serine proteases to provide a baseline for comparison. Note: Data for this compound is not available and is therefore not included.

InhibitorTarget EnzymeInhibition Constant (Ki)Reference
BenzamidineTrypsin18 µM[2]
BenzamidineThrombin260 µM[1]
BenzamidinePlasmin350 µM[1]

Mechanism of Action: Serine Protease Inhibition by Benzamidine Analogues

Benzamidine and its derivatives act as competitive inhibitors of serine proteases. They bind reversibly to the active site of the enzyme, preventing the binding and subsequent cleavage of the natural substrate. The key interaction is the formation of a salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Benzamidine Analogue S1_pocket S1 Specificity Pocket Asp189 Asp189 (COO-) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Amidinium Amidinium Group (C(NH2)2+) Amidinium->Asp189 Salt Bridge (Key Interaction) Phenyl_Ring Phenyl Ring (with or without substituents) Phenyl_Ring->S1_pocket Hydrophobic Interactions

Caption: General binding mode of benzamidine analogues in the S1 pocket of a serine protease.

Experimental Protocol: Determination of Inhibitor Potency (IC50 and Ki)

To empirically determine and compare the efficacy of different inhibitors, a standardized enzyme inhibition assay is essential. The following protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for a competitive inhibitor.

Materials:

  • Serine protease of interest (e.g., Trypsin)

  • Chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine p-nitroanilide for trypsin)

  • Inhibitor stock solutions (Benzamidine and this compound) of known concentration in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.

    • Prepare a working solution of the substrate in the assay buffer. The final concentration in the assay should be approximately equal to the Michaelis-Menten constant (Km) of the enzyme for the substrate.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the inhibitor stock solutions to create a range of concentrations (e.g., from 100 µM to 1 nM). It is recommended to perform a 10-point, 3-fold serial dilution.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to each well.

    • Add a small volume (e.g., 1-2 µL) of each inhibitor dilution to triplicate wells. Include a control group with no inhibitor (vehicle only).

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.

    • Immediately place the microplate in the plate reader and begin kinetic measurements. Record the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]

    • For competitive inhibitors, calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme and Substrate Solutions A1 Dispense Buffer and Inhibitor Dilutions into 96-well Plate P1->A1 P2 Create Inhibitor Serial Dilutions P2->A1 A2 Add Enzyme and Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Kinetic Measurement in Plate Reader A3->A4 D1 Calculate Initial Reaction Velocities (V₀) A4->D1 D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Fit Dose-Response Curve to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for determining IC50 and Ki values of serine protease inhibitors.

Conclusion

While benzamidine remains a valuable tool and starting point for the inhibition of serine proteases, the exploration of fluorinated analogues like this compound offers exciting possibilities for the development of inhibitors with improved potency and selectivity. The strong electron-withdrawing nature and increased hydrophobicity conferred by the trifluoro-substituents are anticipated to significantly modify the binding interactions with the target enzyme. Although direct experimental data is needed for a definitive comparison, the principles outlined in this guide provide a solid framework for understanding the potential advantages and disadvantages of this compound and for designing experiments to rigorously evaluate its efficacy.

References

A Comprehensive Guide to the Validation of 3,4,5-Trifluoro-benzamidine as a Selective Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive validation of 3,4,5-Trifluoro-benzamidine, a novel benzamidine derivative, as a selective serine protease inhibitor. While the broader class of benzamidines are recognized as competitive inhibitors of serine proteases, the specific target and selectivity profile of this trifluorinated analog remain to be fully elucidated.[1][2][3] This document, therefore, presents a systematic and robust workflow for researchers, scientists, and drug development professionals to identify the primary enzymatic target(s) of this compound, quantify its potency and selectivity, and compare its performance against established inhibitors.

The inclusion of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, cell permeability, and binding affinity to its biological target.[4] This guide will outline the necessary experimental procedures to rigorously test these hypotheses and establish a comprehensive understanding of this compound's mechanism of action.

Foundational Principles: Why Validate a Novel Benzamidine Derivative?

Benzamidine and its analogs are a well-established class of compounds that act as competitive inhibitors of serine proteases, a large family of enzymes crucial in various physiological and pathological processes, including coagulation, digestion, and inflammation.[1][2] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases.

The rationale for developing and validating a trifluorinated derivative like this compound stems from the strategic advantages offered by fluorine in medicinal chemistry. The trifluoromethyl (CF₃) group is a bioisostere for several functional groups and can improve a compound's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation and potentially increasing its in vivo half-life.

  • Lipophilicity: Increased lipophilicity can enhance cell membrane permeability, leading to better bioavailability.[4]

  • Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger and more selective interactions with the target enzyme's active site.[4]

This guide will walk you through the essential steps to experimentally confirm these potential advantages.

The Validation Workflow: A Step-by-Step Approach

A thorough validation process is critical to understanding the therapeutic potential and limitations of any new inhibitor. The following workflow provides a logical progression from initial target identification to in-depth cellular characterization.

Inhibitor Validation Workflow cluster_0 Phase 1: Target Discovery & Initial Characterization cluster_1 Phase 2: Selectivity & Comparative Analysis cluster_2 Phase 3: Cellular & Off-Target Validation TID Target Identification (Biochemical Screens) Potency Initial Potency Assessment (IC50) TID->Potency Identified Target(s) Selectivity Selectivity Profiling (Protease Panel) Potency->Selectivity Confirmed Potent Hits Comparison Comparative Analysis vs. Known Inhibitors Selectivity->Comparison Cellular Cell-Based Assays Comparison->Cellular Selective Lead Compound Proteomics Proteomic Off-Target Profiling Cellular->Proteomics

Figure 1: A generalized workflow for the validation of a novel enzyme inhibitor, starting from target identification and progressing to cellular and off-target analysis.

Part I: Target Identification and Initial Potency Assessment

The first crucial step is to identify the primary serine protease target(s) of this compound and determine its initial inhibitory potency.

Experimental Protocol 1: Broad-Spectrum Serine Protease Inhibition Assay

This initial screen aims to identify which serine proteases are most sensitive to inhibition by this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of common serine proteases.

Materials:

  • This compound hydrochloride

  • A panel of purified human serine proteases (e.g., Trypsin, Thrombin, Plasmin, Factor Xa, uPA, tPA)

  • Corresponding chromogenic or fluorogenic substrates for each protease

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Enzyme and Substrate Preparation: Dilute each serine protease and its corresponding substrate to their optimal working concentrations in the assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the serine protease solution to each well of the microplate.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor for each protease).

    • Incubate the enzyme and inhibitor mixture for a predetermined time at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the corresponding substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each protease.

Data Presentation: Initial Potency Screen
Serine ProteaseThis compound IC50 (µM)Benzamidine IC50 (µM)Known Selective Inhibitor IC50 (µM)
TrypsinExperimental Value~35[2]Reference Value
ThrombinExperimental Value~220[2]Reference Value
PlasminExperimental Value~350[2]Reference Value
Factor XaExperimental ValueReference ValueReference Value
uPAExperimental ValueReference ValueReference Value
tPAExperimental ValueReference ValueReference Value

Table 1: Example data table for summarizing the initial potency of this compound against a panel of serine proteases, with comparisons to the parent compound, benzamidine, and a known selective inhibitor for each target.

Part II: In-depth Selectivity Profiling and Comparative Analysis

Once a primary target is identified, a more extensive selectivity screen is necessary to understand the inhibitor's specificity.

Experimental Protocol 2: Comprehensive Kinase/Protease Selectivity Profiling

Objective: To assess the selectivity of this compound against a large, diverse panel of proteases (and potentially kinases, given the "Serine/threonine kinase inhibitor" mention for benzamidine in some sources, though this is likely a database categorization error and the primary targets are proteases).

Methodology:

This is typically performed by specialized contract research organizations (CROs) that offer large-scale selectivity profiling services. The general principle involves testing the compound at a fixed, high concentration (e.g., 10 µM) against a panel of hundreds of enzymes.

  • Compound Submission: Provide a sample of this compound to the CRO.

  • Screening: The compound is tested in duplicate against the enzyme panel.

  • Data Reporting: The results are reported as the percentage of inhibition at the tested concentration for each enzyme.

  • Follow-up: For any significant off-target hits (e.g., >50% inhibition), a full dose-response curve should be generated to determine the IC50 for that off-target.

Data Visualization: Selectivity Profile

A common way to visualize selectivity is through a "kinome map" or a similar graphical representation that plots the percentage of inhibition for each enzyme in the panel. For the purpose of this guide, a simplified bar chart can illustrate the concept.

Selectivity Profile cluster_1 Target Primary Target OffTarget1 Off-Target 1 p90 p90 Target->p90 OffTarget2 Off-Target 2 p60 p60 OffTarget1->p60 NonTarget1 Non-Target 1 p40 p40 OffTarget2->p40 NonTarget2 Non-Target 2 p10 p10 NonTarget1->p10 p5 p5 NonTarget2->p5 p100 100% p75 75% p100->p75 p50 50% p75->p50 p25 25% p50->p25 p0 0% p25->p0

Figure 2: A conceptual bar chart illustrating the selectivity profile of an inhibitor, showing high inhibition of the primary target and lower inhibition of off-targets and non-targets.

Part III: Cellular and Proteomic Validation

Biochemical assays are essential, but validating the inhibitor's activity in a more physiologically relevant context is a critical next step.

Experimental Protocol 3: Cell-Based Target Engagement Assay

Objective: To confirm that this compound can enter cells and bind to its intended target.

Methodology:

Several techniques can be used for this, including the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Grow a cell line that expresses the target serine protease.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.

  • Thermal Shift: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation Analysis: Centrifuge the samples to pellet precipitated proteins.

  • Target Quantification: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding.

Experimental Protocol 4: Proteomic Profiling for Off-Target Identification

Objective: To identify unintended binding partners of this compound across the proteome.

Methodology:

Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.

  • Probe Synthesis: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads).

  • Affinity Chromatography: Incubate the immobilized compound with cell lysate.

  • Elution: Elute the proteins that have bound to the compound.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

  • Competitive Elution: As a control, perform the same experiment but include an excess of free this compound in the lysate. Proteins that are specifically competed off by the free compound are considered true binding partners.

Conclusion

The validation of a novel inhibitor like this compound is a multi-faceted process that requires a combination of biochemical, cellular, and proteomic approaches. By following the systematic workflow outlined in this guide, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. This rigorous evaluation is essential for determining its potential as a valuable research tool or a starting point for therapeutic development. The data generated will provide a clear comparison to existing serine protease inhibitors and will elucidate the impact of trifluorination on the benzamidine scaffold.

References

A Comparative Guide to the Cross-Reactivity Profile of 3,4,5-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, achieving target specificity is a paramount challenge. Small molecule inhibitors, while designed for a primary target, often exhibit off-target activities that can lead to unforeseen side effects or reduced efficacy. This guide provides an in-depth technical analysis of the cross-reactivity profile of 3,4,5-Trifluoro-benzamidine, a fluorinated derivative of a well-established serine protease inhibitor scaffold. We present a framework for assessing its selectivity against a panel of physiologically relevant proteases, comparing its performance to foundational benzamidine analogs. This document details the causality behind the experimental design, provides a robust, step-by-step protocol for a fluorescence-based inhibition assay, and interprets hypothetical, yet plausible, data to elucidate the structure-activity relationships (SAR) that govern selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and rigorously evaluate the specificity of small molecule inhibitors.

Introduction: The Strategic Imperative of Selectivity

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

The benzamidine moiety is a classic bioisostere for the guanidinium group of arginine. This structural mimicry allows it to function as a potent, reversible, and competitive inhibitor for a wide array of trypsin-like serine proteases, which have a conserved aspartate residue at the base of their S1 specificity pocket.[1] The cationic amidinium group forms a key salt bridge with this aspartate, anchoring the inhibitor in the active site, while the phenyl ring engages in hydrophobic interactions.[1][2] This fundamental binding mechanism has made benzamidine a foundational scaffold in the development of inhibitors for therapeutic targets like trypsin, thrombin, and plasmin.[1][3][4]

The Role of Fluorination in Modulating Bioactivity

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[5] Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially influencing binding interactions and improving target engagement.[6][7] In the context of this compound, the trifluoro substitution pattern is expected to significantly impact its interaction with the target's active site compared to its non-fluorinated counterpart.

The Critical Need for Cross-Reactivity Profiling

While potent inhibition of a primary target is desirable, clinical success hinges on selectivity. Off-target inhibition can lead to adverse drug reactions and toxicity.[8][9] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug candidate.[9][10] This guide establishes a systematic approach to evaluate the selectivity of this compound, providing a blueprint for similar investigations.

Designing a Comparative Selectivity Study

To objectively assess the selectivity of this compound, a multi-faceted experimental design is required. This involves a carefully selected panel of enzymes and a set of structurally relevant comparator compounds.

Rationale for Enzyme Panel Selection

The enzyme panel is chosen to probe for both on-target potency and off-target activity.

  • Primary Target (Hypothesized): Trypsin. As the archetypal trypsin-like serine protease, it serves as the primary benchmark for potency.

  • Closely Related Serine Proteases: Thrombin and Plasmin. These enzymes are critical in the coagulation and fibrinolysis cascades, respectively, and share significant structural homology with trypsin, making them probable off-targets for benzamidine derivatives.[3][11][12] Assessing activity against them is crucial for predicting potential hematological side effects.

  • Structurally Distinct Protease (Negative Control): Chymotrypsin. This serine protease possesses a deep, hydrophobic S1 pocket that preferentially binds large aromatic residues (e.g., Phe, Tyr, Trp). Its distinct substrate specificity makes it an excellent negative control to confirm that the inhibitor's activity is specific to the Arg/Lys-binding pocket of trypsin-like proteases.

Selection of Comparator Compounds
  • Benzamidine: The parent, unsubstituted scaffold. This compound serves as a baseline to quantify the impact of the trifluoro substitution.

  • 4-Aminobenzamidine: A well-characterized derivative that is slightly more potent than benzamidine against trypsin.[1] It provides an additional data point for understanding how different substitutions on the phenyl ring affect potency and selectivity.

Methodology: A Self-Validating Enzyme Inhibition Assay

The following protocol describes a robust, fluorescence-based kinetic assay suitable for high-throughput screening and accurate determination of inhibitor potency (IC₅₀).[13][14][15] The use of a fluorogenic substrate allows for continuous monitoring of enzymatic activity with high sensitivity.[15][16]

Materials and Reagents
  • Enzymes: Human Trypsin, Human Thrombin, Human Plasmin, Bovine Chymotrypsin.

  • Inhibitors: this compound HCl, Benzamidine HCl, 4-Aminobenzamidine HCl.

  • Fluorogenic Substrates:

    • For Trypsin & Plasmin: Boc-Gln-Ala-Arg-AMC

    • For Thrombin: Boc-Val-Pro-Arg-AMC

    • For Chymotrypsin: Suc-Leu-Leu-Val-Tyr-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20.

  • Other: DMSO (biochemical grade), 96-well black microplates, fluorescence plate reader.

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_readout Step 3: Data Acquisition & Analysis P1 Prepare serial dilutions of inhibitors in DMSO P2 Dilute inhibitors into assay buffer P1->P2 P3 Prepare enzyme and substrate working solutions P2->P3 A2 Add enzyme solution to all wells A4 Initiate reaction by adding fluorogenic substrate A1 Add diluted inhibitor (or DMSO control) to wells A1->A2 A3 Pre-incubate for 15 min at room temperature A2->A3 A3->A4 D1 Monitor fluorescence kinetically (Ex/Em = 380/460 nm) A4->D1 D2 Calculate initial reaction velocities (V₀) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC₅₀ values via non-linear regression D3->D4

Caption: Workflow for the fluorescence-based enzyme inhibition assay.

Step-by-Step Protocol
  • Inhibitor Plate Preparation: Create a 10-point, 3-fold serial dilution of each inhibitor in DMSO, starting from a 10 mM stock. This yields a concentration range to ensure a full dose-response curve.

  • Assay Plate Preparation: Transfer 2 µL of the diluted inhibitors from the DMSO plate to a 96-well black assay plate. For control wells, add 2 µL of DMSO (0% inhibition) and 2 µL of a potent, known inhibitor for each enzyme (100% inhibition).

  • Enzyme Addition: Add 50 µL of the enzyme working solution (pre-diluted in assay buffer to a concentration that gives a robust linear signal) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reversible inhibitors.[13]

  • Reaction Initiation: Add 50 µL of the corresponding fluorogenic substrate working solution (prepared in assay buffer at a concentration equal to its Kₘ value) to all wells to start the reaction. The total assay volume is 102 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_100%_control) / (V₀_0%_control - V₀_100%_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Analysis (Hypothetical Data)

The following table summarizes plausible IC₅₀ values derived from the described assay, illustrating the comparative inhibitory profiles of the test compounds.

CompoundTrypsin IC₅₀ (µM)Thrombin IC₅₀ (µM)Plasmin IC₅₀ (µM)Chymotrypsin IC₅₀ (µM)Selectivity Index (Thrombin/Trypsin)Selectivity Index (Plasmin/Trypsin)
Benzamidine 18.538.231.5> 2002.1x1.7x
4-Aminobenzamidine 9.845.125.6> 2004.6x2.6x
This compound 5.2156.8112.3> 20030.2x21.6x

Interpretation and Mechanistic Discussion

Structure-Activity Relationship (SAR) Analysis

The hypothetical data reveals key structure-activity relationships:

  • Potency: Both the 4-amino and 3,4,5-trifluoro substitutions enhance potency against the primary target, Trypsin, compared to the parent benzamidine. The electron-withdrawing nature of the fluorine atoms likely increases the acidity of the amidinium group, potentially strengthening the ionic interaction with the Asp189 residue in the S1 pocket.

  • Selectivity: The most striking finding is the dramatic improvement in selectivity conferred by the trifluoro substitution. While Benzamidine and 4-Aminobenzamidine show poor selectivity against Thrombin and Plasmin (2-5 fold), this compound demonstrates a significant >20-fold selectivity window. This suggests that while the S1 pockets of these proteases are similar enough to accommodate the smaller benzamidine and aminobenzamidine scaffolds, the specific steric and electronic profile of the trifluorophenyl ring creates unfavorable interactions within the active sites of Thrombin and Plasmin, but not Trypsin.

Mechanistic Visualization of Inhibition

The interaction of benzamidine-based inhibitors with the S1 pocket of a trypsin-like serine protease is a well-understood mechanism.[1] The diagram below illustrates this key interaction.

Caption: Benzamidine binding in a serine protease S1 pocket.

Implications for Drug Development

The superior selectivity profile of this compound makes it a significantly more attractive candidate for development than its less-substituted analogs. The reduced activity against Thrombin and Plasmin suggests a lower risk of disrupting hemostasis. This underscores the power of targeted fluorination to engineer selectivity, transforming a moderately potent but non-selective scaffold into a promising lead compound. Further studies should expand the profiling panel to include other related proteases and advance to cell-based assays to confirm this selectivity profile in a more complex biological environment.[17][18]

Conclusion

This guide demonstrates a systematic and rigorous approach to evaluating the cross-reactivity of the small molecule inhibitor this compound. Through a carefully designed experimental plan, a robust biochemical assay, and insightful data analysis, we have illustrated how strategic chemical modification—in this case, trifluorination—can dramatically enhance target selectivity. The hypothetical data presented herein strongly suggest that this compound is a superior candidate compared to less-substituted benzamidines due to its significantly improved selectivity against key off-target serine proteases. This work emphasizes that a deep understanding of structure-activity relationships, grounded in high-quality experimental data, is fundamental to the successful development of safe and effective therapeutics.

References

A Comparative Analysis of Trifluorinated Benzamidine Isomers as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the privileged scaffolds in inhibitor design, benzamidine has long been recognized as a potent inhibitor of serine proteases, a critical class of enzymes involved in a myriad of physiological processes, including blood coagulation and digestion.[3][4] This guide provides a comprehensive comparative analysis of trifluorinated benzamidine isomers, focusing on their potential as selective inhibitors of two key serine proteases: thrombin and trypsin.

This analysis is grounded in the understanding that the positional isomerism of fluorine atoms on the benzamidine core can dramatically influence binding affinity and selectivity.[5] We will delve into the structural rationale for these differences, supported by an overview of relevant experimental methodologies and computational insights.

The Critical Role of Fluorine in Modulating Inhibitor Potency

The introduction of fluorine into a drug candidate can profoundly alter its biological activity through a combination of effects.[1][2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing ionization and solubility.[1] Furthermore, the substitution of hydrogen with fluorine can impact molecular conformation and increase lipophilicity, which can enhance membrane permeability and binding interactions within hydrophobic pockets of an enzyme's active site.[5] In the context of benzamidine inhibitors, trifluorination is hypothesized to enhance binding affinity through favorable interactions with the enzyme's active site residues and by altering the electronic properties of the benzamidine ring.

Comparative Inhibitory Activity: A Data-Driven Assessment

While direct, head-to-head comparative studies of all trifluorinated benzamidine isomers are not extensively available in the public domain, we can synthesize a comparative overview based on existing data for related benzamidine derivatives and the well-established principles of structure-activity relationships (SAR).[3][5] The inhibitory potency of these compounds is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a more potent inhibitor.

Unsubstituted benzamidine serves as a crucial baseline for our comparison. Its inhibition constants for trypsin and thrombin are in the micromolar range, indicating moderate potency. For instance, the Kᵢ of benzamidine for trypsin has been reported to be approximately 22.2 µM.[1]

Table 1: Experimentally Determined and Estimated Inhibition Constants (Kᵢ) of Benzamidine and its Derivatives against Trypsin and Thrombin

CompoundTarget EnzymeKᵢ (µM)Reference
BenzamidineTrypsin22.2[1]
BenzamidineThrombin~660[6]
4-AminobenzamidineTrypsin0.8[6]
4-AminobenzamidineThrombin13.0[6]
4-ChlorobenzamidineTrypsin35.0[6]
4-ChlorobenzamidineThrombin250[6]
Trifluorinated Isomers Trypsin & Thrombin Data Not Available

The lack of direct experimental data for the trifluorinated isomers necessitates a predictive approach based on SAR principles. The electronic and steric effects of the fluorine atoms at different positions on the phenyl ring are expected to significantly influence their interaction with the S1 specificity pocket of serine proteases.

Structural Basis of Inhibition: A Look into the Active Site

The inhibitory mechanism of benzamidine derivatives relies on the interaction of the positively charged amidinium group with a conserved aspartic acid residue (Asp189) at the bottom of the S1 pocket of trypsin-like serine proteases.[7] This salt bridge is a key anchoring interaction. The phenyl ring of the inhibitor engages in hydrophobic interactions with the side chains of residues lining the S1 pocket.

The substitution pattern of fluorine atoms on the phenyl ring will dictate the nature and strength of these interactions. For instance, fluorine atoms can participate in favorable orthogonal multipolar interactions with the peptide backbone carbonyls in the active site, potentially enhancing binding affinity.

Experimental Workflows for Comparative Analysis

To generate the crucial comparative data for trifluorinated benzamidine isomers, a series of well-established experimental workflows must be employed.

Diagram: Experimental Workflow for Comparative Inhibitor Analysis

workflow cluster_synthesis Compound Synthesis & Purification cluster_biochemical Biochemical Assays cluster_structural Structural & Computational Studies synthesis Synthesis of Trifluorinated Benzamidine Isomers purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification enzyme_assay Enzyme Inhibition Assays (Thrombin & Trypsin) purification->enzyme_assay ki_determination Determination of Ki values enzyme_assay->ki_determination crystallography X-ray Crystallography ki_determination->crystallography modeling Molecular Docking & MD Simulations ki_determination->modeling crystallography->modeling

Caption: Workflow for synthesis, biochemical evaluation, and structural analysis of trifluorinated benzamidine isomers.

Detailed Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines the determination of the inhibition constant (Kᵢ) of trifluorinated benzamidine isomers against trypsin using a chromogenic substrate. A similar protocol can be adapted for thrombin.

Materials:

  • Human Trypsin (e.g., Sigma-Aldrich, T1426)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (substrate)

  • Trifluorinated benzamidine isomer stock solutions (in DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the trifluorinated benzamidine isomers in Tris-HCl buffer from the DMSO stock solutions. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a working solution of trypsin in Tris-HCl buffer.

    • Prepare a working solution of BAPNA in Tris-HCl buffer. The final concentration in the assay should be at or below the Kₘ value for trypsin.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells. Include a control well with buffer and DMSO (no inhibitor).

    • Add 160 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the trypsin working solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the BAPNA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value from the dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Structural Elucidation and Computational Modeling

To understand the molecular basis for the differences in inhibitory potency among the isomers, structural and computational studies are indispensable.

Diagram: Logic for Structural and Computational Analysis

logic_flow start Obtain High-Resolution Crystal Structures docking Molecular Docking of Isomers into Active Site start->docking md_sim Molecular Dynamics Simulations docking->md_sim binding_energy Calculate Binding Free Energies md_sim->binding_energy sar_analysis Correlate Structure with Activity (SAR) binding_energy->sar_analysis

References

A Comparative Guide to the In Vivo Efficacy of Fluorinated Benzamidine Derivatives: A Forward-Looking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Introduction: The Promise of 3,4,5-Trifluoro-benzamidine Derivatives in Modern Therapeutics

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity. The benzamidine moiety, a potent pharmacophore, has a long history as a serine protease inhibitor and a versatile building block in medicinal chemistry. The convergence of these two features in This compound derivatives presents a compelling, albeit largely unexplored, frontier for therapeutic innovation. While direct in vivo efficacy data for this specific class of compounds remains nascent in publicly available literature, this guide aims to provide a comprehensive comparative analysis of structurally related fluorinated and non-fluorinated benzamidine analogs for which in vivo data exists. By examining these proxies, we can extrapolate potential therapeutic applications and outline a clear experimental path forward for researchers, scientists, and drug development professionals.

This guide will delve into the established in vivo efficacy of related compounds, provide detailed experimental protocols for future studies, and offer a scientifically grounded perspective on the potential of this compound derivatives.

Comparative In Vivo Efficacy: Insights from Structurally Related Compounds

The absence of direct in vivo studies on this compound derivatives necessitates a comparative approach. Below, we synthesize available data from related fluorinated and non-fluorinated benzamidine and benzamide analogs to forecast the potential efficacy of the target compounds.

Table 1: Comparative In Vivo Efficacy of Selected Fluorinated and Benzamidine-Related Compounds
Compound Class/DerivativeTherapeutic AreaAnimal ModelKey Efficacy FindingsReference(s)
Fluorinated 3-benzyl-5-indolecarboxamides Respiratory (Asthma)Guinea PigOral ED50 of 1.14 µmol/kg against LTD4-induced bronchoconstriction.[1][1]
Fluorinated Triphenylphosphonium Analogs of Mito-Metformin OncologyMouse (Xenograft)Retained anti-tumor efficacy with reduced in vivo toxicity compared to non-fluorinated parent compound.[2][2]
Benzoxazinorifamycin Derivatives Infectious Disease (Tuberculosis, MAC)MouseSuperior in vivo efficacy against M. tuberculosis and MAC compared to Rifampicin and Rifabutain after oral administration.[3][3]
N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives Infectious Disease (Bacterial/Fungal)In vivo testing proposed based on promising in vitro results against S. aureus and C. albicans.Further in vivo evaluation recommended for compounds showing broad antimicrobial effects.[4][4]

The data, while indirect, highlights a crucial theme: fluorination can significantly enhance the in vivo performance of therapeutic compounds. For instance, the improved safety profile of fluorinated mito-metformin analogs suggests that trifluorination of a benzamidine scaffold could mitigate potential toxicities while preserving or enhancing efficacy.[2] Similarly, the potent oral activity of fluorinated indolecarboxamides in a guinea pig model of asthma underscores the potential for developing orally bioavailable this compound derivatives for a range of indications.[1]

The Mechanistic Underpinnings: Why Fluorinate Benzamidines?

The benzamidine functional group is a well-known "warhead" for targeting serine proteases, where it can form strong hydrogen bonds and mimic natural substrates. The introduction of a trifluoromethyl (CF₃) group, as in 3-trifluoromethylbenzamidine hydrochloride, can further enhance these interactions and improve the overall drug-like properties of the molecule.

Diagram 1: Proposed Mechanism of Action and Benefits of Fluorination

G cluster_0 This compound Derivative cluster_1 Target Enzyme (e.g., Serine Protease) Scaffold Benzamidine Core ActiveSite Active Site Scaffold->ActiveSite Mimics natural substrate Forms H-bonds Fluorine 3,4,5-Trifluoro Substitution Pharmacokinetics Improved Pharmacokinetics: - Increased Lipophilicity - Enhanced Metabolic Stability - Improved Bioavailability Fluorine->Pharmacokinetics Enhances Binding Enhanced Target Binding: - Increased Binding Affinity Fluorine->Binding Modulates

Caption: Proposed benefits of trifluorination on a benzamidine scaffold.

Experimental Protocols for In Vivo Efficacy Assessment

To rigorously evaluate the therapeutic potential of novel this compound derivatives, a systematic in vivo testing strategy is essential. The following protocols are based on established methodologies for assessing anti-inflammatory, anti-cancer, and anti-infective agents.

Protocol 1: General In Vivo Acute Toxicity and Tolerability Study

Rationale: To determine the maximum tolerated dose (MTD) and observe any acute adverse effects of the test compound. This is a critical first step before proceeding to efficacy studies.

Methodology:

  • Animal Model: Healthy BALB/c mice (n=3-5 per group), 6-8 weeks old.

  • Compound Administration: Administer the this compound derivative via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at escalating doses. A vehicle control group should be included.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for up to 14 days.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause significant morbidity or mortality.

Protocol 2: Xenograft Model for Anti-Cancer Efficacy

Rationale: To assess the anti-tumor activity of a this compound derivative in a living organism.[5]

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., one known to be sensitive to serine protease or kinase inhibitors) into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer the test compound daily at a dose below the MTD.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

G A Implant Cancer Cells in Immunocompromised Mice B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Test Compound or Vehicle Daily C->D E Measure Tumor Volume Periodically D->E F Euthanize and Excise Tumors E->F G Analyze Data: Tumor Weight & TGI F->G

Caption: Workflow for assessing anti-cancer efficacy in a xenograft model.

Protocol 3: Murine Model of Systemic Bacterial Infection

Rationale: To evaluate the in vivo antibacterial efficacy of a this compound derivative.

Methodology:

  • Animal Model: BALB/c mice.

  • Infection: Induce a systemic infection by intraperitoneal injection of a clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment: Administer the test compound at various doses at specific time points post-infection (e.g., 1 and 6 hours). Include a vehicle control and a positive control (e.g., vancomycin).

  • Monitoring: Observe mice for survival over a period of 7-10 days.

  • Endpoint: Determine the median survival time and the percentage of surviving animals in each group.

Future Directions and Conclusion

The strategic application of fluorine in medicinal chemistry has consistently yielded compounds with superior pharmacological properties. While the direct in vivo efficacy of this compound derivatives is yet to be reported, the foundational knowledge from related fluorinated molecules and the established role of the benzamidine scaffold provide a strong rationale for their investigation.

This guide serves as a call to action for the research community to explore this promising chemical space. The provided comparative data and detailed experimental protocols offer a robust framework for initiating such studies. It is our firm belief that the exploration of this compound derivatives will lead to the discovery of novel and potent therapeutic agents for a multitude of diseases.

References

A Technical Guide to Benchmarking 3,4,5-Trifluoro-benzamidine Against Established Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of 3,4,5-Trifluoro-benzamidine, a novel benzamidine derivative, against a panel of clinically relevant serine proteases. By benchmarking its performance against established drugs—Dabigatran, Apixaban, and Aminocaproic Acid—we aim to elucidate its potential therapeutic applications and guide future research endeavors.

Introduction: The Rationale for Investigating this compound

Benzamidine and its derivatives are a well-established class of competitive inhibitors targeting serine proteases, enzymes pivotal in physiological processes such as blood coagulation, fibrinolysis, and inflammation.[1][2] Their therapeutic potential is underscored by the clinical success of drugs like dabigatran, which incorporates a benzamidine moiety.[3] The subject of this guide, this compound, introduces strategic fluorination to the benzamidine scaffold. The incorporation of fluorine atoms into drug candidates is a widely utilized medicinal chemistry strategy known to enhance key pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] Fluorination can increase the potency of enzyme inhibitors by altering the electronic properties of the molecule and creating favorable interactions within the enzyme's active site.[5] Therefore, it is hypothesized that this compound will exhibit enhanced inhibitory activity against key serine proteases compared to its non-fluorinated parent compound.

This guide will outline the mechanisms of action of selected benchmark drugs, provide detailed protocols for comparative enzymatic assays, and present a framework for interpreting the resulting data to position this compound in the landscape of serine protease inhibitors.

The Benchmark Drugs: Mechanisms of Action

A robust evaluation of a novel compound necessitates comparison against well-characterized drugs with established mechanisms of action and clinical utility. For this guide, we have selected three drugs that target different key serine proteases in the coagulation and fibrinolytic systems.

Dabigatran Etexilate: A Direct Thrombin Inhibitor

Dabigatran etexilate is a prodrug that is converted in vivo to dabigatran, a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[6] Thrombin is the final effector enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[6] By binding to the active site of both free and clot-bound thrombin, dabigatran effectively prevents thrombus formation.[7] Its mechanism of action makes it a valuable therapeutic for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[7]

Apixaban: A Direct Factor Xa Inhibitor

Apixaban is an orally bioavailable, highly selective, and reversible direct inhibitor of Factor Xa (FXa).[8] FXa occupies a critical juncture in the coagulation cascade, linking the intrinsic and extrinsic pathways to the final common pathway by catalyzing the conversion of prothrombin to thrombin. By inhibiting free, clot-bound, and prothrombinase-bound FXa, apixaban effectively reduces thrombin generation and, consequently, fibrin clot formation.[8][9] It is widely used for the prevention and treatment of venous thromboembolism and to reduce the risk of stroke in patients with atrial fibrillation.[8]

Aminocaproic Acid: An Antifibrinolytic Agent

Aminocaproic acid functions as an antifibrinolytic agent by inhibiting the breakdown of existing blood clots.[10][11] Its primary mechanism involves the competitive inhibition of plasminogen activation to plasmin, the key enzyme responsible for fibrinolysis.[10][12] By binding to the lysine-binding sites on plasminogen, aminocaproic acid prevents its attachment to fibrin, thereby stabilizing the clot.[10] It is used clinically to control excessive bleeding resulting from hyperfibrinolysis.[13]

Comparative Analysis of Inhibitory Potency

The following table summarizes the known inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of the benchmark drugs against their primary targets. For this compound, no experimental data is currently available. Therefore, we have included the known Ki values for the parent compound, benzamidine, as a baseline for comparison. Based on established structure-activity relationships of fluorinated compounds, we hypothesize that this compound will exhibit significantly lower Ki values (i.e., higher potency) than benzamidine.

CompoundPrimary TargetKi / IC50Citation(s)
This compound Thrombin, Plasmin, TrypsinHypothesized to be < 220 µM, < 350 µM, < 35 µM respectively
Benzamidine (baseline)Thrombin220 µM[14]
Plasmin350 µM[14]
Trypsin35 µM[14]
DabigatranThrombin4.5 nM (Ki)[7][15]
Thrombin (binding to platelets)118 nM (IC50)[7][16]
ApixabanFactor Xa0.08 nM (Ki)[8]
Thrombin Generation50 nM (IC50)[8]
Aminocaproic AcidPlasminogen Activation(Mechanism-based)[10][17]

Experimental Protocols

To empirically determine the inhibitory profile of this compound and enable a direct comparison with the benchmark drugs, standardized in vitro enzymatic assays are essential. The following protocols describe methods for determining the IC50 and Ki values for the inhibition of key serine proteases.

General Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory potency of a compound against a target serine protease.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock assay_setup Set up 96-well plate with buffer, inhibitor, and enzyme prep_enzyme->assay_setup prep_substrate Prepare Substrate Stock initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor Serial Dilutions prep_inhibitor->assay_setup pre_incubation Pre-incubate enzyme and inhibitor assay_setup->pre_incubation pre_incubation->initiate_reaction measure_signal Measure absorbance/fluorescence over time initiate_reaction->measure_signal calc_velocity Calculate initial reaction velocities measure_signal->calc_velocity plot_inhibition Plot % inhibition vs. log[inhibitor] calc_velocity->plot_inhibition determine_ic50 Determine IC50 from curve fit plot_inhibition->determine_ic50 determine_ki Determine Ki using Cheng-Prusoff or other models determine_ic50->determine_ki

General workflow for enzyme inhibition assays.

Protocol 1: Determination of IC50 using a Chromogenic Substrate

This protocol is suitable for serine proteases like trypsin and thrombin, for which specific chromogenic substrates are readily available.

Materials:

  • Target Serine Protease (e.g., Human α-Thrombin)

  • Chromogenic Substrate (e.g., S-2238 for Thrombin)

  • This compound and benchmark inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in sterile water or DMSO.

    • Prepare a serial dilution of this compound and each benchmark inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Add 20 µL of assay buffer to control wells (no inhibitor).

    • Add 160 µL of assay buffer to all wells.

    • Add 10 µL of the enzyme solution to all wells except for the blank wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the chromogenic substrate to all wells to initiate the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at 1-minute intervals for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki for Competitive Inhibition

The inhibition constant (Ki) for a competitive inhibitor can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km))

Where:

  • Ki is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant of the substrate for the enzyme.

To determine Km, the assay described in Protocol 1 is performed with varying substrate concentrations while keeping the enzyme concentration constant. The initial velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation.

Signaling Pathway Context: The Coagulation Cascade

To fully appreciate the significance of inhibiting serine proteases like thrombin and Factor Xa, it is crucial to understand their roles within the coagulation cascade. The diagram below illustrates the key steps in this pathway and highlights the points of intervention for dabigatran and apixaban.

G Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin (IIa) FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (II) Fibrin Fibrin (Clot) Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Apixaban Apixaban Apixaban->FXa Inhibits Dabigatran Dabigatran Dabigatran->Thrombin Inhibits

Simplified coagulation cascade and inhibitor targets.

Conclusion and Future Directions

This guide provides a comprehensive strategy for the initial characterization of this compound as a serine protease inhibitor. By benchmarking its activity against clinically relevant drugs like dabigatran, apixaban, and aminocaproic acid, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic applications. The provided experimental protocols offer a robust framework for generating the necessary data to build a compelling scientific narrative.

The hypothesized enhanced potency of this compound, driven by its fluorine substitutions, warrants experimental validation. Future studies should focus on determining its Ki values against a broad panel of serine proteases to establish a comprehensive selectivity profile. Furthermore, investigations into its pharmacokinetic and pharmacodynamic properties will be crucial in assessing its potential as a drug candidate. The findings from these studies will ultimately determine the trajectory of this compound in the drug discovery and development pipeline.

References

A Deep Dive into Serine Protease Inhibition: A Comparative Kinetic Analysis of 3,4,5-Trifluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and biochemical research, the inhibition of serine proteases remains a critical area of focus due to their pivotal roles in physiological processes ranging from digestion to blood coagulation and their implication in various pathologies. Benzamidine and its derivatives have long been recognized as a cornerstone for the competitive inhibition of trypsin-like serine proteases.[1][2] This guide provides a comprehensive kinetic analysis of a novel fluorinated benzamidine analog, 3,4,5-Trifluoro-benzamidine, and presents a comparative framework against the parent molecule, Benzamidine, and a non-amidine-based inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust comparative kinetic study. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.

The Rationale for Fluorination in Inhibitor Design

The introduction of fluorine atoms into small molecule inhibitors is a well-established strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the trifluorination of the phenyl ring in this compound is hypothesized to alter its binding affinity and selectivity for the target enzyme by modifying the electronic distribution and potentially forming favorable interactions within the enzyme's active site. This guide will provide the experimental framework to test this hypothesis.

Comparative Inhibitor Profiles

To provide a comprehensive understanding of the inhibitory potential of this compound, we will compare its kinetic profile against two key alternatives:

  • Benzamidine: The parent, non-fluorinated molecule, which serves as a direct baseline for assessing the impact of trifluorination.[3]

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): An irreversible serine protease inhibitor that acts via a different mechanism, providing a broader context for the inhibitory landscape.

InhibitorChemical StructureClassMechanism of Action
This compound C7H5F3N2Aromatic AmidineReversible Competitive (Hypothesized)
Benzamidine C7H8N2Aromatic AmidineReversible Competitive[2]
AEBSF C8H10FNO2SSulfonyl FluorideIrreversible

Experimental Workflow for Kinetic Analysis

A systematic approach is crucial for the accurate determination of inhibitor kinetics. The following workflow outlines the key stages of the analysis.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism of Inhibition cluster_2 Phase 3: Determination of Kinetic Parameters A Enzyme and Substrate Selection (e.g., Trypsin and BApNA) B Determination of IC50 (Initial Inhibitory Potency) A->B C Michaelis-Menten Kinetics (Varying [S] at fixed [I]) B->C Proceed if IC50 is in a measurable range D Lineweaver-Burk Plot Analysis (1/v vs 1/[S]) C->D E Dixon Plot Analysis (1/v vs [I]) C->E G Calculation of kcat/Km (Catalytic Efficiency) C->G F Calculation of Ki (Inhibition Constant) D->F E->F F->G Compare inhibited vs uninhibited enzyme

Caption: A streamlined workflow for the kinetic analysis of enzyme inhibitors.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format using a spectrophotometric plate reader. The target enzyme is bovine trypsin and the substrate is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BApNA), which releases a colored product (p-nitroaniline) upon cleavage, measurable at 405 nm.

Protocol 1: Determination of IC50

  • Reagent Preparation:

    • Trypsin stock solution (e.g., 1 mg/mL in 1 mM HCl).

    • BApNA substrate stock solution (e.g., 10 mM in DMSO).

    • Assay buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

    • Inhibitor stock solutions (this compound, Benzamidine, AEBSF) at 10 mM in DMSO.

  • Assay Setup:

    • Prepare serial dilutions of each inhibitor in the assay buffer.

    • In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells with buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).

    • Add 160 µL of assay buffer to all wells.

    • Add 10 µL of a working solution of trypsin (e.g., 10 µg/mL in assay buffer) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of BApNA substrate (at a final concentration equal to its Km) to all wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_no_inhibitor - V₀_with_inhibitor) / V₀_no_inhibitor] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Inhibition (Michaelis-Menten and Lineweaver-Burk Analysis)

  • Assay Setup:

    • Prepare a range of substrate (BApNA) concentrations (e.g., 0.1x Km to 10x Km).

    • For each reversible inhibitor (this compound and Benzamidine), prepare three fixed concentrations (e.g., 0.5x Ki, 1x Ki, and 2x Ki, based on an initial estimate).

    • In a 96-well plate, set up reactions with varying substrate concentrations in the absence and presence of each fixed inhibitor concentration.

  • Reaction and Measurement:

    • Follow the same procedure as in Protocol 1 for reaction initiation and measurement of initial velocities (V₀).

  • Data Analysis:

    • Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.

    • Create a Lineweaver-Burk plot (1/V₀ versus 1/[S]) for each inhibitor concentration.[4][5] The pattern of line intersections will indicate the mechanism of inhibition.[6]

G cluster_0 Lineweaver-Burk Plots and Inhibition Mechanisms A Competitive (Lines intersect on y-axis) B Non-competitive (Lines intersect on x-axis) C Uncompetitive (Parallel lines)

Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of inhibition.

Comparative Kinetic Data (Hypothetical)

The following table summarizes the expected kinetic parameters for the three inhibitors against trypsin, based on the known properties of benzamidine derivatives and the anticipated effects of trifluorination.

ParameterThis compoundBenzamidineAEBSF
IC50 (µM) 8.519[3]50
Mechanism of Inhibition CompetitiveCompetitive[7]Irreversible
Ki (µM) 4.211.2[7]N/A
Vmax (µmol/min) UnchangedUnchangedDecreased
Km (mM) IncreasedIncreasedUnchanged

Interpretation of Hypothetical Data:

The lower IC50 and Ki values for this compound compared to Benzamidine suggest that the trifluorination enhances its binding affinity for the trypsin active site. This is a plausible outcome, as the electron-withdrawing fluorine atoms can modulate the pKa of the amidine group, potentially leading to stronger electrostatic interactions with the aspartate residue in the S1 pocket of trypsin. The competitive inhibition mechanism for both benzamidine derivatives is expected, as they are designed to mimic the arginine substrate.[7] AEBSF, being an irreversible inhibitor, covalently modifies the active site serine, leading to a decrease in Vmax with no effect on Km for the remaining active enzyme.

Advanced Kinetic Characterization Techniques

For a more in-depth understanding of the inhibitor-enzyme interactions, advanced biophysical techniques can be employed:

  • Isothermal Titration Calorimetry (ITC): Provides direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[8]

  • Surface Plasmon Resonance (SPR): Offers real-time kinetic data on the association (kon) and dissociation (koff) rates of the inhibitor binding to the enzyme.[8]

These techniques would provide a more complete picture of the binding thermodynamics and kinetics, complementing the steady-state enzyme inhibition data.

Conclusion and Future Directions

This guide outlines a robust framework for the kinetic analysis of this compound and its comparison with relevant inhibitors. The provided protocols and theoretical background enable a thorough characterization of its inhibitory potency and mechanism of action. The hypothetical data suggests that trifluorination is a promising strategy for enhancing the inhibitory activity of benzamidine-based compounds.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other serine proteases (e.g., thrombin, plasmin) to determine its selectivity profile.

  • Structural Biology: Co-crystallization of the inhibitor with the target enzyme to elucidate the structural basis for its enhanced potency.

  • In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models.

By following the methodologies outlined in this guide, researchers can effectively characterize novel inhibitors and contribute to the development of new therapeutic agents targeting serine proteases.

References

Safety Operating Guide

Navigating the Synthesis and Handling of 3,4,5-Trifluoro-benzamidine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis and handling of specialized chemical intermediates are fundamental. 3,4,5-Trifluoro-benzamidine, a key building block in many contemporary drug discovery programs, presents unique handling challenges due to its chemical structure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table outlines the minimum recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesNitrile or other chemically resistant gloves (double-gloving recommended)[9]Flame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Running reactions and work-up procedures Chemical splash goggles and a face shieldChemically resistant gloves (consult manufacturer's compatibility chart)Flame-resistant lab coat and a chemical-resistant apronUse a certified respirator if handling powders or volatile compounds outside of a fume hood[11]
Large-scale operations or potential for significant aerosol generation Full-face respirator with appropriate cartridgesHeavy-duty, chemically resistant glovesChemical-resistant suit or coverallsPositive-pressure, self-contained breathing apparatus (SCBA) may be necessary in high-risk scenarios[12]
Handling spills Chemical splash goggles and a face shieldChemically resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or SCBA, depending on the spill size and location

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a well-defined protocol is paramount to minimizing exposure risks. The following procedure outlines the essential steps for safely weighing and preparing a solution of this compound in a laboratory setting.

Experimental Protocol: Weighing and Dissolving this compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials: this compound, solvent, appropriate glassware, spatula, and weighing paper.

    • Don the minimum required PPE as outlined in the table above (chemical splash goggles, double nitrile gloves, and a flame-resistant lab coat).

  • Weighing:

    • Place a tared weigh boat or paper on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.[6]

    • Record the weight and securely close the primary container of the chemical.

  • Dissolution:

    • Carefully add the weighed solid to a clean, dry flask containing the appropriate solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

    • Gently swirl or stir the solution until the solid is fully dissolved. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Cleanup and Waste Disposal:

    • Wipe down the balance and surrounding area within the fume hood with a damp cloth or paper towel.

    • Dispose of the used weigh boat, gloves, and any contaminated cleaning materials in a designated hazardous waste container.

    • For detailed waste disposal instructions, refer to the "Operational and Disposal Plans" section below.

Visualizing the Workflow for PPE Selection

The decision-making process for selecting the appropriate level of PPE can be visualized as a logical workflow. The following diagram, generated using DOT language, illustrates this process.

PPE_Selection_Workflow cluster_assessment Hazard and Exposure Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound assess_operation Assess Operation: - Scale (mg, g, kg) - Potential for aerosolization - Duration of task start->assess_operation is_spill Is there a spill? assess_operation->is_spill routine_handling Routine Handling: - Weighing - Solution prep - Reaction setup is_spill->routine_handling No spill_response Spill Response is_spill->spill_response Yes ppe_routine Standard Lab PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron routine_handling->ppe_routine level_c Level C PPE: - Full-face APR - Chemical resistant suit - Double gloves - Boots spill_response->level_c Minor Spill level_b Level B PPE: - SCBA - Chemical resistant suit - Double gloves - Boots spill_response->level_b Major Spill execute_spill_protocol Execute Spill Cleanup Protocol level_c->execute_spill_protocol level_b->execute_spill_protocol proceed Proceed with Task ppe_routine->proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: Ensuring a Safe and Compliant Laboratory

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[13][14]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[14]

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, sealed container labeled "Halogenated Organic Liquid Waste."[13][15] Do not mix with non-halogenated waste streams.[14]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination:

  • Glassware: Reusable glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. The rinsate must be collected and disposed of as halogenated organic liquid waste. After the initial rinse, glassware can be washed using standard laboratory procedures.

  • Work Surfaces: In the event of a minor spill or contamination of a work surface, decontaminate the area by wiping with a cloth or paper towel soaked in a suitable solvent. All cleaning materials must be disposed of as solid hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trifluoro-benzamidine
Reactant of Route 2
3,4,5-Trifluoro-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.